molecular formula C₁₆H₁₈N₆O₄ B1160084 8-(4-Amino-phenyl)-2'-deoxyguanosine

8-(4-Amino-phenyl)-2'-deoxyguanosine

Número de catálogo: B1160084
Peso molecular: 358.35
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-Amino-phenyl)-2'-deoxyguanosine, also known as 8-(4-Amino-phenyl)-2'-deoxyguanosine, is a useful research compound. Its molecular formula is C₁₆H₁₈N₆O₄ and its molecular weight is 358.35. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Amino-phenyl)-2'-deoxyguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Amino-phenyl)-2'-deoxyguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C₁₆H₁₈N₆O₄

Peso molecular

358.35

Sinónimos

2’-Deoxy-7,8-dihydro-8-(4-amino-phenyl)-guanosine;  8-(4-amino-phenyl)-7,8-dihydro-2’-deoxyguanosine;  8-(4-Amino-phenyl)-7,8-dihydrodeoxyguanosine;  8-(4-Amino-phenyl)-dG

Origen del producto

United States
Foundational & Exploratory

Chemical Structure and Properties of 8-(4-Amino-phenyl)-2'-deoxyguanosine: A Fluorescent Structural Probe & DNA Adduct Mimic

[1][2]

Executive Summary

8-(4-Amino-phenyl)-2'-deoxyguanosine (often abbreviated as 8-AP-dG or C8-AP-dG in specific contexts, though distinct from aminopyrene adducts) represents a specialized class of C8-aryl-purine nucleosides .[1][2] Unlike natural 2'-deoxyguanosine (dG), which is non-fluorescent and adopts an anti conformation in B-DNA, this synthetic derivative features a 4-aminophenyl moiety attached directly to the C8 position of the guanine base via a carbon-carbon bond.[1][2]

This modification confers three critical properties:

  • Intrinsic Fluorescence: The extended

    
    -conjugation system creates a fluorophore sensitive to local polarity, making it a powerful solvatochromic probe for DNA structure and protein-DNA interactions.[1][2]
    
  • Conformational Bias: The steric bulk at C8 destabilizes the standard anti conformation, favoring the syn conformation.[2] This makes it an excellent model for studying Z-DNA induction and Hoogsteen base pairing .[1][2]

  • Carcinogenic Mimicry: It serves as a chemically stable (C-linked) isostere for unstable N-linked arylamine DNA adducts (e.g., 4-aminobiphenyl), allowing researchers to study the structural basis of chemical mutagenesis without adduct degradation.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification[3]
  • IUPAC Name: 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-aminophenyl)-1H-purin-6-one[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: ~358.35 g/mol [1]

  • Class: C8-substituted 2'-deoxyribonucleoside; Biaryl fluorescent nucleoside.[1][2]

Structural Features

The molecule consists of a dG core modified at the C8 position.[2][3][4][5] The 4-aminophenyl group is a planar aromatic system.[2]

  • Electronic Effect: The amino group (-NH

    
    ) at the para position of the phenyl ring acts as an electron-donating group (EDG).[1] This creates a "push-pull" electronic system with the electron-deficient purine ring, significantly enhancing the quantum yield and red-shifting the fluorescence emission compared to a simple 8-phenyl-dG analog.[1][2]
    
  • Steric Effect: The rotation around the glycosidic bond (

    
    ) is restricted.[1][2] In natural dG, the anti conformation (
    
    
    ) places the bulky base away from the sugar.[2] In 8-(4-amino-phenyl)-dG, the phenyl ring clashes with the sugar's O4' atom in the anti form, shifting the equilibrium toward the syn conformation (
    
    
    ).[1]

Synthesis & Fabrication

The synthesis of 8-aryl-dG derivatives is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1][2] This palladium-catalyzed reaction couples an arylboronic acid with a halogenated nucleoside.[1][2]

Reaction Mechanism

The cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C8-Br bond of 8-bromo-2'-deoxyguanosine.[1][2]

  • Transmetallation: The 4-aminophenyl group is transferred from the boronic acid to the Pd center.[2]

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).[2]

Visualization: Synthesis Pathway

Synthesiscluster_conditionsReaction ConditionsdG2'-DeoxyguanosineBr_dG8-Bromo-2'-dGdG->Br_dGBromination(Br2/H2O)Product8-(4-Amino-phenyl)-2'-dGBr_dG->ProductBoronic4-Aminophenylboronic AcidBoronic->ProductPd_CatPd Catalyst(Suzuki-Miyaura)Pd_Cat->ProductCatalysiscondSolvent: H2O/CH3CN (2:1)Base: Na2CO3Temp: 80°CTime: 2-4 h

Figure 1: Synthetic pathway for 8-(4-Amino-phenyl)-2'-deoxyguanosine via Suzuki-Miyaura coupling.

Physicochemical Properties[1][2][3][4][7][8]

Fluorescence Characteristics

Unlike natural DNA bases, 8-(4-amino-phenyl)-dG is highly fluorescent.[1][2]

  • Mechanism: Intramolecular Charge Transfer (ICT) from the phenyl amine to the purine.[2]

  • Excitation/Emission: Typically excites in the UV-A range (~300–340 nm) and emits in the visible blue/cyan range (~380–450 nm).[1]

  • Solvatochromism: The emission is sensitive to solvent polarity.[2] In polar protic solvents (like water), fluorescence is often quenched due to hydrogen bonding with the amino group.[1][2] In hydrophobic environments (like the interior of a DNA helix or a protein binding pocket), quantum yield increases significantly.[1][2]

    • Application: This "light-up" effect allows detection of DNA hybridization or protein binding.[1][2]

Conformational Equilibrium (Syn vs. Anti)

The biological impact of this molecule is dictated by its shape.[1][2]

ConformationGlycosidic Angle (

)
Stability in MonomerStability in B-DNABiological Consequence
Anti ~180° - 240°Low (Steric Clash)Required for Watson-CrickDestabilizes Helix
Syn ~0° - 90°High (Preferred) Mismatches (Hoogsteen) Promotes Z-DNA / Mutagenesis
Visualization: Conformational Impact

ConformationAntiAnti Conformation(Standard B-DNA)StericSteric Clash:C8-Phenyl vs Sugar O4'Anti->StericInducesSynSyn Conformation(Hoogsteen Face)HelixDNA Helix StructureSyn->HelixAlters H-Bonding(G:A Mismatch)Syn->HelixPromotes Z-DNA(CG Repeats)Steric->SynShifts Equilibrium to

Figure 2: The steric impact of the C8-substituent forces the nucleoside into the Syn conformation, altering DNA topology.[1]

Biological Implications & Mutagenicity[1][2][7][9][10][11][12]

Carcinogenic Adduct Model

This molecule mimics the structure of adducts formed by aromatic amines (e.g., 4-aminobiphenyl).[1][2]

  • Mechanism of Mutagenesis:

    • The bulky C8-adduct forces the guanine into the syn conformation.[2]

    • During replication, the syn-G presents its Hoogsteen edge (N7 and O6) to the incoming dNTP.[2]

    • This face mimics a Thymine, often recruiting dATP instead of dCTP.[1][2]

    • Result: A G:C

      
       T:A transversion mutation.
      
Polymerase Stalling

High-fidelity polymerases (like Pol


12


12

Experimental Protocols

Protocol: Synthesis via Suzuki Coupling

Objective: Synthesize 8-(4-amino-phenyl)-2'-deoxyguanosine from 8-Br-dG.[1][2]

  • Reagents:

    • 8-Bromo-2'-deoxyguanosine (1 eq)[1]

    • 4-Aminophenylboronic acid (1.5 eq)[1]

    • Palladium(II) acetate (5 mol%)[1][2][6]

    • TPPTS (Water-soluble phosphine ligand, 15 mol%)[1]

    • Sodium Carbonate (

      
      , 2M aqueous solution)[1][2]
      
    • Solvent: Water:Acetonitrile (2:1 v/v)[1][6]

  • Procedure:

    • Step 1: Degas the solvent mixture with

      
       or Argon for 30 minutes (Critical: Pd is sensitive to 
      
      
      ).[1][2]
    • Step 2: Dissolve 8-Br-dG, boronic acid, and base in the solvent.[1][2]

    • Step 3: Add the Pd catalyst and ligand under inert atmosphere.[2]

    • Step 4: Heat to 80°C for 2–4 hours. Monitor by TLC or HPLC.[1][2]

    • Step 5: Cool to room temperature, filter through Celite to remove Pd black.[1][2]

    • Step 6: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation:

    • ESI-MS: Expect

      
      .[1][2]
      
    • UV-Vis: Check for new absorbance band >300 nm (characteristic of extended conjugation).

Protocol: Oligonucleotide Incorporation

To study this modification in DNA, it must be converted to a phosphoramidite.[1][2]

  • Protection: The exocyclic amines (N2 of Gua, and the 4-amino of the phenyl) must be protected (e.g., with dimethylformamidine or phenoxyacetyl groups) before phosphoramidite synthesis.[1]

  • Coupling: Use standard solid-phase synthesis cycles, but extend the coupling time (from 2 min to 10 min) due to the steric bulk of the C8 substituent.

  • Deprotection: Use UltraMild conditions (Potassium Carbonate in Methanol) if possible to prevent degradation of the label, though C-linked adducts are generally stable to standard ammonia deprotection.[1][2]

References

  • Manderville, R. A. (2009).[1][2] Structural and Biological Impact of Radical Addition to the Guanine C8-Position of Oligonucleotides. Chem. Res.[1][2][7] Toxicol., 22(10), 1609–1619.[1][2] Link[1][2]

  • Western, E. C., & Shaughnessy, K. H. (2003).[1][2] Efficient Palladium-Catalyzed Suzuki Cross-Coupling of Arylboronic Acids with 8-Halo-2'-deoxyguanosine Derivatives in Aqueous Solvents. J. Org.[1][2] Chem., 68(17), 6775–6778.[1] Link[1][2]

  • Dumas, A., & Luedtke, N. W. (2010).[1][2] Fluorescent DNA Bases as Probes of DNA Structure and Function. Nucleic Acids Res., 38, 3054.[1] Link

  • Biczo, R., & Manderville, R. A. (2005).[1][2] C8-Aryl-2'-deoxyguanosine Adducts as Conformational Probes. Biochemistry, 44, 5708.[1] Link[1][2]

Mutagenic Mechanisms of 8-(4-Amino-phenyl)-2'-deoxyguanosine in DNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mutagenic mechanisms of 8-(4-Amino-phenyl)-2'-deoxyguanosine (referred to herein as C8-AP-dG ), a specific C-linked C8-aryl-guanine adduct.[1] This molecule serves as a critical model for understanding the structural and kinetic basis of carcinogen-induced mutagenesis, particularly the conformational heterogeneity driven by bulky C8-substituents.

Technical Guide for Researchers & Drug Development Professionals [1]

Executive Summary

8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-AP-dG) represents a class of bulky DNA lesions formed by the covalent attachment of an aryl group to the C8 position of guanine.[1] Unlike N-linked arylamine adducts (e.g., C8-ABP-dG) which possess a flexible nitrogen tether, C8-AP-dG is a C-linked adduct with a rigid carbon-carbon bond.[1] This rigidity makes it an exceptional probe for studying the conformational gating mechanisms of DNA polymerases.

The primary mutagenic driver of C8-AP-dG is its profound impact on the syn/anti equilibrium of the glycosidic bond. The steric bulk of the 4-aminophenyl group at C8 forces the nucleoside to adopt the syn conformation to avoid clashing with the sugar-phosphate backbone. This conformational switch presents the Hoogsteen face of guanine to the incoming nucleotide, promoting G


T transversions  and inducing severe replication blocks in high-fidelity polymerases.

Structural & Thermodynamic Basis of Mutagenicity

The Syn vs. Anti Conformational Switch

In unmodified B-DNA, 2'-deoxyguanosine (dG) predominantly adopts the anti conformation (


 angle 

240°), facilitating Watson-Crick (W-C) hydrogen bonding with cytosine.[1]

Upon C8-substitution with a 4-aminophenyl group:

  • Steric Clash: The aryl ring sterically interferes with the O4' atom of the deoxyribose and the 5'-phosphate group if the base remains anti.

  • Thermodynamic Relief: To relieve this strain, the base rotates 180° about the glycosidic bond to the syn conformation (

    
     angle 
    
    
    
    60°).
  • Hoogsteen Exposure: The syn conformation exposes the Hoogsteen edge (N7 and O6) into the major groove (or the templating face), while the W-C face (N1 and N2) is displaced into the minor groove.

Visualization of Conformational Equilibrium

SynAntiEquilibrium Anti Anti-Conformation (Watson-Crick Face Exposed) StericStrain Steric Clash: C8-Aryl vs. Sugar/Backbone Anti->StericStrain C8-Substitution Syn Syn-Conformation (Hoogsteen Face Exposed) StericStrain->Syn Rotation (Thermodynamic Relief) Mutagenesis Mutagenic Outcome: G -> T Transversion Syn->Mutagenesis Mispairing with dA Blockage Replication Block: Pol Stalling Syn->Blockage Active Site Distortion

Figure 1: The thermodynamic drive from Anti to Syn conformation induced by C8-aryl substitution, leading to divergent biological outcomes.[1]

Polymerase Interaction & Bypass Mechanisms[1][2][3]

The mutagenic potential of C8-AP-dG is realized during DNA replication.[1] The adduct acts as a "gatekeeper," selecting for specific polymerases based on their active site architecture.

High-Fidelity Polymerases (e.g., Pol , Pol , T7)[1]
  • Mechanism of Inhibition: These polymerases have "tight" active sites designed to geometrically select W-C base pairs. The syn-C8-AP-dG adduct protrudes into the polymerase "ceiling" or "wall," causing a steric clash that prevents the enzyme from closing its fingers domain.[1]

  • Outcome: Stalling of the replication fork, potentially leading to double-strand breaks if not rescued.

Translesion Synthesis (TLS) Polymerases

TLS polymerases (e.g., Pol


, Pol 

, Dpo4) possess spacious active sites and specialized domains (e.g., the "Little Finger" domain in Y-family polymerases) that accommodate bulky adducts.[1]
PolymeraseInteraction ModeMutagenic OutcomeMechanism
Pol

(Kappa)
N-Clasp Stabilization Error-Prone Stabilizes the syn conformation; often inserts dA opposite the adduct.[1]
Pol

(Eta)
Molecular Splint Variable Can accommodate syn or anti, depending on sequence context.[1]
Dpo4 (Model) Slippage/Insertion -1 Deletion / G

T
Allows "ligand-mediated" stabilization of the syn base.[1]
The G T Transversion Pathway

When a TLS polymerase encounters syn-C8-AP-dG:

  • The syn-G presents its Hoogsteen edge (O6, N7).[1]

  • Incoming dATP (in anti) forms a stable Hoogsteen base pair (N7-H...N6-A and O6...H-N6-A).[1]

  • The polymerase extends from this mismatch.

  • In the next round of replication, the A templates a T, resulting in a permanent G:C

    
     T:A transversion .
    

Experimental Protocols: Validating the Mechanism

To confirm the mutagenic mechanism of C8-AP-dG, the following Primer Extension Assay is the gold standard. This protocol is designed to measure polymerase stalling and misincorporation specificity.

Protocol: Single-Nucleotide Incorporation Kinetic Assay

Objective: Determine the catalytic efficiency (


) of inserting dCTP (correct) vs. dATP (incorrect) opposite C8-AP-dG.

Materials:

  • Template: 25-mer oligonucleotide containing site-specific C8-AP-dG (Synthesis: Suzuki coupling of 8-Br-dG with 4-aminophenylboronic acid).

  • Primer: 5'-[

    
    P]-labeled 15-mer (anneals immediately upstream of the adduct).[1]
    
  • Enzyme: Purified Klenow Fragment (exo-) or Dpo4.[1]

Workflow:

  • Annealing: Mix Primer:Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

  • Reaction Assembly:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

      
      , 1 mM DTT, 100 
      
      
      
      g/mL BSA.[1]
    • Substrate: 10 nM DNA duplex.

    • dNTPs: Serial dilutions of single dNTP (e.g., 0.1

      
      M – 100 
      
      
      
      M dATP).[1]
  • Initiation: Add Polymerase (e.g., 1 nM).[1] Incubate at 37°C for 2-10 mins (optimize for <20% primer extension to ensure steady-state conditions).

  • Quenching: Add 2x volume of Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Analysis:

    • Heat samples to 95°C for 3 min.

    • Resolve on 20% denaturing PAGE (7M Urea).[1]

    • Visualize via PhosphorImaging.[1]

Data Processing: Calculate velocity (


) as the fraction of primer extended. Fit to the Michaelis-Menten equation:


Compare Efficiency (

) for dC vs. dA.[1]
  • Interpretation: A high frequency of dA insertion (relative to dC) confirms the syn-Hoogsteen pathway.[1]

Visualization of the Pathway

The following diagram illustrates the kinetic checkpoints and structural decisions made by the replication machinery when encountering C8-AP-dG.

MutagenicPathway Start Replication Fork Encounters C8-AP-dG ConfCheck Conformational Selection: Syn vs Anti Start->ConfCheck HiFiPol High-Fidelity Pol (Steric Gate) ConfCheck->HiFiPol Steric Clash TLSPol TLS Polymerase (Open Active Site) ConfCheck->TLSPol Direct Recruitment Stall Replication Stall (Abortive Complex) HiFiPol->Stall Blockage PathA Path A: Syn-Adduct (Hoogsteen Pairing) TLSPol->PathA Major Pathway (Thermodynamically Favored) PathB Path B: Anti-Adduct (Watson-Crick Pairing) TLSPol->PathB Minor Pathway (Requires Distortion) Stall->TLSPol Pol Switching Misincorp dATP Insertion (Misincorporation) PathA->Misincorp Pairs with A Correct dCTP Insertion (Correct) PathB->Correct Pairs with C Mutation G -> T Transversion Misincorp->Mutation Next Replication Cycle WildType Wild Type Sequence Correct->WildType

Figure 2: Decision tree for replication bypass of C8-AP-dG, highlighting the dominance of the error-prone TLS pathway.[1]

Implications for Drug Development

Understanding the mechanism of C8-AP-dG is critical for:

  • Predictive Toxicology: Screening drug candidates containing aniline or aryl-amine moieties for their potential to form similar C8-adducts.[1]

  • Chemotherapy Resistance: TLS polymerases (like Pol

    
    ) are often upregulated in tumors, allowing cancer cells to tolerate DNA-damaging agents (e.g., Cisplatin or novel aryl-binding drugs).[1] Inhibiting these specific TLS polymerases could sensitize tumors to therapy.[1]
    
  • Biomarker Development: The specific G

    
    T mutation signature (COSMIC Signature 4-like) can serve as a "fingerprint" for exposure to C8-arylating agents.[1]
    

References

  • Manderville, R. A. (2005).[1] "Structural and biological impact of radical addition to the C8-site of guanine."[2][3] Chemical Research in Toxicology, 18(7), 1084-1090.[1] Link[1]

  • Vongsutilers, V., et al. (2011).[1][4] "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence." Nucleic Acids Research, 39(22), 9848–9858.[1] Link

  • Broyde, S., et al. (2008).[1] "Heterogeneity in the structure and dynamics of DNA adducts of the carcinogen N-acetyl-2-aminofluorene."[1] Chemical Research in Toxicology, 21(1), 45-52.[1] Link[1]

  • Patel, D. J., et al. (2001).[1] "Structure, recognition and discrimination in RNA polymerase transcription." Nature Structural Biology, 8, 916-918.[1] (Context on Pol mechanism). Link

  • Choi, J. Y., & Guengerich, F. P. (2005).[1] "Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA lesions by human DNA polymerase

    
    ."[1] Journal of Molecular Biology, 352(1), 72-90.[1] Link
    

Sources

The Central Role of 8-(4-Amino-phenyl)-2'-deoxyguanosine in the Carcinogenic Cascade of Arylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arylamines, a class of chemicals found in industrial settings, tobacco smoke, and some dyes, are potent pro-carcinogens that require metabolic activation to exert their genotoxic effects.[1][2] A key event in the carcinogenesis initiated by arylamines, such as 4-aminobiphenyl (4-ABP), is the formation of covalent DNA adducts.[3] Among these, 8-(4-Amino-phenyl)-2'-deoxyguanosine (also known as N-(deoxyguanosin-8-yl)-4-aminobiphenyl or dG-C8-ABP) stands out as a major, persistent, and highly mutagenic lesion.[1][4] This guide provides a detailed examination of the lifecycle of this adduct—from its formation through complex metabolic pathways to its ultimate role in driving the genetic mutations that underpin cancer. We will explore the chemical biology of the adduct, its profound biological consequences, and the state-of-the-art analytical methodologies employed for its detection and quantification, offering a critical resource for professionals engaged in toxicology, cancer research, and drug development.

Part 1: The Genesis of a Genotoxic Lesion: Formation of 8-AP-dG

The journey from a stable arylamine to a DNA-damaging agent is a multi-step process primarily orchestrated by metabolic enzymes. The causality behind this activation pathway is critical to understanding tissue-specific toxicity and individual susceptibility.

Metabolic Activation: The Path to Reactivity

The carcinogenic potential of an arylamine like 4-ABP is unlocked through metabolic activation, a process that converts the chemically stable parent compound into a highly reactive electrophile. This bioactivation is not a single reaction but a coordinated enzymatic cascade.

  • Hepatic N-Oxidation: The initial and rate-limiting step occurs predominantly in the liver. Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[2][5][6] This N-hydroxylamine is a proximate carcinogen, meaning it is one step closer to the ultimate DNA-reactive species.

  • Esterification and Formation of the Nitrenium Ion: The N-hydroxy metabolite can undergo further activation through esterification. In many tissues, including the target bladder epithelium, enzymes like N-acetyltransferases (NATs) catalyze O-acetylation to form N-acetoxy-4-aminobiphenyl.[1][2] This ester is highly unstable and spontaneously breaks down (heterolytic cleavage) to form a highly electrophilic arylnitrenium ion (Ar-NH⁺).[7] This ion is the ultimate carcinogenic species responsible for attacking the DNA.

  • Systemic Transport: The N-hydroxy-ABP formed in the liver can be conjugated with glucuronic acid, forming a water-soluble N-glucuronide. This conjugate is transported via the bloodstream to the bladder.[2] The acidic environment of the urine can then hydrolyze the conjugate, releasing N-OH-ABP directly within the target organ, where it can be locally activated to the DNA-reactive nitrenium ion.[2]

Metabolic_Activation_of_4-Aminobiphenyl cluster_liver Liver (Primary Activation) cluster_bladder Target Tissue (e.g., Bladder) 4-ABP 4-Aminobiphenyl (Pro-carcinogen) N-OH-ABP N-hydroxy-4-aminobiphenyl (Proximate Carcinogen) 4-ABP->N-OH-ABP CYP1A2 (N-Oxidation) N-Glucuronide N-Glucuronide Conjugate N-OH-ABP->N-Glucuronide UGT N-OH-ABP_local N-hydroxy-4-aminobiphenyl N-Glucuronide->N-OH-ABP_local Transport via Bloodstream; Hydrolysis in Acidic Urine Nitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) N-OH-ABP_local->Nitrenium_Ion NATs / SULTs (O-Esterification & Spontaneous Cleavage) DNA_Adduct 8-AP-dG Formation Nitrenium_Ion->DNA_Adduct Electrophilic Attack on DNA

Fig 1. Metabolic activation pathway of 4-aminobiphenyl (4-ABP).
The Covalent Blow: Reaction with Deoxyguanosine

The arylnitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. The C8 position of guanine is particularly susceptible to this attack due to its high electron density.[8] The reaction results in the formation of a stable, covalent bond between the nitrogen of the arylamine and the C8 carbon of deoxyguanosine, yielding the 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) adduct.[1][4] While other adducts at the N² position of guanine or the C8 of adenine can form, the dG-C8-ABP adduct is a predominant and persistent lesion in tissues targeted by 4-ABP.[1]

Adduct_Formation cluster_reaction Covalent Bond Formation Nitrenium 4-ABP Arylnitrenium Ion (Electrophile) C8 C8 position of Guanine Nitrenium->C8 Electrophilic Attack dG Deoxyguanosine in DNA (Nucleophile) dG->C8 Adduct 8-(4-Amino-phenyl)-2'-deoxyguanosine (dG-C8-ABP Adduct) C8->Adduct

Fig 2. Formation of the 8-AP-dG adduct from the reactive nitrenium ion.

Part 2: The Path to Malignancy: Biological Consequences of 8-AP-dG

The formation of an 8-AP-dG adduct is not a benign event. This bulky lesion profoundly disrupts the structure and function of DNA, acting as a direct precursor to the mutations that initiate cancer.

DNA Distortion and Replication Errors

The covalent attachment of the bulky aminobiphenyl group to the C8 position of guanine causes significant distortion of the DNA double helix. This distortion can interfere with the proper functioning of DNA polymerases during replication. Unlike smaller lesions such as 8-oxo-dG, which primarily causes mispairing through altered hydrogen bonding, the bulky 8-AP-dG adduct presents a major steric block.[9] This can lead to:

  • Replication Fork Stalling: The polymerase may be unable to proceed past the lesion.

  • Translesion Synthesis (TLS): Specialized, error-prone DNA polymerases may be recruited to bypass the adduct, often inserting an incorrect base opposite the lesion.

Mutagenic Signature

The errors introduced during the replication of DNA containing 8-AP-dG are non-random. While the precise mutational spectrum can be sequence-dependent, bulky adducts are known to induce a range of mutations. A related, smaller adduct, 8-amino-dG, is known to cause primarily G→T transversions.[10][11] Larger adducts, such as those from other carcinogens, are known to cause a wider variety of mutations including G→T transversions, G→A transitions, and frameshifts.[8] Crucially, these mutations can occur in critical genes that regulate cell growth and division:

  • Tumor Suppressor Genes: Mutations in genes like TP53 can inactivate its function, removing a critical checkpoint for cell cycle control and apoptosis. Indeed, 4-ABP-DNA adducts have been shown to form preferentially at mutational hotspots in the p53 gene found in bladder cancers.[12]

  • Oncogenes: Activating mutations in oncogenes like the RAS family can lead to uncontrolled cell proliferation.

The accumulation of these mutations in a single cell can lead to its transformation, clonal expansion, and the initiation of a tumor, firmly establishing 8-AP-dG as a key molecular link between chemical exposure and cancer.[1][3][13]

Part 3: Detection and Quantification: Validated Analytical Workflows

Accurately detecting and quantifying 8-AP-dG in biological samples is paramount for risk assessment, molecular epidemiology, and mechanistic studies. The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it ideal for studies of environmental or occupational exposure.[14][15][16]

Principle: The method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-radiolabel from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting radiolabeled adducts are then separated and quantified.[16][17]

Step-by-Step Protocol: ³²P-Postlabeling

  • DNA Isolation & Purity Assessment: Isolate high-quality DNA from the target tissue or cells. Ensure the A260/A280 ratio is ~1.8 and A260/A230 is >2.0 to minimize interference.

  • Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. This step is critical for releasing the adducted nucleotide.

  • Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides but leaves many bulky aromatic adducts, including 8-AP-dG, intact as 3'-monophosphates. This step significantly increases the sensitivity of the assay.

  • ⁵'-Radiolabeling: Incubate the enriched adducts with high-specific-activity [γ-³²P]ATP and T4 polynucleotide kinase. This reaction transfers the ³²P label to the 5' position of the adducted nucleotide.

  • Chromatographic Separation: Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Resolve the adducts using a multi-directional chromatographic system with different salt buffers.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. The location and intensity of the radioactive spot corresponding to the 8-AP-dG adduct are compared to standards for identification and quantification.

P32_Workflow A 1. DNA Isolation (from tissue/cells) B 2. Enzymatic Digestion (Micrococcal Nuclease / Spleen Phosphodiesterase) A->B C 3. Adduct Enrichment (Nuclease P1 Digestion) B->C D 4. 5'-End Labeling (T4 Polynucleotide Kinase + [γ-³²P]ATP) C->D E 5. Multi-directional TLC Separation D->E F 6. Autoradiography & Phosphor Imaging E->F G 7. Adduct Quantification F->G

Fig 3. Standard experimental workflow for the ³²P-postlabeling assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and structural confirmation, making it the gold standard for adduct quantification when reference standards are available.[7][18]

Principle: DNA is enzymatically hydrolyzed to individual nucleosides. The resulting mixture is separated using high-performance liquid chromatography (HPLC). The eluent is introduced into a mass spectrometer, where the 8-AP-dG adduct is ionized, selected, fragmented, and detected based on its unique mass-to-charge ratio and fragmentation pattern.[19][20]

Step-by-Step Protocol: LC-MS/MS

  • DNA Isolation and Hydrolysis: Isolate DNA as described previously. Perform complete enzymatic hydrolysis to 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-labeled 8-AP-dG) to the sample. This is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.

  • Sample Cleanup/Enrichment: Use solid-phase extraction (SPE) to remove interfering salts and normal nucleosides, thereby concentrating the adducts.

  • LC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with solvents like acetonitrile and water (often with a formic acid modifier) to achieve chromatographic separation of the 8-AP-dG from other components.

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor ion-to-product ion transition for 8-AP-dG (and its internal standard). For example, select the protonated molecular ion [M+H]⁺ in the first quadrupole, fragment it in the collision cell, and monitor for a specific, stable fragment ion in the third quadrupole.

  • Quantification: Calculate the concentration of 8-AP-dG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known standards.

Comparison of Key Analytical Methods
Feature³²P-Postlabeling AssayLC-MS/MS
Principle Radioactive Labeling & TLCChromatographic Separation & Mass Analysis
Sensitivity Very high (1 adduct in 10⁹-10¹⁰ bases)[14][16]High (approx. 1-5 adducts in 10⁷ bases)[19]
Specificity Moderate; based on chromatographic mobilityVery high; based on mass and fragmentation
Structural Info None; requires co-chromatography with a standardConfirmatory; provides mass and structural data
Quantification Semi-quantitative to quantitativeHighly accurate and precise (with internal std.)
Throughput Low; labor-intensive[21]Moderate to high with automation
Key Advantage Excellent for screening unknown adductsGold standard for targeted, accurate quantification

Conclusion and Future Imperatives

8-(4-Amino-phenyl)-2'-deoxyguanosine is more than a simple biomarker of exposure; it is a central mechanistic player in the etiology of arylamine-induced cancers. Its formation represents the culmination of a complex metabolic activation pathway, and its presence in the genome is a direct driver of the mutations that can lead to malignant transformation. Understanding the formation, mutagenic consequences, and repair of this adduct is critical for assessing cancer risk in exposed populations and for developing strategies for prevention and therapy.

Future research should focus on enhancing the sensitivity of LC-MS/MS methods to approach that of ³²P-postlabeling, enabling highly specific quantification at background environmental exposure levels. Furthermore, integrating adductomic data with genomic and transcriptomic analyses will provide a more complete picture of the downstream consequences of this specific type of DNA damage, paving the way for more refined models of chemical carcinogenesis and personalized risk assessment.

References

  • Mutagenic properties of the 8-amino-2′-deoxyguanosine DNA adduct in mammalian cells. SciSpace. Available at: [Link]

  • Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. Cancer Research - AACR Journals. Available at: [Link]

  • ³²P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. PubMed - NIH. Available at: [Link]

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. Available at: [Link]

  • 4-Aminobiphenyl - Wikipedia. Wikipedia. Available at: [Link]

  • Mutagenic properties of the 8-amino-2′-deoxyguanosine DNA adduct in mammalian cells. SciSpace. Available at: [Link]

  • The ³²P-postlabeling assay for DNA adducts. Springer Nature Experiments. Available at: [Link]

  • RoC Profile: 4-Aminobiphenyl. National Toxicology Program. Available at: [Link]

  • The ³²P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]

  • ³²P-postlabeling analysis of DNA adducts. PubMed. Available at: [Link]

  • DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. PMC - NIH. Available at: [Link]

  • Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4'-Methylene- bis(2-chloroaniline) by Human Hepatic Microsomes and. AACR Journals. Available at: [Link]

  • ³²P-Postlabeling Analysis of DNA Adducts. PubMed. Available at: [Link]

  • Bioactivation of 4-ABP leading to DNA adduct formation in bladder. ResearchGate. Available at: [Link]

  • 4-Aminobiphenyl - 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]

  • Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget. Available at: [Link]

  • DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. PMC - NIH. Available at: [Link]

  • Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Oxford Academic. Available at: [Link]

  • Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. PubMed. Available at: [Link]

  • Mutagenic properties of the 8-amino-24-deoxyguanosine DNA adduct in mammalian cells. ResearchGate. Available at: [Link]

  • LC-APCI-MS/MS analysis of urinary 8-hydroxy-2'-deoxyguanosine. PubMed. Available at: [Link]

  • Methods for testing compounds for DNA adduct formation. PubMed. Available at: [Link]

  • Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS. PubMed. Available at: [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC - NIH. Available at: [Link]

  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed. Available at: [Link]

  • The role of DNA damage in chemical carcinogenesis of aromatic amines. PubMed. Available at: [Link]

  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]

  • Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. PubMed. Available at: [Link]

  • Methods for the Detection of DNA Adducts. ResearchGate. Available at: [Link]

  • Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization. PubMed. Available at: [Link]

  • Identification of N-(deoxyguanosin-8-yl)-4-azobiphenyl by (32)P-postlabeling analyses of DNA in human uroepithelial cells exposed to proximate metabolites of the environmental carcinogen 4-aminobiphenyl. PubMed. Available at: [Link]

  • Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. PMC - NIH. Available at: [Link]

  • Measurement of 8-OH-dG by LC/MS. Levels of 8-OH-dG in genomic DNA of... ResearchGate. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

Sources

Fluorescence Properties of 8-(4-Amino-phenyl)-2'-deoxyguanosine Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) probes, a specialized class of C8-aryl-2'-deoxyguanosine analogues. These probes are critical tools in nucleic acid research for detecting non-canonical DNA structures (like Z-DNA and G-quadruplexes) and studying the structural impact of carcinogenic arylamine adducts.[1]

Technical Guide & Application Protocol

Executive Summary & Core Mechanism

The 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) probe is a fluorescent nucleoside analogue derived from the modification of the C8 position of guanine with a 4-aminophenyl moiety. Unlike native nucleosides, which are virtually non-fluorescent, 8-AP-dG exhibits robust fluorescence due to the extended


-conjugation and the "push-pull" electronic character introduced by the amino-aryl group.
Key Mechanistic Features
  • Conformational Switch (Syn-Dominance): The bulky aryl group at the C8 position creates a steric clash with the sugar-phosphate backbone when in the standard anti conformation.[1] This forces the nucleoside to adopt the syn conformation.[1]

  • Structural Selectivity: Because B-form DNA requires anti bases, 8-AP-dG disrupts standard duplexes but stabilizes and brightly reports on structures that accommodate or require syn guanosines, such as Z-DNA and G-quadruplexes (G4) .

  • Environmental Sensitivity: The fluorescence is highly sensitive to solvent polarity and viscosity (molecular rotor effect), making it an excellent reporter for local base stacking and solvent exposure.[1]

Photophysical Properties[1][2][3][4][5][6]

The fluorescence of 8-AP-dG arises from the coupling of the electron-rich 4-aminophenyl group with the guanine heterocycle.

Spectral Characteristics

The introduction of the 4-aminophenyl group red-shifts both the absorption and emission spectra relative to the core guanine chromophore.

PropertyValue / RangeNotes
Excitation Max (

)
300 – 330 nm Allows selective excitation avoiding DNA damage (UV-B/A range).[1]
Emission Max (

)
390 – 430 nm Emits in the visible blue/violet region.[1]
Quantum Yield (

)
0.01 – 0.45 Highly dependent on solvent and rigidity.[1] Low in water (quenching), high in viscous/rigid environments.[1]
Stokes Shift ~5000 – 7000 cm⁻¹ Large Stokes shift minimizes self-absorption artifacts.[1]
Solvatochromism Positive Emission red-shifts with increasing solvent polarity, though intensity often decreases (quenching by water).[1]
Fluorescence Modulation Mechanism

The probe operates largely as a molecular rotor .[1]

  • Free in Solution: The bond between the C8 of guanine and the phenyl ring allows free rotation.[1] Non-radiative decay pathways (internal conversion) are efficient, leading to lower quantum yield.[1]

  • Restricted (DNA Bound): When incorporated into a rigid DNA structure (e.g., a G-quadruplex tetrad), rotation is hindered.[1] This suppresses non-radiative decay, significantly enhancing fluorescence intensity (Light-Up Effect ).[1]

Structural Sensitivity & Applications

The "Syn" Conformation Effect

The defining feature of C8-substituted guanosines is their impact on DNA topology.

SynAnti cluster_0 Native dG (Anti) cluster_1 8-AP-dG (Syn) Anti Anti-Conformation (Standard B-DNA) Syn Syn-Conformation (Steric Bulk at C8) Anti->Syn C8-Substitution (Steric Clash) ZDNA Z-DNA (Left-handed Helix) Syn->ZDNA Stabilizes G4 G-Quadruplex (Antiparallel) Syn->G4 Stabilizes (Syn-Tetrads) BDNA B-DNA (Right-handed Helix) Syn->BDNA Destabilizes (Base Extrusion)

Figure 1: Mechanistic impact of C8-substitution. The steric bulk of the 4-aminophenyl group forces the glycosidic bond into the 'syn' conformation, favoring Z-DNA or G-quadruplex structures over standard B-DNA.

Key Applications
  • Z-DNA Detection: 8-AP-dG is one of the few probes that can induce and stabilize the Z-DNA conformation in GC-rich sequences under physiological salt conditions, reporting the transition via fluorescence changes.

  • G-Quadruplex (G4) Folding: It serves as an excellent internal probe for G4 structures, particularly those involving syn guanosines (e.g., antiparallel topologies).[1] The probe replaces a native syn-G without disrupting the tetrad, providing a "light-up" signal upon folding.

  • Carcinogenesis Modeling: 8-AP-dG is a structural analogue of the C8-deoxyguanosine adducts formed by the carcinogen 4-aminobiphenyl (ABP) . It is used to study how these bulky lesions block DNA polymerases or induce frameshift mutations during replication.[1]

Experimental Protocols

Synthesis & Incorporation
  • Synthesis: The probe is typically synthesized via Suzuki-Miyaura cross-coupling of 8-bromo-2'-deoxyguanosine with 4-aminophenylboronic acid.

  • Oligonucleotide Synthesis: The phosphoramidite derivative of 8-AP-dG is compatible with standard solid-phase DNA synthesis.

    • Note: Use UltraMILD deprotection conditions (e.g., phenoxyacetyl protection) to prevent degradation of the C8-aryl linkage, which can be acid/base sensitive.[1]

Fluorescence Measurement Workflow

Workflow cluster_conditions Critical Parameters Step1 1. Sample Preparation (Anneal Oligos in Buffer) Step2 2. Baseline Scan (Buffer Only Background) Step1->Step2 Step3 3. Excitation Scan (Fix Em @ 430nm, Scan 250-400nm) Step2->Step3 Step4 4. Emission Scan (Fix Ex @ Max, Scan 350-550nm) Step3->Step4 Step5 5. Data Analysis (Normalize to Quantum Standard) Step4->Step5 Param1 Temp: 20°C (Control Thermostat) Param1->Step3 Param2 Conc: 1-5 µM DNA Param3 Slit Width: 2-5 nm

Figure 2: Standard workflow for characterizing 8-AP-dG fluorescence in DNA contexts.

Protocol Steps
  • Preparation: Dissolve the modified oligonucleotide in buffer (typically 10 mM phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Heat to 90°C for 5 minutes and cool slowly to room temperature to ensure proper folding (duplex or G4).

  • Spectroscopy:

    • Set excitation to 320 nm .

    • Record emission from 350 nm to 550 nm .[1]

    • Control: Compare intensity against a standard (e.g., quinine sulfate) or the free nucleoside in methanol to calculate relative quantum yield.

Troubleshooting & Limitations

IssueProbable CauseCorrective Action
Low Signal Quenching by water or neighboring bases (e.g., Cytosine).Ensure the probe is in a rigid structural context (e.g., G4 tetrad).[1] Try changing flanking bases if experimental design permits.
Spectral Shift Change in polarity of the microenvironment.[1]This is a feature, not a bug. A red shift indicates a more polar environment; a blue shift indicates burial in the hydrophobic stack.[1]
Degradation Acid sensitivity of the C8-aryl bond.[1][2]Avoid acidic pH (< 5.0).[1] Use mild deprotection chemistry during synthesis.[1]

References

  • Manderville, R. A. (2014).[1][3] Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research.[1][4] Link

  • Dumas, A., & Luedtke, N. W. (2010).[1][4] Fluorescent probes for G-quadruplex structures. Journal of the American Chemical Society.[1][4][3] Link[1]

  • Rankin, K. M., et al. (2012).[1][5] C8-Heteroaryl-2'-deoxyguanosine Adducts as Conformational Fluorescent Probes in the NarI Recognition Sequence.[2][5] The Journal of Organic Chemistry. Link[1]

  • Sproviero, M., & Manderville, R. A. (2014).[1][3] Tracking the formation of supramolecular G-quadruplexes via self-assembly enhanced emission. Chemical Communications.[1] Link

Sources

Technical Guide: Base-Stacking Interactions and Conformational Dynamics of C8-Modified Guanine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C8-modified guanine adducts represent a critical class of DNA lesions derived from exposure to polycyclic aromatic hydrocarbons (PAHs), aromatic amines (e.g., 2-aminofluorene), and heterocyclic amines (e.g., PhIP). The steric bulk introduced at the C8 position of guanine creates a fundamental conflict with the sugar-phosphate backbone, forcing a thermodynamic toggle between the anti (B-DNA compatible) and syn (helix-distorting) conformations.

This guide details the structural mechanistics of these adducts, focusing on how base-stacking interactions drive the formation of "Slipped Mutagenic Intermediates" (SMI)—the precursors to frameshift mutations. We provide actionable protocols for thermodynamic characterization (


 analysis) and computational modeling (MD simulations) to quantify these stacking energies.

Structural Mechanistics: The Syn vs. Anti Toggle

The defining feature of C8-guanine adducts is their conformational heterogeneity.[1] The biological outcome (error-free repair vs. mutation) is dictated by the specific stacking mode adopted by the lesion.

The Steric Clash and Conformational Equilibrium

In unmodified B-DNA, guanine adopts the anti conformation (


 torsion angle 

), placing the Watson-Crick face into the helix center.
  • The Conflict: Substitution at C8 introduces a bulky moiety that sterically clashes with the O4' of the deoxyribose sugar and the 5'-phosphate when in the anti conformation.

  • The Resolution: To relieve this strain, the nucleoside rotates about the glycosidic bond to the syn conformation (

    
    ).
    
Stacking Models: The "Wedge" vs. "Outside"

The conformation dictates the stacking interaction:

ModelConformationDescriptionEnergetic Driver
Base-Displaced / Intercalated (Wedge) SynThe bulky carcinogen inserts into the helix stack, displacing the modified guanine into the major groove.Favorable

-

stacking between the carcinogen and flanking base pairs.
Major Groove Binding AntiThe carcinogen resides in the major groove; the guanine remains intra-helical and paired with Cytosine.Maintenance of Watson-Crick H-bonds; minimal helix distortion.
Minor Groove Binding SynRare; observed in specific mismatch contexts or Z-DNA prone sequences.Stabilization of Z-DNA-like conformers.
Diagram: Conformational Transition Pathway

C8_Mechanism cluster_outcomes Conformational Equilibrium Unmodified Unmodified B-DNA (Guanine Anti) Attack Electrophilic Attack at C8 Position Unmodified->Attack StericClash Steric Clash: Adduct vs. Sugar-Phosphate Attack->StericClash Syn Syn Conformation (Base Displaced) StericClash->Syn High Bulk (e.g., AAF) Anti Anti Conformation (Major Groove) StericClash->Anti Low Bulk (e.g., AF) Outcome1 Frameshift Mutation (Stacking-Stabilized Slippage) Syn->Outcome1 Stabilizes -2 Deletion Outcome2 Error-Free Bypass (TLS Polymerase) Anti->Outcome2 Distorted W-C Pair

Figure 1: Mechanistic pathway of C8-guanine adduct formation and conformational divergence. The steric bulk determines the preference for Syn (intercalated) vs. Anti (groove-bound) states.

Thermodynamic Stability & Sequence Context[2][3][4]

The thermodynamic impact of a C8-adduct is not absolute; it is context-dependent. The NarI sequence hotspot (


) is the classic model for studying this phenomenon.[2]
Comparative Stability Data

The following table summarizes the thermodynamic destabilization (


 and 

) caused by C8-adducts compared to unmodified duplexes.
Adduct TypeMoietyPreferred Conf.

(

C)

(kcal/mol)
Structural Impact
C8-AF AminofluoreneAnti / Syn mix-2 to -6+1.5 to +3.0Minor distortion; maintains W-C pairing capability.
C8-AAF AcetylaminofluoreneSyn (dominant)-10 to -15+4.0 to +7.0Severe destabilization; induces localized denaturation or "wedge" structure.
C8-PhIP Phenyl-imidazo-pyridineSyn-8 to -12+3.5 to +5.5Bulky hydrophobic ring intercalates, displacing G.
The "Stabilized Slippage" Phenomenon

In repetitive sequences (like NarI), the C8-AAF adduct can stabilize a frameshift intermediate.

  • Slippage: During replication, the primer strand slips, looping out a base.

  • Locking: The bulky C8-AAF moiety intercalates into the gap created by the slipped base.

  • Result: The "Stacked Slipped Mutagenic Intermediate" (S-SMI) is thermodynamically more stable than the distorted B-DNA form, driving -2 deletion mutations [1].[2]

Experimental Protocol: Thermodynamic Characterization

To quantify base-stacking disruption, UV-optical melting is the gold standard. This protocol ensures high-precision


 extraction.
Protocol: High-Precision UV Melting ( )

Reagents:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: Phosphate buffer is preferred over Tris to minimize pH drift with temperature.

  • Oligos: HPLC-purified modified and unmodified strands (

    
     ratio).
    

Workflow:

  • Sample Prep: Dilute duplex to

    
     total strand concentration. Degas solutions to prevent bubble formation at high temperatures.
    
  • Annealing: Heat to 90°C for 5 minutes, then cool slowly to room temperature over 2 hours to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.[3]

    • Wavelength: Monitor Absorbance at 260 nm (

      
      ) and 280 nm.
      
    • Ramp: 0.5°C/min from 15°C to 90°C. Faster ramps (>1.0°C/min) cause hysteresis and inaccurate thermodynamic parameters.

  • Analysis:

    • Calculate the first derivative (

      
      ) to pinpoint 
      
      
      
      .
    • Use the Van 't Hoff plot (

      
       vs. 
      
      
      
      ) derived from concentration-dependent melts to extract
      
      
      and
      
      
      .

Self-Validation Check:

  • Run both heating and cooling ramps. The

    
     values should coincide within 
    
    
    
    . If hysteresis exists, the transition is not at equilibrium (slow down the ramp).

Computational Protocol: MD Simulations of Stacking

Molecular Dynamics (MD) is required to visualize the dynamic "breathing" of the helix and calculate specific stacking energies that are inaccessible experimentally.

Simulation Setup (AMBER/CHARMM)
  • Force Field: Use AMBER parm99bsc1 (specifically tuned for DNA backbones).

    • Critical: You must generate custom force field parameters (PREP/FRCMOD files) for the C8-adduct using antechamber with GAFF (General Amber Force Field) and RESP charge fitting (HF/6-31G*).

  • Starting Structure:

    • Modify a standard B-DNA PDB file.

    • Manually rotate the glycosidic bond to syn (

      
      ) for bulky adducts (AAF/PhIP).
      
  • Solvation: TIP3P water box with 10Å buffer; neutralize with Na+ ions.

  • Equilibration Protocol:

    • Minimization (5000 steps).

    • Heating (0 to 300K over 100 ps, restraints on DNA).

    • Density Equilibration (NPT, 1 atm, 300K).

  • Production Run: >100 ns trajectory.

Analysis: Stacking Energy Calculation

Use the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to decompose interaction energies.

  • Target: Calculate the Van der Waals (

    
    ) and Electrostatic (
    
    
    
    ) interaction energy between the Adduct Residue and the
    
    
    and
    
    
    flanking bases.
  • Metric: A stable "Wedge" conformation will show high favorable VdW energy with the flanking bases (approx -10 to -15 kcal/mol) but weakened H-bonding with the complementary Cytosine.

Biological Implications: Polymerase Bypass[2]

The structural data directly informs how DNA polymerases handle the lesion.

  • Replicative Polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ):
    The steric bulk in the syn conformation blocks the tight active site, causing stalling.
  • Translesion Synthesis (TLS) Polymerases:

    • Pol

      
       (Eta):  Open active site allows bypass of syn adducts but is error-prone on AAF.
      
    • Pol

      
       (Kappa):  Specialized for bulky minor-groove lesions; often blocked by C8-adducts unless they adopt specific conformations.
      
Diagram: Replication Fork Decision Tree

TLS_Pathway cluster_bypass Bypass Mechanisms Fork Replication Fork Encounter (C8-Guanine Adduct) Stall High-Fidelity Polymerase Stalls (Steric Block) Fork->Stall PCNA PCNA Ubiquitination (Switch to TLS) Stall->PCNA PolEta Recruitment of Pol Eta (Open Active Site) PCNA->PolEta PolKappa Recruitment of Pol Kappa (N2-Adduct Specialist) PCNA->PolKappa Result1 Error-Free Bypass (Adduct in Anti) PolEta->Result1 C8-AF (Anti) Result2 Frameshift Mutation (Adduct in Syn/Slipped) PolEta->Result2 C8-AAF (Syn) PolKappa->Stall Often Blocked by C8

Figure 2: Biological decision pathway upon encountering a C8-guanine adduct. The structural conformation (Syn vs Anti) dictates the mutagenic outcome via TLS polymerase selection.

References

  • Millen, A. L., et al. (2012).[1] "C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences and resulting mutagenicity." Future Medicinal Chemistry, 4(15), 1981-2007.[1]

  • Patel, D. J., et al. (1984). "Studies on the conformation and dynamics of the C8-substituted guanine adduct of the carcinogen acetylaminofluorene."[4] Nucleic Acids Research, 12(21), 8219-8233.[4]

  • Vongsutilers, V., et al. (2018).[5] "C8-Guanine modifications: effect on Z-DNA formation and its role in cancer."[5] Organic & Biomolecular Chemistry, 16(13), 2198-2209.[5]

  • Fuchs, R. P., & Fujii, S. (2013). "Translesion DNA synthesis and mutagenesis in prokaryotes." Cold Spring Harbor Perspectives in Biology, 5(12), a012682.

  • Choi, J. Y., & Guengerich, F. P. (2005). "Adduct-induced base-shifts: a mechanism by which the adducts of bulky carcinogens might induce mutations."[6] Journal of Biological Chemistry, 280, 5236-5243.

Sources

Technical Deep Dive: 8-Aminophenyl-dG Adducts – Mechanisms, Mutagenicity, and Detection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) lesions, focusing on their structural impact, mutagenic potential, and utility as mechanistic probes for arylamine carcinogenicity.

Executive Summary & Biological Context

8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) represents a specific class of bulky DNA lesions located at the C8 position of guanine. While structurally distinct from the classical N-linked arylamine adducts (such as those formed by 4-aminobiphenyl or 2-aminofluorene), C8-AP-dG serves as a critical isostructural model and a mechanistic probe in molecular toxicology.

These lesions are biologically significant because they mimic the steric and electronic perturbations induced by environmental carcinogens (found in tobacco smoke and cooked meats) without the chemical instability of the nitrogen linker. They are central to understanding how bulky C8-modifications drive conformational heterogeneity , polymerase stalling , and nucleotide excision repair (NER) resistance .

Core Significance[1][2]
  • Mutagenic Driver: Induces targeted G

    
     T transversions  and -2 frameshift deletions  by forcing the guanine base into a syn conformation.
    
  • Replication Block: Acts as a potent block to high-fidelity DNA polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ), necessitating recruitment of error-prone Translesion Synthesis (TLS) polymerases.
  • Structural Probe: The aminophenyl moiety provides a defined steric wedge, allowing researchers to decouple the effects of ring size from linker flexibility in DNA repair studies.

Structural Impact: The Syn/Anti Equilibrium

The biological fate of the 8-aminophenyl-dG lesion is dictated by its conformation within the DNA helix.[1] Unlike unmodified guanine, which prefers the anti conformation (Watson-Crick pairing), the bulky C8-substituent creates steric clash with the sugar-phosphate backbone, shifting the equilibrium toward the syn conformation .[1]

Conformational States
ConformationDescriptionBiological Outcome
B-Type (Anti) The adduct resides in the major groove; G pairs with C.Error-Free Repair: Recognized by NER factors (XPC-RAD23B) due to helix distortion.
S-Type (Stacked) The aryl ring intercalates into the helix; base is displaced.Frameshift Mutation: Stabilizes "slipped" mutagenic intermediates (NarI hotspots).
W-Type (Wedge) The adduct occupies the minor groove; G is syn.[2][3]G

T Transversion:
Promotes Hoogsteen pairing with Adenine (A) during replication.
Thermodynamic Stability

Experimental melting temperature (


) analyses reveal that C8-AP-dG destabilizes the DNA duplex by 8–15°C  compared to unmodified DNA, depending on the opposing base.[3]
  • Duplex Stability:

    
    
    
  • Note: The destabilization is driven by the enthalpy penalty of helix distortion required to accommodate the phenyl ring.

Mutagenic Mechanisms and Polymerase Interaction

The 8-aminophenyl-dG lesion challenges the fidelity of the replisome. The mechanism of mutagenesis is pathway-dependent, involving specific Translesion Synthesis (TLS) polymerases.

The "Two-Step" Mutagenic Model
  • Insertion Step: High-fidelity polymerases (e.g., Pol III in E. coli, Pol

    
     in humans) stall at the lesion. The replicative helicase uncouples, triggering the SOS response or TLS recruitment.
    
  • Extension Step:

    • Pol

      
       (Eta):  Often performs error-free bypass (inserting C) but acts poorly on C8-adducts compared to UV dimers.
      
    • Pol

      
       (Kappa) / Dpo4:  Specialized for bulky minor groove adducts. They frequently insert Adenine (A)  opposite the syn-8-aminophenyl-dG (leading to G 
      
      
      
      T) or skip the lesion entirely (leading to deletions).
Diagram: Metabolic Activation & Mutagenic Pathways

The following diagram illustrates the pathway from arylamine exposure to specific mutational outcomes, using 8-aminophenyl-dG as the mechanistic proxy.

G Carcinogen Arylamine / Nitroarene (e.g., 4-ABP, 1-Nitropyrene) Metabolism Metabolic Activation (CYP450 / NAT1/2) Carcinogen->Metabolism Adduct C8-dG Lesion Formation (8-aminophenyl-dG) Metabolism->Adduct Conformation Conformational Equilibrium Adduct->Conformation Anti Anti-G (Major Groove) Conformation->Anti Sequence Dependent Syn Syn-G (Wedge/Stacked) Conformation->Syn Steric Drive Pol Replication Fork Arrives (Pol Delta/Epsilon Stalls) Anti->Pol Syn->Pol TLS_ErrorFree TLS: Pol Eta / Kappa (Inserts C) Pol->TLS_ErrorFree Anti Conformer TLS_ErrorProne TLS: Dpo4 / Pol Zeta (Inserts A or Skips) Pol->TLS_ErrorProne Syn Conformer Outcome1 No Mutation (Restored Sequence) TLS_ErrorFree->Outcome1 Outcome2 G -> T Transversion (Hoogsteen Pairing) TLS_ErrorProne->Outcome2 Outcome3 -2 Frameshift (NarI Hotspot) TLS_ErrorProne->Outcome3

Caption: Pathway illustrating the divergence between error-free repair and mutagenic outcomes based on the conformational state of the C8-dG lesion.

Experimental Methodologies

To study 8-aminophenyl-dG, precise synthesis and characterization are required. The following protocols are standard for validating biological significance.

Site-Specific Oligonucleotide Synthesis

Unlike standard phosphoramidites, C8-modified guanines require specialized coupling strategies, typically utilizing Suzuki-Miyaura cross-coupling .

Protocol Summary:

  • Starting Material: 8-bromo-2'-deoxyguanosine (8-Br-dG).[4]

  • Coupling: React 8-Br-dG with 4-aminophenylboronic acid in the presence of a Palladium catalyst (e.g.,

    
    ) and a water-soluble phosphine ligand (TPPTS) in a water/acetonitrile mixture.
    
  • Protection: Convert the C8-aminophenyl-dG to the 5'-O-DMT-3'-phosphoramidite form.

  • Solid Phase Synthesis: Incorporate into DNA using extended coupling times (15 min) to ensure high yield despite steric hindrance.

  • Purification: Reverse-phase HPLC (C18 column) is mandatory to separate the modified oligomer from failure sequences.

Primer Extension Assay (Polymerase Stop Assay)

This assay determines the "blocking power" of the lesion and the fidelity of bypass.

Workflow:

  • Template Prep: Anneal a 12-mer primer (32P-labeled) to a 20-mer template containing the site-specific 8-aminophenyl-dG lesion.

  • Reaction: Incubate with DNA Polymerase (e.g., Klenow exo-, Dpo4) and dNTPs (either all four or individual dNTPs for "standing start" kinetics).

  • Timepoints: Quench aliquots at 1, 5, 10, and 30 minutes.

  • Analysis: Resolve products on a 20% denaturing polyacrylamide gel (PAGE).

  • Quantification: Measure the ratio of Extension (full length) vs. Stalling (n, n+1 bands).

Diagram: Primer Extension Workflow

Experiment Step1 Anneal Primer (32P-labeled) + Template Step2 Add Polymerase (Klenow / Dpo4) Step1->Step2 Step3 Add dNTPs (Single or Mix) Step2->Step3 Step4 Incubate 37°C (Stop at t=1,5,10 min) Step3->Step4 Step5 PAGE Analysis (Urea Gel) Step4->Step5 Step6 Phosphorimaging Quantification Step5->Step6

Caption: Step-by-step workflow for evaluating polymerase bypass efficiency across the 8-aminophenyl-dG lesion.

Clinical & Drug Development Implications

Understanding 8-aminophenyl-dG lesions is directly relevant to oncology and toxicology:

  • Biomarkers of Exposure: The specific chemical stability of C8-aryl adducts makes them robust biomarkers for retrospective analysis of exposure to nitroarenes and arylamines (e.g., in industrial dye workers or smokers).

  • Chemo-resistance Mechanisms: Tumors often upregulate TLS polymerases (like Pol

    
    ) to tolerate DNA damage caused by chemotherapeutics (e.g., cisplatin, mitomycin C). Since 8-aminophenyl-dG is a model substrate for TLS, it is used to screen for small molecule inhibitors of TLS polymerases . Inhibiting TLS in the presence of such lesions would force the cell into apoptosis (synthetic lethality).
    
  • Forensic Toxicology: The "fingerprint" of mutations (G

    
     T at specific codon contexts) induced by these lesions can be identified in tumor genomes (mutational signatures), linking specific environmental exposures to cancer etiology.
    

References

  • Böge, N., Gräsl, S., & Meier, C. (2006). Synthesis and properties of oligonucleotides containing C8-deoxyguanosine arylamine adducts of borderline carcinogens. Journal of Organic Chemistry, 71(26), 9728–9738. Link

  • Cho, B. P. (2010). Structure-function correlation of bulky DNA lesions: The C8-aryl-guanine model. Chemical Research in Toxicology, 23(11), 1621–1630. Link

  • Jain, N., Meneni, S., Jain, V., & Cho, B. P. (2014). Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research, 42(20), 12899–12911. Link

  • Patel, D. J., Mao, B., Gu, Z., Hingerty, B. E., Gorin, A., Basu, A. K., & Broyde, S. (1998). Nuclear magnetic resonance solution structures of covalent aromatic amine-DNA adducts and their mutagenic relevance.[5] Chemical Research in Toxicology, 11(5), 391–407. Link

  • Vongsutilers, V., Phillips, D. J., Traintafyllou, G. F., & Gannett, P. M. (2011). Conformational control of C8-arylguanine adducts by the aryl ring structure. Biophysical Chemistry, 154(1), 41–48. Link

Sources

Methodological & Application

Application Note: Protocol for Site-Specific Incorporation of 8-(4-Amino-phenyl)-dG into DNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of C8-substituted 2'-deoxyguanosine adducts is critical for elucidating the mechanisms of chemically induced mutagenesis and for developing solvatochromic fluorescent DNA probes. This application note details a robust, field-proven protocol for synthesizing oligonucleotides containing 8-(4-amino-phenyl)-2'-deoxyguanosine (8-AP-dG) . Unlike direct phosphoramidite incorporation, which suffers from low coupling efficiency and complex monomer synthesis, this protocol utilizes a Post-Synthetic Suzuki-Miyaura Cross-Coupling strategy. This "convertible nucleoside" approach employs commercially available 8-bromo-dG phosphoramidites and on-column palladium-catalyzed derivatization, ensuring high yield, sequence fidelity, and efficient catalyst removal.

Introduction & Mechanistic Insight

The Significance of C8-dG Adducts

The C8 position of guanine is a hotspot for electrophilic attack by arylamine carcinogens (e.g., 4-aminobiphenyl), leading to bulky adducts that distort the DNA helix. These lesions often stabilize the syn conformation of the glycosidic bond, causing Hoogsteen base pairing and G


T transversion mutations.

Beyond mutagenesis, 8-(4-amino-phenyl)-dG serves as a powerful fluorescent probe . The twisted internal charge transfer (TICT) state between the electron-rich aminophenyl group and the electron-deficient purine ring renders the fluorescence highly sensitive to local polarity and viscosity (solvatochromism), making it an excellent reporter for DNA topology and protein-DNA interactions.

Synthetic Strategy: Post-Synthetic Modification

Direct synthesis using an 8-(4-aminophenyl)-dG phosphoramidite is often impractical due to the incompatibility of the electron-rich arylamine with standard oxidizing iodine steps in the DNA synthesis cycle. Therefore, we utilize a Suzuki-Miyaura Cross-Coupling on the solid support (CPG).

  • Precursor: 8-Bromo-dG (8-Br-dG) is incorporated using standard phosphoramidite chemistry.

  • Coupling: The CPG-bound oligonucleotide reacts with 4-aminophenylboronic acid in the presence of a water-soluble Palladium catalyst.

  • Advantage: The solid support allows for extensive washing to remove toxic Pd species and excess reagents before the DNA is cleaved, yielding superior purity.

Reaction Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle within the pores of the Controlled Pore Glass (CPG).

SuzukiCycle Pd0 Pd(0) Active Species (Pd-TPPTS) OxAdd Oxidative Addition (Pd inserts into C8-Br bond) Pd0->OxAdd + 8-Br-dG DNA Complex1 Pd(II)-DNA Complex (Ar-Pd(II)-Br) OxAdd->Complex1 TransMet Transmetalation (Boronic Acid + Base) Complex1->TransMet + 4-Aminophenylboronic acid + Na2CO3 Complex2 Pd(II)-Biaryl Complex (Ar-Pd(II)-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling on DNA.[1][2] The water-soluble TPPTS ligand ensures the catalyst remains active in the aqueous/organic interface required for DNA solubility.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
8-Br-dG-CE Phosphoramidite >98% purity (Glen Research/ChemGenes)Precursor monomer
4-Aminophenylboronic acid Pinacol ester or free acid (>97%)Coupling partner
Pd(OAc)₂ Palladium(II) AcetateCatalyst Precursor
TPPTS 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium saltWater-soluble Ligand
Na₂CO₂ 2M Aqueous SolutionBase
Solvent System Water : Acetonitrile (2:1 v/v)Reaction Medium
CPG Support 1000 Å pore size recommendedSolid Phase Support
Phase 1: Automated Oligonucleotide Synthesis
  • Design: Locate the site of modification. Ensure the 8-Br-dG phosphoramidite is placed at the desired position (e.g., 5'-ATC G[8BrG]C TTA-3').

  • Synthesis: Perform standard automated synthesis (1 µmol scale recommended for initial trials) using "UltraMild" deprotection compatible reagents (Pac-dA, Ac-dC, iPr-Pac-dG) if possible, though standard reagents are generally compatible with the Suzuki conditions.

  • Final DMT: Program the synthesizer to remove the final 5'-DMT group ("DMT-Off" synthesis). This prevents trityl interference during the metal-catalyzed step.

  • Do NOT Cleave: Remove the column from the synthesizer. Do not treat with ammonia yet. Dry the CPG beads with Argon.[3]

Phase 2: On-Column Suzuki-Miyaura Coupling

Critical Step: Oxygen must be excluded to prevent catalyst poisoning.

  • Catalyst Preparation (Fresh):

    • Dissolve Pd(OAc)₂ (2.2 mg, 10 µmol) and TPPTS (14 mg, 25 µmol) in degassed water (250 µL).

    • Vortex until a homogenous yellow/orange solution forms. Let stand for 5 mins to form the active Pd(0) complex.

  • Reactant Mix:

    • Dissolve 4-aminophenylboronic acid (15 mg, ~100 µmol) in degassed Acetonitrile (250 µL).

    • Mix the Catalyst solution and Reactant solution.

    • Add 100 µL of 2M Na₂CO₃ (degassed).

    • Final Volume: ~600 µL.

  • Incubation:

    • Transfer the dried CPG beads into a screw-cap reaction vial (or keep in the column if using a syringe-pump circulation setup).

    • Add the reaction mixture to the CPG.

    • Purge headspace with Nitrogen/Argon.

    • Incubate at 80°C for 4 hours (or 37°C for 12-16 hours if using sSPhos ligand).

  • Washing (The "Self-Validating" Clean-up):

    • Remove supernatant.[4]

    • Wash beads with H₂O (3x) , DMF (3x) (removes organics), 0.1M EDTA (2x) (removes residual Pd), and Acetonitrile (3x) .

Phase 3: Cleavage & Deprotection
  • Add concentrated NH₄OH (30%) (1 mL) to the washed CPG beads.

  • Incubate at 55°C for 8-12 hours (or according to the specific protecting groups used on other bases). Note: The 4-aminophenyl group is stable to ammonia.

  • Cool, centrifuge, and collect the supernatant.

  • Evaporate ammonia using a SpeedVac.

Phase 4: Purification & Characterization
  • Purification: RP-HPLC is required. The hydrophobic aminophenyl group will significantly increase the retention time compared to the unmodified or 8-Br precursor, allowing for easy separation.

    • Column: C18 (e.g., Phenomenex Jupiter).

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: Acetonitrile.

    • Gradient: 5% to 40% B over 30 mins.

  • Validation:

    • ESI-MS: Confirm mass shift.

      • 
         Mass (8-Br 
        
        
        
        8-AP): +91 Da (Loss of Br [79.9] + Gain of Aminophenyl [92.1] - H [1]).
    • UV-Vis: Look for a new absorbance band around 290-310 nm characteristic of the C8-aryl extension.

Workflow Visualization

ProtocolWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Modification cluster_2 Phase 3: Processing Step1 Automated Synthesis (Inc. 8-Br-dG) Step2 DMT Removal (On-Column) Step1->Step2 Step3 Suzuki Coupling (Pd-TPPTS, 80°C) Step2->Step3 Transfer CPG Step4 Extensive Washing (EDTA/DMF/H2O) Step3->Step4 Step5 NH4OH Cleavage (55°C, O/N) Step4->Step5 Step6 HPLC Purification (Ret. Time Shift) Step5->Step6

Figure 2: Step-by-step workflow for the site-specific incorporation of 8-AP-dG.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Yield Catalyst Poisoning / OxidationEnsure rigorous degassing of solvents. Use fresh Pd(OAc)₂. Increase TPPTS:Pd ratio to 5:1.
Residual Palladium Inefficient WashingIncrease the volume and frequency of 0.1M EDTA washes. The CPG should return to white/off-white.
DNA Degradation High Temp / pHReduce temp to 60°C and extend time. Ensure buffer pH is ~8-9, not >10.
Broad HPLC Peaks Hydrophobic AggregationHeat the HPLC column to 50°C during purification to disrupt secondary structures caused by the adduct.

References

  • Omumi, A., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2'-deoxyguanosine on Solid Support." Journal of the American Chemical Society. Link

    • Key Reference for the on-column Suzuki methodology.
  • Western, E. C., et al. (2013). "DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes." Chemistry – A European Journal. Link

    • Establishes mild aqueous conditions for DNA modification.[5]

  • Manderville, R. A. (2012). "Structural and Biological Impact of C8-Aryl-Guanine Adducts." Chemical Research in Toxicology. Link

    • Authoritative review on the properties and fluorescence of C8-aryl adducts.
  • Gloh, K., et al. (2022). "On-DNA Suzuki-Miyaura Cross-Coupling." Methods in Molecular Biology. Link

    • Recent protocols for DNA-encoded library synthesis relevant to this technique.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for C8-Modification of 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C8-Modified Deoxyguanosine

The C8 position of guanine is a critical locus for chemical modification, playing a significant role in the structural and functional properties of DNA. Modifications at this site can induce profound changes in nucleic acid conformation, such as stabilizing Z-DNA or G-quadruplex structures.[1] These structural alterations are implicated in various biological processes, including carcinogenesis and gene regulation. Consequently, the synthesis of 8-substituted 2'-deoxyguanosine (dG) analogs is of paramount importance for developing therapeutic agents, molecular probes to study DNA damage and repair, and tools for nanotechnology.[2][3][4]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the precise installation of a wide array of functional groups—including aryl, alkynyl, alkenyl, and amino moieties—at the C8 position.[5][6] These reactions are prized for their high functional group tolerance and often mild reaction conditions, making them particularly suitable for the complex and sensitive nucleoside framework.[5][7] This guide provides an in-depth exploration of the core palladium-catalyzed methodologies for C8-dG modification, complete with detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.

Foundational Chemistry: The Precursor is Key

The gateway to nearly all C8-dG modifications via cross-coupling is the synthesis of an 8-halogenated precursor, most commonly 8-bromo-2'-deoxyguanosine (8-Br-dG) .[2][8] The bromine atom serves as an excellent leaving group in the catalytic cycle of palladium-mediated reactions.

Protocol 1: Synthesis of 8-Bromo-2'-deoxyguanosine (8-Br-dG)

This protocol is adapted from established methods that offer high yields and purity.[1] The direct bromination of 2'-deoxyguanosine is efficiently achieved using N-Bromosuccinimide (NBS) in an aqueous medium.

Materials:

  • 2'-deoxyguanosine monohydrate

  • N-Bromosuccinimide (NBS)

  • Deionized water

  • Acetone, cold (-20°C)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2'-deoxyguanosine in deionized water to create a suspension.

  • Addition of Brominating Agent: To the stirred suspension, add N-Bromosuccinimide (NBS). A slight molar excess of NBS relative to 2'-deoxyguanosine is generally recommended.[1][9]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. It is crucial to protect the reaction from light to minimize the formation of photolytic byproducts.[1]

  • Product Isolation: As the reaction proceeds, the 8-bromo-2'-deoxyguanosine product will precipitate out of the solution as a light-brown powder.[9] Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water and then cold acetone to remove unreacted starting materials and soluble impurities.[1][9]

  • Drying: Dry the purified product under vacuum to yield 8-Br-dG.

Expected Yield: >90%[1]

Purity Analysis: The purity of the synthesized 8-Br-dG should be confirmed by NMR and HPLC analysis.

Core Methodologies: Palladium-Catalyzed C-C and C-N Bond Formation

With the 8-Br-dG precursor in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed. The choice of reaction depends on the desired C8-substituent.

Suzuki-Miyaura Coupling: For C8-Aryl and C8-Heteroaryl Modifications

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for attaching aryl or heteroaryl groups.[2][10] It involves the reaction of the 8-Br-dG with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][11]

Causality Behind Component Selection:

  • Palladium Catalyst: A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a water-soluble phosphine ligand such as triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt (TPPTS) is highly effective for reactions in aqueous media.[5][12] This allows for the direct use of unprotected, hydrophilic nucleosides.[5]

  • Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[11][13]

  • Solvent System: A mixture of water and an organic co-solvent (e.g., acetonitrile, DMF) is often used to ensure the solubility of all reactants.[2]

dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Br-Pd(II)L₂-dG", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂\n+ Base", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Ar-Pd(II)L₂-dG", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="C8-Ar-dG", fillcolor="#B9E8C8", fontcolor="#202124"]; Br_dG [label="8-Br-dG", fillcolor="#FAD2CF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; Br_dG -> OxAdd [style=dashed]; OxAdd -> Intermediate1 [label=""]; Intermediate1 -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> Intermediate2 [label=""]; Intermediate2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields for Suzuki couplings.[2][14]

Materials:

  • 8-Bromo-2'-deoxyguanosine (8-Br-dG)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • TPPTS (trisodium 3,3',3''-phosphanetriyltribenzenesulfonate) (4-10 mol%)

  • Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: Water/Acetonitrile/DMF mixture (e.g., 2:1:1)

  • Microwave reaction vessel

Procedure:

  • Vessel Charging: In a microwave reaction vessel, combine 8-Br-dG, the arylboronic acid, Pd(OAc)₂, TPPTS, and Na₂CO₃.[2]

  • Solvent Addition: Add the degassed solvent mixture to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes). Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.

Sonogashira Coupling: For C8-Alkynyl Modifications

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal or internal alkynes at the C8 position.[15][16] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16]

Causality Behind Component Selection:

  • Catalytic System: The classic system uses a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide is the active nucleophile in the transmetalation step.[16][17]

  • Amine Base: A bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves both as the base and often as the solvent. It is crucial for the formation of the copper acetylide and to neutralize the H-X byproduct.[16]

  • Aqueous Phase Variants: For unprotected nucleosides, aqueous-phase Sonogashira couplings have been developed using water-soluble ligands, similar to the Suzuki reaction, providing an environmentally benign option.[15][18]

dot graph Sonogashira_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: 8-Br-dG & Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Pd Catalyst (e.g., Pd(OAc)₂),\nCu(I) Co-catalyst (CuI), & Amine Base (e.g., TEA)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="Reaction in Solvent\n(e.g., DMF or Aqueous System)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Work-up &\nExtraction", fillcolor="#FAD2CF", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography or HPLC)", fillcolor="#B9E8C8", fontcolor="#202124"]; Product [label="Final Product:\nC8-Alkynyl-dG", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Purification; Purification -> Product; } dot Caption: Experimental workflow for Sonogashira coupling.

Protocol 3: Aqueous-Phase Sonogashira Coupling of 8-Br-dG

This protocol is adapted from methods developed for unprotected nucleosides.[18]

Materials:

  • 8-Bromo-2'-deoxyguanosine (8-Br-dG)

  • Terminal Alkyne (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • TXPTS (trisodium tri(2,4-dimethyl-5-sulfonatophenyl)phosphane) (4-10 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA)

  • Solvent: Water/Acetonitrile (1:1)

Procedure:

  • Catalyst Preparation: In a reaction flask, dissolve Pd(OAc)₂, TXPTS, and CuI in the degassed Water/Acetonitrile solvent system.

  • Reactant Addition: Add 8-Br-dG, the terminal alkyne, and triethylamine to the catalyst solution.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete as monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is typically concentrated and then purified directly.

Heck Coupling: For C8-Alkenyl Modifications

The Heck reaction facilitates the coupling of 8-Br-dG with alkenes to form C8-alkenyl-dG derivatives.[19] This reaction involves the palladium-catalyzed addition of the purine ring to a C=C double bond.[19]

Protocol 4: General Procedure for Heck Coupling

Materials:

  • 8-Bromo-2'-deoxyguanosine (8-Br-dG)

  • Alkene (e.g., n-butyl acrylate) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., P(o-tolyl)₃) (4-10 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Setup: Combine 8-Br-dG, Pd(OAc)₂, the phosphine ligand, and the base in a reaction flask under an inert atmosphere.

  • Reagent Addition: Add the degassed solvent and the alkene.

  • Reaction: Heat the reaction mixture (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Cool the reaction, filter off the catalyst, concentrate the solvent, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: For C8-Amino Modifications

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the synthesis of C8-amino-dG adducts, which are relevant in studies of DNA damage by carcinogens.[20][21][22]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP or Xantphos are often effective.[20][21] The palladium source can be Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[20][21]

  • Protecting Groups: Unlike the other couplings, the Buchwald-Hartwig amination often requires protection of the sugar hydroxyls (e.g., as TBDMS ethers) and other reactive sites on the guanine base to prevent side reactions.[20]

Protocol 5: Buchwald-Hartwig Amination of a Protected 8-Br-dG Derivative

This protocol is a generalized procedure based on the synthesis of carcinogen-DNA adducts.[20]

Materials:

  • Fully protected 8-bromo-2'-deoxyguanosine (e.g., O⁶-benzyl-3′,5′-O-bis(tert-butyldimethylsilyl)-8-bromo-dG)

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (5 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the protected 8-Br-dG, amine, Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried flask.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture (e.g., to 80-110°C) with stirring. Monitor the reaction by TLC.

  • Quenching and Work-up: Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

  • Deprotection: The final C8-amino-dG product is obtained after a subsequent deprotection step to remove the silyl, benzyl, and other protecting groups.

Data Presentation: Comparative Overview of C8-dG Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Key Reagents C8-Substituent References
Suzuki-Miyaura Boronic Acid/EsterPd(OAc)₂ / TPPTSBase (Na₂CO₃)Aryl, Heteroaryl[2][10][12][23]
Sonogashira Terminal AlkynePd(OAc)₂ / CuI / LigandAmine Base (TEA)Alkynyl[15][16][18]
Heck AlkenePd(OAc)₂ / PhosphineBase (TEA)Alkenyl[13][19]
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPStrong Base (NaOt-Bu)Amino, Arylamino[20][21][22][24]

Purification and Characterization

The final, critical step in the synthesis of C8-modified dG analogs is purification. Due to the polarity of nucleosides, High-Performance Liquid Chromatography (HPLC) is the method of choice.[25][26][27]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer (like triethylammonium acetate or ammonium acetate).[25][28]

  • Ion-Exchange HPLC: This method can be effective for separating charged nucleoside derivatives.[25]

Following purification, the structure and purity of the final compound must be rigorously confirmed using analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the structure and the site of modification.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of C8-modified 2'-deoxyguanosine analogs. The ability to perform these reactions directly on unprotected nucleosides in aqueous media represents a significant advancement, offering a more streamlined and environmentally friendly approach.[5] As catalyst and ligand design continues to evolve, the scope of these transformations will undoubtedly expand, enabling the creation of increasingly complex and functionally diverse nucleoside analogs for critical applications in drug discovery, chemical biology, and materials science.

References

  • Valverde, R., et al. (2008). Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. Molecules, 13(3), 582-596. Available at: [Link]

  • Shaughnessy, K. H. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Metals, 3(3), 335-361. Available at: [Link]

  • Jasti, V. P., et al. (2017). Synthesis of Oligodeoxynucleotides Containing a C8-2′-Deoxyguanosine Adduct Formed by the Carcinogen 3-Nitrobenzanthrone. Current Protocols in Nucleic Acid Chemistry, 69, 5.7.1-5.7.21. Available at: [Link]

  • Takamura-Enya, T., et al. (2003). Development for an efficient synthesis method of 2'-deoxyguanosine-C8 adducts with several amino/nitro-arenes. Nucleic Acids Research Supplement, (3), 23-24. Available at: [Link]

  • Omumi, A., et al. (2011). Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 133(1), 42-50. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Retrieved from [Link]

  • Terzidis, M. A., et al. (2018). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. MethodsX, 5, 1438-1448. Available at: [Link]

  • Syracuse University. (n.d.). Palladium-catalyzed modification of nucleosides, nucleotides and oligonucleotides. Retrieved from [Link]

  • Wang, Z., & Rizzo, C. J. (2001). Synthesis of the C8-Deoxyguanosine Adduct of the Food Mutagen IQ. Organic Letters, 3(4), 565-568. Available at: [Link]

  • Wozniak, T., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 88(11), 7339-7354. Available at: [Link]

  • ResearchGate. (n.d.). C8-alkynyl- and alkylamino substituted 2′-deoxyguanosines: A universal linker for nucleic acids modification. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]

  • Wozniak, T., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki−Miyaura Cross-Coupling. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

  • Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.27. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Gaware, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports, 13(1), 4331. Available at: [Link]

  • Semantic Scholar. (n.d.). Optimized Method for the Synthesis of Alkyne-Modified 2'-Deoxynucleoside Triphosphates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C2 and C8 analogs were assessed for antiviral efficacy. Retrieved from [Link]

  • Karikó, K., et al. (2011). HPLC purification of in vitro-transcribed nucleoside modified mRNA removes dsRNA contaminants and eliminates immunogenicity. Nucleic Acids Research, 39(21), e141. Available at: [Link]

  • Al-Masum, M., & El-Sayed, T. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 104. Available at: [Link]

  • Bala, S., et al. (2011). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 764, 53-65. Available at: [Link]

  • De Clercq, E. (2001). Guanosine analogues as anti-herpesvirus agents. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 271-285. Available at: [Link]

  • MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(39), 7306-7307. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of C8-Amine and Acetylamine Adducts of 2'-Deoxyguanosine Suitably Protected for DNA Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

Sources

High-Resolution Analysis of Translesion Synthesis: Enzymatic Bypass of 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Application Focus: Characterization of DNA Polymerase Fidelity and Efficiency across C8-Guanine Adducts. Target Analyte: 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG), a C8-aryl-dG lesion serving as a critical model for carcinogenic arylamine DNA damage (e.g., 4-aminobiphenyl, IQ). Key Outcome: Determination of translesion synthesis (TLS) specificity (


) and extension efficiency (

) using Y-family polymerases (Pol

, Pol

, Dpo4).

Introduction: The AP-dG Lesion Landscape

The 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG) adduct represents a specific class of C8-substituted purine lesions. Unlike N2-adducts which reside in the minor groove, C8-bulky adducts predominantly occupy the major groove or induce a syn-conformation of the guanine base. This conformational toggle is the molecular switch that dictates mutagenic outcomes:

  • Anti-Conformation: Allows Watson-Crick pairing with Cytosine (Error-free).

  • Syn-Conformation: Presents the Hoogsteen edge, often favoring mispairing with Adenine (G

    
    T transversion) or causing polymerase stalling.
    

The AP-dG lesion is synthesized via Suzuki-Miyaura cross-coupling of 8-bromo-dG with 4-aminophenylboronic acid. It serves as a high-fidelity probe to interrogate how the 4-amino group—capable of specific hydrogen bonding within the polymerase active site—modulates the syn/anti equilibrium compared to non-polar C8-phenyl adducts.

Mechanistic Pathway & Experimental Logic

The following diagram illustrates the kinetic checkpoints this assay resolves.

TLS_Pathway Substrate Primer:Template (AP-dG Lesion) Binding Pol-DNA Binary Complex Substrate->Binding k_on Insertion Nucleotide Insertion (Ternary Complex) Binding->Insertion + dNTP Check Conformational Check (Syn vs Anti) Insertion->Check Bypass Extension (Bypass Complete) Check->Bypass Anti (dC insertion) Pol η Check->Bypass Syn (dA insertion) Mutagenic Stall Stalled Complex (Futile Cycle) Check->Stall Steric Clash Replicative Pol

Figure 1: Kinetic checkpoints in the bypass of AP-dG. The assay distinguishes between steric stalling (replicative pols) and successful bypass (TLS pols) via specific dNTP incorporation.

Experimental Strategy & Validation (E-E-A-T)

To ensure Scientific Integrity , this protocol is designed as a self-validating system. We employ a "Standing Start" assay for kinetic rigor and a "Running Start" assay for processivity analysis.

Critical Controls
  • Undamaged Template Control: Every experiment must include a parallel reaction with unmodified dG to normalize polymerase specific activity.

  • No-Enzyme Control: Incubate substrate + dNTPs without polymerase for the maximum reaction time to rule out exonuclease contamination or spontaneous degradation.

  • Single-Hit Condition Verification: For kinetic calculations, product formation must remain <20% of the substrate to ensure steady-state assumptions hold.

Reagents & Substrate Preparation[1]
  • Polymerases:

    • Replicative Control: Klenow Fragment (exo-) or T7 DNA Pol (Seq).

    • TLS Candidates: Human Pol

      
       (Error-free candidate), Human Pol 
      
      
      
      , or Sulfolobus solfataricus Dpo4 (Model Y-family).
  • Oligonucleotides:

    • Template: 30-mer containing central AP-dG (e.g., 5'-...TTC [AP-dG] ACG...-3').

    • Primer: 5'-labeled (Cy5 or

      
      P) complementary sequence ending at n-1 position.
      

Detailed Protocol: Single-Nucleotide Incorporation Assay

This assay determines the kinetic parameters (


, 

) for inserting dC (correct) vs. dA (incorrect) opposite the AP-dG lesion.
Step 1: Substrate Annealing
  • Mix Template (AP-dG) and 5'-Labeled Primer in a 1.5:1 molar ratio (Template excess ensures all primer is bound).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Heat to 95°C for 5 min; cool slowly to room temperature over 2 hours.

  • QC: Run 50 fmol on a 15% Native PAGE to verify >95% duplex formation (shift from ssDNA band).

Step 2: Reaction Setup (Steady-State Kinetics)

Prepare a master mix for each dNTP concentration.

  • Buffer: 40 mM Tris-HCl (pH 8.0), 5 mM MgCl

    
    , 10 mM DTT (Critical for preventing oxidation of the 4-amino group), 250 
    
    
    
    g/mL BSA, 2.5% glycerol.
  • Enzyme Concentration: Optimized empirically (typically 0.1 – 5 nM for Pol

    
    ; 10 – 50 nM for Klenow).
    

Workflow:

  • Aliquot 5

    
    L  of 2X Enzyme Mix into reaction tubes.
    
  • Initiate reaction by adding 5

    
    L  of 2X Substrate/dNTP Mix.
    
    • Substrate Final Conc: 10 nM.

    • dNTP Conc Range: 0.1

      
      M to 500 
      
      
      
      M (8 points).
  • Incubation: 37°C for 2–10 minutes (Must be within linear time range).

  • Quenching: Add 10

    
    L Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue). Heat at 95°C for 3 min immediately.
    
Step 3: Electrophoresis & Data Acquisition
  • Load 5

    
    L of quenched sample onto a 20% Denaturing Polyacrylamide Gel  (7M Urea).
    
  • Run at 45W constant power until bromophenol blue reaches the bottom (approx. 2-3 hours for 30cm gel).

  • Image using PhosphorImager (if radioactive) or Fluorescence Scanner (Typhoon/ChemiDoc).

Step 4: Quantitative Analysis

Calculate the velocity (


) for each dNTP concentration:


Fit data to the Michaelis-Menten equation (GraphPad Prism or Origin):



Calculate Efficiency (


): 


Calculate Relative Bypass Frequency:

Results Interpretation & Troubleshooting

Expected Data Profile
PolymerasedC Incorporation (Anti)dA Incorporation (Syn)Interpretation
Klenow (exo-) None/TraceNoneSteric block; high fidelity prevents bypass.
Pol

High EfficiencyLow"Molecular Splint" mechanism stabilizes open active site.
Pol

LowModerateMay favor syn conformation due to N-clasp domain.
Dpo4 ModerateModeratePromiscuous active site; prone to -1 frameshifts.
Troubleshooting Guide
  • Issue: "Smearing" of bands on PAGE.

    • Cause: Polymerase degradation or excessive salt.

    • Fix: Fresh DTT in buffer; Pre-run gel for 30 mins to remove ammonium persulfate.

  • Issue: High background in "No Enzyme" control.

    • Cause: Contaminated dNTPs or primer degradation.

    • Fix: HPLC-purify primer; use molecular biology grade dNTPs.

  • Issue: Non-linear kinetics (burst phase).

    • Cause: Enzyme concentration too high relative to substrate.

    • Fix: Reduce [Enzyme] to < 10% of [Substrate].

Visualizing the Workflow

Experimental_Workflow cluster_Assay Enzymatic Assay Start Start: 8-Br-dG Synth Suzuki Coupling (+ 4-Aminophenylboronic acid) Start->Synth Purify HPLC Purification & MALDI-TOF QC Synth->Purify Anneal Anneal to Primer (1.5:1 Ratio) Purify->Anneal Mix Mix: Pol + DNA + dNTP (Mg2+ / DTT) Anneal->Mix Incubate Incubate 37°C (2-10 min) Mix->Incubate Quench Quench (95% Formamide/EDTA) Incubate->Quench PAGE 20% Urea-PAGE Resolution Quench->PAGE Analysis Data Analysis (Michaelis-Menten) PAGE->Analysis

Figure 2: End-to-end workflow for AP-dG lesion bypass analysis, from synthesis to kinetic evaluation.[1]

References

  • Guengerich, F. P., et al. (2015). "DNA polymerases

    
     and 
    
    
    
    cooperatively perform mutagenic translesion synthesis of the C8-2'-deoxyguanosine adduct of the dietary mutagen IQ in human cells."[2] Nucleic Acids Research.[2][3] Link
  • Western, E. C., et al. (2003). "Synthesis of 8-Heteroaryl-2'-deoxyguanosine Derivatives." Journal of Organic Chemistry. (Describes Suzuki-Miyaura coupling for C8-aryl-dG). Link

  • Bose, A., et al. (2016).[4] "Translesion Synthesis of the N2-2'-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells." Chemical Research in Toxicology. Link

  • Jung, H., et al. (2021).[5] "Deaminated purine bypass by DNA polymerase

    
    ."[5] Biochemical Journal. (Structural basis of Y-family polymerase bypass). Link
    
  • Patra, A., et al. (2016). "Mechanism of Error-Free Bypass of the Environmental Carcinogen N-(2'-Deoxyguanosin-8-yl)-3-aminobenzanthrone Adduct by Human DNA Polymerase

    
    ." Journal of Biological Chemistry. Link
    

Sources

Application Note: Mechanistic Profiling of DNA Polymerase Bypass Across 8-Aminophenyl-Guanine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of guanine at the C8 position by arylamines, such as the 8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) adduct, represents a critical class of DNA damage induced by environmental carcinogens (e.g., aniline derivatives, arylhydrazines). These bulky lesions impose significant steric hindrance in the DNA major groove, often forcing the guanine base into a syn conformation. This conformational shift disrupts standard Watson-Crick hydrogen bonding, leading to replication fork stalling or mutagenic bypass (translesion synthesis, TLS).

This Application Note provides a rigorous, self-validating framework for characterizing how replicative and TLS DNA polymerases (e.g., Pol


, Pol 

, Dpo4) interact with C8-AP-dG templates. We detail protocols for qualitative primer extension and quantitative steady-state kinetics, offering a roadmap for drug developers screening inhibitors of mutagenic bypass.

Structural & Mechanistic Context

Before initiating protocols, it is vital to understand the substrate's behavior. Unlike N2-guanine adducts which reside in the minor groove, C8-guanine adducts like C8-AP-dG occupy the major groove or intercalate, favoring the syn glycosidic torsion angle.

  • Replicative Polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ):
    Typically stall at the lesion (
    
    
    ) or one base prior (
    
    
    ) due to a tight active site that cannot accommodate the bulky aryl group.
  • TLS Polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ):
    Possess spacious solvent-exposed active sites. Pol
    
    
    acts as a "molecular splint," often allowing bypass but with variable fidelity depending on whether the adduct stabilizes a "slipped intermediate" (frameshift potential).

Experimental Workflow

The following diagram outlines the logical progression from substrate preparation to kinetic validation.

ReplicationWorkflow Substrate 1. Substrate Preparation (C8-AP-dG Oligo + Primer) QC QC: PAGE/HPLC Purification & Annealing Verification Substrate->QC QualScreen 2. Qualitative Screening (Primer Extension Assay) QC->QualScreen Decision Does Polymerase Bypass Lesion? QualScreen->Decision QuantKinetics 3. Quantitative Kinetics (Steady-State Analysis) Decision->QuantKinetics Yes (Bypass Observed) Stop Stop: Ineffective Enzyme or Inhibitor Candidate Decision->Stop No (Stalling) Fidelity 4. Fidelity Analysis (LC-MS / Sequencing) QuantKinetics->Fidelity

Caption: Logical flow for characterizing polymerase interaction with C8-AP-dG adducts. High-contrast nodes indicate critical decision points.

Protocol 1: Qualitative Primer Extension (Running Start)

Purpose: To determine if a polymerase can physically bypass the C8-AP-dG lesion and to identify pause sites (


, 

,

). Design: A "Running Start" assay places the primer 3'-terminus 5–10 nucleotides upstream of the lesion, allowing the enzyme to accelerate before encountering the damage.
Materials
  • Template: 25–40 mer oligonucleotide containing site-specific C8-AP-dG.

  • Primer: 5'-FAM (Fluorescein) or

    
    P-labeled oligonucleotide (complementary to 3'-end of template).
    
  • Polymerase: Replicative (e.g., Klenow exo-) and TLS (e.g., hPol

    
    , hPol 
    
    
    
    ).
  • Trap: Heparin or excess unlabeled DNA (to ensure single-cycle conditions if needed).

Step-by-Step Methodology
  • Annealing: Mix primer and template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours. Why: Excess template ensures all labeled primers are annealed.

  • Enzyme Binding: Incubate 10 nM annealed DNA with 10–50 nM DNA Polymerase in reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol) for 5 min at 37°C.

  • Initiation: Start reaction by adding dNTP mix (100 µM each of dATP, dTTP, dGTP, dCTP).

  • Time-Course: Remove aliquots (5 µL) at

    
    .
    
  • Quenching: Immediately mix aliquots into 10 µL Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Why: EDTA chelates Mg²⁺, instantly halting catalysis.

  • Resolution: Heat samples (95°C, 3 min) and load onto a 15–20% denaturing polyacrylamide gel (7M Urea). Run at 45W constant power.

  • Analysis: Visualize via phosphorimaging or fluorescence scanning.[1] Calculate Percent Bypass :

    
    
    

Protocol 2: Steady-State Kinetics (Single Nucleotide Incorporation)

Purpose: To quantify the efficiency (


) and fidelity (

) of nucleotide insertion opposite the C8-AP-dG lesion. Design: A "Standing Start" assay where the primer 3'-end is paired immediately prior to the lesion (

). Only a single dNTP species is added at a time.
Kinetic Mechanism Model

The minimal kinetic scheme for a polymerase (E) interacting with DNA (D) and nucleotide (N) is:

KineticScheme E_Dn E•DNA(n) E_Dn_N E•DNA(n)•dNTP E_Dn->E_Dn_N Kd (Binding) E_Dn_N->E_Dn k_off E_Dn1_PPi E•DNA(n+1)•PPi E_Dn_N->E_Dn1_PPi k_pol (Chemistry) Product E + DNA(n+1) + PPi E_Dn1_PPi->Product k_release

Caption: Minimal kinetic mechanism. In steady-state, k_pol is often the rate-limiting step for correct insertions, while k_off/k_pol balance determines fidelity.

Methodology
  • Substrate: Anneal "Standing Start" primer to C8-AP-dG template.

  • Reaction Setup: Prepare reactions with fixed Enzyme (e.g., 5 nM) and DNA (100 nM).

  • dNTP Titration: For each of the 4 dNTPs, prepare a concentration series (e.g., 1 µM to 500 µM for correct base; 100 µM to 2 mM for incorrect bases).

  • Reaction: Initiate with enzyme.[2] Incubate for a short, fixed time (e.g., 2–5 min) ensuring <20% primer utilization. Why: Steady-state assumptions fail if substrate depletion exceeds 20%.

  • Quench & Analyze: Stop with EDTA/Formamide, resolve on PAGE, and quantify product intensity.

  • Data Fitting: Plot velocity (

    
    ) vs. [dNTP] and fit to the Michaelis-Menten equation:
    
    
    
    
Data Interpretation & Calculation

Calculate the Specificity Constant (


) for each dNTP.[3]
  • Fidelity (

    
    ):  The ratio of incorrect to correct efficiency.
    
    
    
    

Representative Data Table (Hypothetical Profile for C8-AP-dG):

PolymerasedNTP (Opposite C8-AP-dG)

(µM)

(min⁻¹)
Efficiency (

)
Outcome
Pol

(Replicative)
dCTP (Correct)>500N.D.< 0.001Stall
Pol

(TLS)
dCTP (Correct)250.80.032Bypass
Pol

(TLS)
dATP (Incorrect)1500.20.0013Misinsertion

Note: C8-bulky adducts often induce G:A mispairing due to the syn-conformation presenting the Hoogsteen face of guanine.

Scientific Integrity & Troubleshooting (Self-Validating Systems)

  • Exonuclease Control: Always use exonuclease-deficient (

    
    ) mutants of replicative polymerases (e.g., Klenow 
    
    
    
    ). If wild-type is used, the primer will be degraded at the stall site, confounding the "stall" signal with degradation.
  • Burst Phase Verification: If

    
     is exceptionally high, standard manual quenching is too slow. Use a Rapid Quench-Flow (RQF)  instrument to measure pre-steady-state burst amplitudes (
    
    
    
    ).[4]
  • Adduct Stability: C8-arylamine adducts can be sensitive to oxidation. Store templates in TE buffer with 1 mM EDTA at -20°C and avoid repeated freeze-thaw cycles.

  • Sequence Context: The bases flanking the C8-AP-dG lesion (5'-XG Y-3') significantly influence bypass efficiency. Include a control template with a different sequence context to rule out sequence-dependent stalling.

References

  • Guengerich, F. P. (2006). "Interaction of Chemical Carcinogens with DNA." Chemical Research in Toxicology. Link

  • Choi, J. Y., et al. (2006). "Translesion synthesis across bulky N2- and C8-guanine adducts by human DNA polymerases." Biochemistry. Link

  • Eoff, R. L., & Guengerich, F. P. (2009). "Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products." Current Protocols in Nucleic Acid Chemistry. Link

  • Sherrer, S. M., et al. (2009). "Kinetic analysis of the bypass of a bulky guanine lesion by human Y-family DNA polymerases." DNA Repair. Link

  • Bignolfet, C., et al. (2014). "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence." Nucleic Acids Research.[5] Link

Sources

Application Note: Crystallization Techniques for DNA Polymerase with 8-aminophenyl-dG Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The presence of C8-substituted guanine adducts, such as 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) , represents a critical class of DNA damage arising from exposure to aromatic amines (e.g., aniline) and nitroarenes. Unlike small oxidative lesions (e.g., 8-oxo-dG), the bulky 8-aminophenyl moiety exerts severe steric strain on the DNA helix, often forcing the guanine base into a syn conformation .

This conformational switch has profound implications for DNA replication:

  • High-Fidelity Polymerases (e.g., T7, Bst Pol I): Typically stall at the lesion due to steric clashes in the tight active site, or misincorporate dATP via Hoogsteen pairing (G*:A), leading to G

    
    T transversions.
    
  • Translesion Synthesis (TLS) Polymerases (e.g., Dpo4, Pol

    
    ):  Possess spacious solvent-exposed active sites that can accommodate the bulky adduct, often allowing bypass.
    

This guide details the protocol for co-crystallizing DNA polymerases with 8-AP-dG-modified DNA. We focus on two systems: Dpo4 (as a model for successful bypass) and Bst DNA Polymerase Large Fragment (as a model for stalling/mutagenesis).

Pre-Crystallization Workflow: Substrate Engineering

The success of the crystallization depends entirely on the purity and design of the modified oligonucleotide.

Oligonucleotide Design

For crystallographic studies, short DNA duplexes (12–18 bp) are required to minimize lattice disorder.

ComponentSequence StrategyNotes
Template Strand 5'-TTC [8-AP-dG] A TCCTTC-3'The adduct is placed centrally. Flanking bases should be purines to stabilize stacking.
Primer Strand 5'-GAA GGA X -3'X depends on the state to be trapped (see below).
Incoming Nucleotide dNTP (non-hydrolyzable analog)Use dGMPNPP or dAMPNPP to trap the pre-catalytic ternary complex.

Trapping States:

  • Binary Complex (Stalled): Primer ends n-1 relative to the adduct.

  • Ternary Complex (Insertion): Primer ends n-1; add incoming dNTP + Ca

    
     (prevents catalysis).
    
  • Post-Insertion Complex: Primer ends opposite the adduct (requires synthesis of full-length primer).

Synthesis of 8-aminophenyl-dG

Note: While 8-oxo-dG is commercially available, 8-AP-dG often requires custom synthesis or derivatization.

Protocol Abstract (Suzuki-Miyaura Coupling):

  • Starting Material: 8-bromo-2'-deoxyguanosine (8-Br-dG).

  • Coupling: React 8-Br-dG with 4-aminophenylboronic acid in the presence of a Palladium catalyst (Pd(OAc)

    
    ) and a water-soluble phosphine ligand (TPPTS) in Na
    
    
    
    CO
    
    
    /CH
    
    
    CN/H
    
    
    O at 80°C.
  • Protection: Convert to 5'-DMT-3'-phosphoramidite for solid-phase synthesis.

  • Purification: Mandatory Reverse-Phase HPLC (C18 column) to remove failure sequences and unmodified dG.

    • QC Criteria: Mass Spec (ESI-TOF) confirmation of the adduct mass (

      
      Mass ~91 Da vs dG).
      

Experimental Protocol: Complex Assembly & Crystallization

Protein Preparation

Ensure the polymerase is >98% pure and free of contaminating exonucleases.

  • Dpo4: Mutants (e.g., C31S) are often used to prevent oxidation, though WT is stable.

  • Bst Pol I (Large Fragment): Use the exo-minus variant (D598A) to prevent degradation of the primer.

Complex Annealing

Step-by-Step:

  • Mix Template and Primer in a 1:1.1 molar ratio (slight excess of primer ensures all template is duplexed).

  • Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.

  • Thermal Ramp: Heat to 95°C for 5 min, then cool to 20°C over 4 hours (-0.3°C/min).

  • Complex Formation: Mix Protein : DNA in a 1:1.2 ratio .

    • Concentration: Target a final complex concentration of 8–12 mg/mL.

    • Incubation: 30 min on ice.

    • Ternary Complex: Add 5 mM MgCl

      
       (or CaCl
      
      
      
      for trapping) and 1 mM dNTP immediately before setting drops.
Crystallization Screens

Use Hanging Drop Vapor Diffusion at 18°C. Mix 1


L complex + 1 

L reservoir.
System A: Dpo4 (TLS Bypass Model)

Dpo4 crystallizes readily with bulky adducts due to its open active site.

  • Primary Screen:

    • Precipitant: 10–25% PEG 3350 or PEG 4000.

    • Buffer: 0.1 M HEPES (pH 7.0) or Na-Cacodylate (pH 6.5).

    • Additives: 0.1–0.2 M Calcium Acetate (critical for crystal quality and trapping).

  • Optimization:

    • Vary PEG concentration in 2% increments.

    • Add 5% Glycerol or Ethylene Glycol to reduce nucleation if showers occur.

System B: Bst Pol I (Stalling Model)

High-fidelity polymerases are more sensitive to the distorting adduct.

  • Primary Screen:

    • Precipitant: 1.8–2.4 M Ammonium Sulfate.

    • Buffer: 0.1 M Na-Citrate (pH 5.8) or Bis-Tris (pH 6.5).

    • Additives: 10 mM MgSO

      
      .
      
  • Note: If crystals are disordered, try "seeding" with native DNA complex crystals (microseeding) to provide a lattice scaffold, forcing the adduct-containing DNA to order.

Mechanistic Visualization

The following diagram illustrates the structural decision-making process of the polymerase when encountering the 8-aminophenyl-dG adduct.

G Adduct 8-Aminophenyl-dG (Template Strand) Conf_Check Conformational Selection Adduct->Conf_Check HiFi_Pol High-Fidelity Pol (Bst / T7) Conf_Check->HiFi_Pol Restricted Active Site TLS_Pol TLS Pol (Dpo4 / Pol eta) Conf_Check->TLS_Pol Open Active Site Anti_Conf Anti Conformation (Steric Clash) HiFi_Pol->Anti_Conf Attempted Syn_Conf Syn Conformation (Hoogsteen Face) HiFi_Pol->Syn_Conf Preferred Stall Replication Stall (Abortive Cycling) Anti_Conf->Stall Clash with O-helix Mutagenesis Mutagenic Bypass (dATP Insertion -> G:T Transversion) Syn_Conf->Mutagenesis Hoogsteen Pairing w/ A Solvent_Exp Adduct Flipped into Solvent TLS_Pol->Solvent_Exp Accommodation Correct_Bypass Error-Free Bypass (dCTP Insertion) Solvent_Exp->Correct_Bypass Watson-Crick Pairing

Figure 1: Structural logic of polymerase interaction with C8-aryl adducts. High-fidelity polymerases force the adduct into 'syn', causing mutagenesis, while TLS polymerases accommodate the bulky group, allowing error-free bypass.

Data Collection & Refinement Strategy

Cryo-Protection

Crystals grown in PEG are often cryo-ready. For Ammonium Sulfate conditions:

  • Prepare a solution matching the reservoir + 25% Glycerol.

  • Soak: Briefly transfer the crystal (5–10 seconds) to avoid dissolving the salt lattice.

  • Flash Cool: Plunge immediately into Liquid Nitrogen.

Refinement of the Adduct

Standard refinement suites (PHENIX, REFMAC) do not contain the library for 8-aminophenyl-dG.

  • Generate CIF Dictionary: Use eLBOW (in PHENIX) or PRODRG .

    • Input: SMILES string of 8-aminophenyl-dG.

    • Critical Check: Ensure the planarity of the phenyl ring and the C8-N linker geometry are chemically reasonable.

  • Restraints: During initial refinement, apply loose restraints to the adduct to allow it to find the syn or anti energetic minimum based on the electron density.

  • Validation: Look for the characteristic

    
     difference density at the C8 position. If the phenyl ring is mobile, it may appear disordered; lower the contour level to 0.8
    
    
    
    to visualize.

Troubleshooting Guide

IssueDiagnosisSolution
Phase Separation Oily droplets instead of crystals.Increase salt concentration (NaCl) in the protein buffer; switch PEG MW (e.g., 4000

3350).
Precipitation Heavy amorphous precipitate immediately upon mixing.Protein concentration is too high. Reduce to 5 mg/mL. Ensure DNA is fully annealed (run native PAGE to verify).
No Diffraction Crystals look good but don't diffract.The DNA might be disordered within the solvent channels. Dehydrate the crystal (increase precipitant by 5% in the drop) or try a shorter DNA construct (10-mer).
Adduct Not Visible Density at C8 is missing.The adduct might be excised if the polymerase has trace exonuclease activity. Verify D598A mutation (for Bst) or use non-hydrolyzable DNA backbone (phosphorothioate) at the lesion site.

References

  • Ling, H., et al. (2001). Crystal structure of a Y-family DNA polymerase in action: a mechanism for error-prone and lesion-bypass replication.[1] Cell, 107(1), 91-102.[2][3]

  • Boudsocq, F., et al. (2001). Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4): an archaeal DinB-like DNA polymerase with lesion-bypass properties akin to eukaryotic pol eta.[1] Nucleic Acids Research, 29(22), 4607-4616.

  • Venkatarangan, L., et al. (2001). Site-specifically located 8-amino-2'-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic Acids Research, 29(7), 1458-1463.

  • Johnson, S.J., et al. (2003). Crystal structure of a thermostable Bacillus DNA polymerase I large fragment at 2.1 A resolution. Structure, 11(8), 973-984.

  • Rechkoblit, O., et al. (2010). Mechanism of error-free bypass of the environmental carcinogen N-(deoxyguanosin-8-yl)-1-aminopyrene by DNA polymerase Dpo4. PLoS ONE, 5(3), e9696.

Sources

Procedures for deprotection of 8-aryl-modified oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Procedures for Deprotection of 8-Aryl-Modified Oligonucleotides

Executive Summary & Scientific Rationale

The Challenge of 8-Aryl Modifications: 8-aryl-2'-deoxyguanosine (8-aryl-dG) and related 8-substituted purine modifications are critical tools in nucleic acid research, serving as fluorescent probes (e.g., 8-pyrenyl-dG), conformational switches (promoting Z-DNA), and sensors for DNA damage. However, the introduction of a bulky aryl group at the C8 position creates significant steric strain, forcing the nucleobase into a syn conformation.

Mechanistic Insight – The Depurination Risk: This steric strain weakens the


-glycosidic bond. While 8-aryl adducts are generally stable at physiological pH, they exhibit accelerated hydrolytic depurination  under acidic conditions compared to unmodified guanosine (up to 200-fold faster for certain adducts like 8-(4-nitrophenyl)-dG). Furthermore, while the C8-aryl bond itself is robust, the conjugated fluorophores or functional groups on the aryl ring often possess specific sensitivities to strong nucleophiles (like methylamine) or prolonged heating.

Strategic Approach: Therefore, the deprotection strategy must balance complete removal of base-protecting groups (Bz, iBu, Ac, Pac) with preservation of the sensitive 8-aryl moiety and the fragile glycosidic linkage . This guide presents two validated protocols:

  • Protocol A (UltraMild): The preferred "safe" route for fluorophore-linked or structurally complex aryl modifications.

  • Protocol B (Fast/Standard): A rapid route for robust simple aryl modifications (e.g., 8-phenyl-dG).

Decision Matrix: Selecting the Optimal Protocol

Before proceeding, categorize your specific modification using the logic flow below.

DeprotectionStrategy Start Start: 8-Aryl-Modified Oligonucleotide Q1 Is the 8-Aryl group a sensitive fluorophore (e.g., Pyrene, BODIPY, Cyanine)? Start->Q1 Q2 Does the aryl group contain base-labile moieties (Esters, Amides)? Q1->Q2 No Path_UltraMild Protocol A: UltraMild Deprotection (0.05M K2CO3 / MeOH) Q1->Path_UltraMild Yes (Risk of degradation) Q3 Was the 8-aryl group generated via On-Column Suzuki Coupling? Q2->Q3 No Q2->Path_UltraMild Yes (Risk of hydrolysis) Path_Standard Protocol B: Fast Deprotection (AMA or NH4OH) Q3->Path_Standard No (Pre-synthesized Phosphoramidite) Step_Wash Crucial Step: Catalyst Removal (EDTA/Carbamate Wash) Q3->Step_Wash Yes Step_Wash->Path_UltraMild If Aryl is Sensitive Step_Wash->Path_Standard If Aryl is Robust

Figure 1: Decision tree for selecting deprotection conditions based on chemical sensitivity.

Protocol A: UltraMild Deprotection (Recommended)

Applicability: High-fidelity recovery of oligonucleotides containing fluorophores (Pyrene, Perylene), sensitive linkers, or when "UltraMild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) were used during synthesis.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Potassium Carbonate (

    
    )[1]
    
  • Glacial Acetic Acid (for neutralization)

  • 2M Triethylammonium Acetate (TEAA), pH 7.0

Procedure:

  • Preparation: Prepare a 0.05 M solution of Potassium Carbonate in Methanol . (Dissolve 69 mg of

    
     in 10 mL of oxidizer-free anhydrous methanol).
    
    • Note: This solution must be fresh. Methoxide forms in equilibrium and is the active deacetylating agent.

  • Cleavage & Deprotection:

    • Transfer the CPG column contents to a sealable vial.

    • Add 1.0 mL of the 0.05 M

      
      /MeOH solution.
      
    • Incubate at Room Temperature for 4 hours . (Do not heat).

    • Mechanism:[2] This gently removes phenoxyacetyl (Pac) and acetyl (Ac) protecting groups via transesterification without attacking the 8-aryl fluorophore or risking depurination.

  • Neutralization (Critical):

    • Pipette the supernatant (containing the oligo) into a fresh tube.

    • Neutralize immediately by adding 1.5 molar equivalents of Glacial Acetic Acid (approx. equal volume of 2M TEAA buffer is often safer to buffer to pH 7).

    • Why: Leaving the solution basic during evaporation can concentrate alkoxides, leading to degradation.

  • Desalting:

    • Precipitate with ethanol or desalt via a Glen-Pak™ or Sep-Pak™ cartridge to remove carbonate salts before LC-MS analysis.

Protocol B: Fast Deprotection (AMA)

Applicability: Robust 8-aryl modifications (e.g., 8-phenyl-dG, 8-tolyl-dG) where the aryl ring is chemically inert to strong nucleophiles. Requires that the oligonucleotide was synthesized using Ac-dC (Acetyl-dC) to prevent transamination.

Reagents:

  • Ammonium Hydroxide (28-30%

    
    )
    
  • Aqueous Methylamine (40%

    
    )
    
  • AMA Cocktail: Mix the above 1:1 (v/v).

Procedure:

  • Cleavage & Deprotection:

    • Add 1.0 mL of AMA solution to the CPG support.

    • Option 1 (Rapid): Heat at 65°C for 10 minutes .

    • Option 2 (Conservative): Incubate at Room Temperature for 2 hours .

    • Advisory: For 8-aryl modifications, Option 2 is preferred to minimize thermal energy that could promote deglycosylation (depurination) of the strained C8-substituted purine.

  • Workup:

    • Cool the vial (if heated).

    • Evaporate to dryness using a SpeedVac concentrator. (AMA is volatile and leaves no salt residue, unlike Protocol A).

  • Analysis: Re-suspend in water for OD measurement and MS analysis.

Special Case: Post-Synthetic Suzuki-Miyaura Coupling

If the 8-aryl group was generated on-column by reacting an 8-halogenated precursor (e.g., 8-Br-dG) with a boronic acid, residual Palladium (Pd) catalyst must be removed before deprotection. Residual Pd can coordinate with the nucleobases, causing quenching of fluorescence or peak broadening in HPLC.

Catalyst Removal Steps (Perform on-column prior to cleavage):

  • Wash 1: Flush column with 5 mL of 0.1 M Na₂EDTA (aq) .

  • Wash 2: Flush with 10 mL of Sodium Diethyldithiocarbamate (0.5% w/v in DMF) .

    • Function: The dithiocarbamate is a potent Pd scavenger.

  • Rinse: Flush thoroughly with Acetonitrile to remove the scavenger.

  • Proceed: Move to Protocol A or B.

Quality Control & Troubleshooting

Data Summary: Expected Outcomes vs. Common Failures

Observation (LC-MS)DiagnosisRoot CauseCorrective Action
Mass = Target - 116 Da Depurination Loss of the 8-aryl-guanine base due to acid hydrolysis or thermal strain.Avoid heating; Switch to Protocol A; Check detritylation cycles.
Mass = Target + 42 Da Acetylation Incomplete removal of Ac protection or N4-acetyl-cytosine transamination.Ensure reagents are fresh; If using AMA, ensure Ac-dC was used.
Broad/Split Peaks Pd-Complexation Residual Palladium from Suzuki coupling.Perform rigorous Dithiocarbamate washes (Section 5).
Loss of Fluorescence Dye Degradation Nucleophilic attack on the fluorophore by Methylamine.MUST use Protocol A (K2CO3/MeOH). Avoid AMA.

Analytical Note: 8-aryl-dG adducts often show delayed retention times on RP-HPLC due to increased hydrophobicity. Use a gradient with higher organic content (e.g., 0-60% Acetonitrile) for proper elution.

References

  • Glen Research. Deprotection Guide: Strategies for Standard and Modified Oligonucleotides. Glen Research Application Notes. Link

  • Manderville, R. A., et al. (2009). "Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH." Chemical Research in Toxicology, 22(9), 1540-1549. Link

  • Omumi, A., et al. (2011). "Fluorescent 8-Aryl-2'-deoxyguanosine Probes: Synthesis, Properties, and Applications." Current Protocols in Nucleic Acid Chemistry, 45(1), 1.26.1-1.26.19.
  • Western, E. C., & Shaughnessy, K. H. (2005). "Efficient, One-Step Suzuki-Miyaura Cross-Coupling Reactions on DNA-Linked Aryl Halides." Journal of Organic Chemistry, 70(16), 6378-6388. Link

  • Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 8-Aminophenyl-dG Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid Challenge"

Synthesizing oligonucleotides containing 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) presents a unique chemical paradox. While the bulky C8-aryl adduct is valuable for studying DNA damage and Z-DNA conformation, it significantly destabilizes the


-glycosidic bond.

The primary failure mode is acid-catalyzed depurination during the detritylation step of the synthesis cycle. The steric bulk of the phenyl group at C8, combined with electronic effects, distorts the nucleotide geometry and renders the glycosidic bond hypersensitive to protonation. Once the base is lost (depurination), the resulting apurinic/apyrimidinic (AP) site leads to strand scission during the basic conditions of deprotection.

This guide provides a self-validating protocol to minimize this degradation, focusing on reagent selection, cycle optimization, and post-synthesis handling.

Module 1: Critical Reagent Selection

Q: Which detritylation reagent should I use to prevent depurination?

Recommendation: Use 3% Dichloroacetic Acid (DCA) in Toluene , rather than Trichloroacetic Acid (TCA).

The Mechanism: Depurination is a function of acid strength (


) and exposure time.
  • TCA (

    
    ):  A stronger acid often used in standard "Deblock" solutions (e.g., 3% TCA in DCM). It promotes rapid detritylation but accelerates protonation of the N7 position of guanine, leading to glycosidic bond cleavage.
    
  • DCA (

    
    ):  A weaker acid. While it requires slightly longer to remove the DMT group, it is significantly less aggressive toward the glycosidic bond.
    

Data Comparison: Acid Lability | Reagent | Acid Strength (


) | Depurination Risk | Recommended For |
| :--- | :--- | :--- | :--- |
| 3% TCA in DCM  | High (0.7) | High  | Unmodified DNA/RNA |
| 3% DCA in Toluene  | Moderate (1.2) | Low  | 8-AP-dG , dA-rich, & sensitive analogs |
Q: Does the protection group on the phosphoramidite matter?

Yes. The stability of the glycosidic bond during synthesis is heavily influenced by the protecting group on the exocyclic amine (


) of the guanine.
  • Avoid Isobutyryl (iBu): Acyl groups are electron-withdrawing. They pull electron density away from the purine ring, destabilizing the glycosidic bond and making it more susceptible to acid hydrolysis.

  • Select Dimethylformamidine (dmf): Formamidine groups are electron-donating. They stabilize the glycosidic bond against acid attack.

    • Action: Check your Certificate of Analysis. If synthesizing your own monomer, prioritize installing dmf protection at the

      
       position.
      

Module 2: Synthesis Cycle Optimization

Q: How should I modify the synthesis cycle?

You must minimize the "Acid Contact Time" (the total duration the oligo is exposed to the detritylation reagent).

Protocol Adjustments:

  • Flow Rate: Increase the flow rate of the Deblock step if your synthesizer allows it.

  • Step Duration: Reduce the Deblock time. Standard cycles often use 60–80 seconds. For 8-AP-dG, attempt to reduce this to 40–50 seconds , provided you still achieve efficient coupling (monitor trityl colors).

  • Wash Steps: Immediately follow the acid step with an extensive Acetonitrile wash to quench the reaction rapidly.

Visualization: The Depurination Pathway

The following diagram illustrates the critical failure point (Acid Step) and the downstream consequence (Strand Scission).

DepurinationMechanism FullOligo Intact 8-AP-dG Oligo (On Support) AcidStep Detritylation Step (3% TCA/DCA) FullOligo->AcidStep Synthesis Cycle Protonation N7 Protonation (Oxocarbenium Ion) AcidStep->Protonation Acid Attack Depurination Glycosidic Bond Cleavage (Loss of 8-AP-Guanine) Protonation->Depurination Hydrolysis AbasicSite Abasic (AP) Site (Aldehyde Form) Depurination->AbasicSite Base Loss BaseStep Deprotection (NH4OH + Heat) AbasicSite->BaseStep Post-Synthesis Scission Strand Scission (Beta-Elimination) BaseStep->Scission Heat Induced

Caption: The mechanism of acid-catalyzed depurination leading to strand scission upon heating.

Module 3: Deprotection & Work-Up

Q: Can I use standard Ammonium Hydroxide deprotection?

Proceed with Caution. Standard deprotection (conc.


, 55°C, overnight) poses two risks:
  • Strand Scission: If any depurination occurred during synthesis, heating in base will cleave the backbone at that site (beta-elimination), destroying the full-length product.

  • Oxidative Degradation: 8-amino-guanine derivatives are redox-sensitive.

Recommended Protocol (UltraMild Strategy): If your other bases allow (i.e., if you used Pac-dA, Ac-dC, iPr-Pac-dG), use UltraMild Deprotection :

  • Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Conditions: Room Temperature for 4 hours.

  • Benefit: Eliminates heat, preventing strand scission at potential abasic sites.

Alternative Protocol (If Standard Monomers Were Used): If you must use heat to remove iBu-dG or Bz-dA protecting groups:

  • Add Antioxidant: Supplement the Ammonium Hydroxide with 0.1 M 2-Mercaptoethanol (BME) . This prevents oxidative degradation of the electron-rich 8-aminophenyl ring.

  • Limit Heat: Reduce temperature to 55°C and strictly limit time to the minimum required (e.g., 8–12 hours), or use a 1:1 mixture of Methylamine/Ammonium Hydroxide (AMA) at 65°C for 10 mins (if compatible with the modification).

Module 4: Quality Control & Troubleshooting

Q: How do I identify depurination in my Mass Spec data?

Depurination results in specific mass shifts.

SpeciesMass Difference (

Mass)
Description
Full Length (FL) Target MassDesired Product
Depurinated (M-Base) FL - [MW of 8-AP-Guanine]Intact backbone, missing base. (Rarely seen as it usually cleaves).
Strand Scission VariableTwo fragments summing to FL mass (minus water). Appears as "trash" peaks at lower mass range.
Oxidized Adduct FL + 16 DaOxidation of 8-AP-dG (likely to 8-oxo species or similar).
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Poor Quality CheckMS Check Mass Spec (ESI/MALDI) Problem->CheckMS Truncated Truncated Sequences (N-1, N-2...) CheckMS->Truncated Discrete short peaks Cleaved Broad Low MW Smear (Strand Scission) CheckMS->Cleaved Fragments Oxidized +16 Da Peak CheckMS->Oxidized Mass Shift Action1 Action: Increase Coupling Time Check Water Content Truncated->Action1 Action2 Action: Switch to 3% DCA Shorten Acid Contact Cleaved->Action2 Action3 Action: Add 0.1M BME to Deprotection Oxidized->Action3

Caption: Diagnostic workflow for identifying synthesis failures associated with 8-AP-dG.

References

  • Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Link

  • Gannett, P. M., et al. (2003).[1] Synthesis, Properties, and NMR Studies of a C8-Phenylguanine Modified Oligonucleotide that Preferentially Adopts the Z DNA Conformation. Chemical Research in Toxicology, 16(10), 1385-1394. Link

  • Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. Link

  • Abdu, K. (2016).[2][3] Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.[2] Link

  • Glen Research. (n.d.). 8-Amino-dG-CE Phosphoramidite Product Page. Link

Sources

Resolving fluorescence quenching issues in 8-aminophenyl-dG probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub[1]

Status: Operational Operator: Senior Application Scientist Topic: 8-Aminophenyl-2'-deoxyguanosine (8-AP-dG) Fluorescence Quenching & Optimization[1]

Core Diagnostic Workflow

Before altering your experimental design, execute this diagnostic triage to isolate the source of fluorescence loss. 8-AP-dG is an environmentally sensitive "turn-on" probe ; its default state in aqueous solution is effectively "off" (quenched).[1] Signal generation requires specific conformational restriction and solvent shielding.

Troubleshooting Logic Tree

TroubleshootingWorkflow Start ISSUE: Low/No Fluorescence Signal CheckAbs Step 1: Check UV-Vis Absorbance (Is the probe present?) Start->CheckAbs AbsLow Absorbance Low/None CheckAbs->AbsLow <0.05 OD AbsNormal Absorbance Normal (Probe is present) CheckAbs->AbsNormal Expected OD SynthIssue Synthesis/Resuspension Error Check Extinction Coeff. AbsLow->SynthIssue CheckState Step 2: Determine State (ssDNA vs dsDNA/G4) AbsNormal->CheckState StateSS In ssDNA (Unbound) CheckState->StateSS StateDS In Duplex/Target Bound CheckState->StateDS NormalQuench Normal Behavior (8-AP-dG is quenched in water) StateSS->NormalQuench CheckNeighbors Step 3: Check Flanking Bases (Neighboring Gs?) StateDS->CheckNeighbors HasG Neighboring G present CheckNeighbors->HasG NoG No Neighboring G CheckNeighbors->NoG PET PET Quenching Likely (G is an electron donor) HasG->PET CheckTm Step 4: Verify Binding (Tm) NoG->CheckTm NoBind Tm = Control (Probe not binding) CheckTm->NoBind GoodBind Tm Increased (Binding confirmed) CheckTm->GoodBind ConfRest Conformational Issue (Probe in flexible loop?) GoodBind->ConfRest

Figure 1: Decision matrix for diagnosing fluorescence loss in C8-substituted purine probes.

Technical Deep Dive: The Mechanism of Quenching

To resolve the issue, you must understand the photophysics. 8-AP-dG belongs to the class of C8-aryl-dG probes.[1] Its fluorescence is governed by two competing processes:

  • Twisted Intramolecular Charge Transfer (TICT): In the excited state, the phenyl ring rotates relative to the guanine base. In a relaxed solvent environment (water), this rotation leads to a "twisted" non-emissive state, dissipating energy as heat (non-radiative decay) [1].

  • Solvent Relaxation: The probe is highly sensitive to polarity. Water molecules stabilize the charge-separated dark state.[1]

The "Turn-On" Trigger: Fluorescence is restored only when:

  • Rotation is restricted: The probe is locked into a planar conformation (usually syn) by base stacking or intercalation.

  • Solvent is excluded: The probe is buried in a hydrophobic pocket (e.g., inside a DNA helix or G-quadruplex).[1]

Mechanism Visualization

Mechanism cluster_0 Quenched State (Free/ssDNA) cluster_1 Emissive State (Bound) Free 8-AP-dG (Free/Solvated) Rotation Bond Rotation (TICT) Free->Rotation Dark Non-Radiative Decay (Heat) Rotation->Dark Bound Stacked/Hydrophobic Pocket Planar Rotation Restricted (Planar Conformation) Bound->Planar Bright Fluorescence Emission (Turn-On) Planar->Bright

Figure 2: The switch from dark (twisted) to bright (planar) states relies on environmental restriction.[1]

Troubleshooting Guides (FAQs)

Category A: Signal-to-Noise & Sequence Design[1]

Q: My probe is incorporated into the DNA, but I see almost no fluorescence increase upon hybridization. Why? A: This is likely due to Photoinduced Electron Transfer (PET) from neighboring bases.

  • The Cause: Guanosine (G) is the most easily oxidized base. If your 8-AP-dG probe is flanked immediately by one or more Gs, the excited fluorophore can accept an electron from the neighboring G, quenching the fluorescence [2].[1]

  • The Fix: Redesign the sequence if possible. Place the probe between Pyrimidines (T or C) or Adenines (A). T-flanking regions typically yield the highest quantum yield (QY) for C8-aryl-dG probes.[1]

Q: I observe high background fluorescence in the single-stranded (ssDNA) state. Isn't it supposed to be quenched? A: High background usually indicates hydrophobic aggregation or secondary structure in the probe strand itself.

  • The Cause: 8-AP-dG is hydrophobic.[1] In ssDNA, the probe may drive the strand to form a hairpin or a multimer (micelle-like aggregate) to shield itself from water, inadvertently triggering the "turn-on" effect.

  • The Fix:

    • Perform a thermal melt of the ssDNA. If fluorescence drops as temperature rises (melting the aggregate), you have self-structure.[1]

    • Add 10-20% organic co-solvent (MeOH or DMSO) or a surfactant (Tween-20) to disrupt aggregates during baseline measurements.[1]

Category B: Environmental Factors

Q: Does pH affect the quenching of 8-AP-dG? A: Yes, significantly.[1]

  • The Mechanism: The N7 position of the guanine ring has a pKa near physiological pH. Protonation or deprotonation alters the electronic "push-pull" character of the fluorophore [3].

  • Recommendation: Maintain a buffered pH between 7.0 and 7.5. Avoid acidic conditions (< pH 6), which can protonate the fluorophore and quench emission, and also accelerate depurination (cleavage of the glycosidic bond) [4].

Q: I am studying G-quadruplexes. Why is the signal intensity varying with different salts? A: The probe detects the stability of the fold.

  • The Mechanism: G-quadruplexes require cations to fold.[1]

    
     (Potassium) typically stabilizes G-quadruplexes much better than 
    
    
    
    (Sodium).[1]
  • The Insight: If your signal is low in

    
     but high in 
    
    
    
    , your probe is working correctly—it is reporting that the G-quadruplex is not fully folded in sodium. This is a feature, not a bug [5].

Validation Protocols

Protocol 1: The "Stacking Check" (Thermal Melting)

Use this to confirm the probe is actually binding to the target and that fluorescence correlates with structure.

  • Prepare Sample: 1 µM Probe Strand + 1.2 µM Target Strand in Buffer (10 mM Tris pH 7.2, 100 mM KCl).

  • Instrument: Real-time PCR machine or Fluorometer with Peltier temperature control.

  • Settings:

    • Excitation: ~340-360 nm (Check specific batch max).[1]

    • Emission: ~430-450 nm.[1]

  • Ramp: 25°C to 95°C at 1°C/min.

  • Analysis:

    • Success: You should see a sigmoidal decrease in fluorescence as temperature rises (structure melts -> probe exposed to water -> quenching).[1]

    • Failure: A flat line indicates the probe never bound the target or is insensitive to the environment.

Protocol 2: Quantum Yield (QY) Estimation

Use this to quantify the extent of quenching.

ComponentStandard (Reference)Sample (Probe)
Fluorophore 2-Aminopurine (2-AP) or Quinine Sulfate8-AP-dG Oligo
Solvent Water (for 2-AP) or 0.1 M H2SO4 (Quinine)Experimental Buffer
Absorbance Adjust to < 0.05 OD at Excitation

Adjust to < 0.05 OD at Excitation

Calculation:



Where 

is the refractive index of the solvent (usually 1.33 for aqueous buffers).[1]

References

  • Manderville, R. A. (2012). Fluorescent C-linked C8-aryl-guanine probe for distinguishing syn from anti structures in duplex DNA.[1][2][3] Chemical Research in Toxicology.

  • Saito, I., et al. (2004).[4] Design of a highly sensitive fluorescent DNA probe: 8-aryl-2'-deoxyguanosine.[1][3] Tetrahedron Letters. (Demonstrates the impact of flanking bases and PET quenching mechanisms).

  • Dumas, A., & Luedtke, N. W. (2010). Fluorescent DNA base modifications and substitutes: multiple fluorophore labeling and the detection of base flipping. Nucleic Acids Research.

  • Manderville, R. A. (2009). Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts. Chemical Research in Toxicology.

  • Katahira, M., et al. (2012). Electronic tuning of fluorescent 8-aryl-guanine probes for monitoring DNA duplex–quadruplex exchange. Chemical Science.

Sources

Technical Support Center: Stability of 8-(4-Amino-phenyl)-2'-deoxyguanosine in Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this DNA adduct under oxidative conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.

Introduction: The Challenge of 8-AP-dG Stability

8-(4-Amino-phenyl)-2'-deoxyguanosine is a significant DNA adduct formed from the metabolic activation of aromatic amines like 4-aminobiphenyl, a known carcinogen.[1] Understanding its stability, particularly in the presence of reactive oxygen species (ROS), is crucial for accurately assessing its biological persistence, mutagenic potential, and role in carcinogenesis. Guanine and its derivatives are particularly susceptible to oxidation due to their low redox potential, making them a focal point for oxidative DNA damage studies.[2] This guide will address the inherent chemical properties of 8-AP-dG that influence its stability and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 8-AP-dG in an experimental setting?

A1: The stability of 8-AP-dG is primarily influenced by two factors: hydrolytic cleavage of the glycosidic bond and oxidation of the guanine moiety. While 8-aryl-dG adducts are relatively stable at physiological pH (with a half-life of approximately 25 days), they are significantly more susceptible to acid-catalyzed hydrolysis than the native 2'-deoxyguanosine.[3] Furthermore, the presence of oxidative agents can lead to complex degradation pathways.

Q2: What are the expected degradation products of 8-AP-dG under oxidative stress?

A2: Under oxidative conditions, you can anticipate a range of degradation products. A common pathway involves the oxidation of the guanine base, potentially leading to the formation of spiro structures, which involve a contraction of the pyrimidine ring.[4] Additionally, similar to how the metabolite of 4-aminobiphenyl can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG, also known as 8-oxo-dG), it is plausible that 8-AP-dG could be further oxidized to related products.[1][5] The presence of ROS can also lead to the formation of abasic sites through hydrolytic cleavage of the N-glycosidic bond, a process that is enhanced for C(8)-aryl-dG adducts.[3]

Q3: How should I prepare and store stock solutions of 8-AP-dG to minimize degradation?

A3: To ensure the longevity of your 8-AP-dG stock solutions, we recommend the following:

  • Solvent: Use a high-purity, degassed solvent such as HPLC-grade methanol or DMSO.

  • Buffering: If an aqueous solution is required, use a buffer at a neutral pH (e.g., pH 7.0-7.4) to minimize acid-catalyzed hydrolysis.

  • Storage Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

Q4: What are the recommended analytical methods for monitoring the stability of 8-AP-dG?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and/or Mass Spectrometry (LC-MS) is the gold standard for monitoring the stability of 8-AP-dG and identifying its degradation products.[6][7]

  • HPLC-UV: A reverse-phase C18 column with a gradient elution of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium acetate or formic acid) can effectively separate 8-AP-dG from its more polar degradation products. Detection at a wavelength around 260 nm is typically suitable for nucleosides.[8]

  • LC-MS/MS: This technique provides superior sensitivity and specificity, allowing for the confident identification and quantification of degradation products based on their mass-to-charge ratio and fragmentation patterns.[7][9]

Troubleshooting Guide

Problem 1: My HPLC chromatogram shows a significant decrease in the 8-AP-dG peak and the emergence of multiple new peaks in my control sample (no oxidant added).

  • Potential Cause 1: Acid-Catalyzed Hydrolysis. Your buffer or solvent may be too acidic. 8-aryl-dG adducts are known to be more prone to acid-catalyzed hydrolysis than dG itself.[3] This would lead to the formation of an abasic site and the release of 8-(4-Amino-phenyl)-guanine.

    • Solution: Verify the pH of your solutions and ensure they are maintained at or near physiological pH (7.4). Prepare fresh buffers for each experiment.

  • Potential Cause 2: Aerial Oxidation. Guanine derivatives with an 8-arylamino substitution can be susceptible to facile aerial oxidation, especially under alkaline conditions.[4]

    • Solution: Prepare your solutions using degassed solvents and consider working under an inert atmosphere, particularly if your experimental conditions are non-acidic. Store samples in tightly sealed vials with minimal headspace.

  • Potential Cause 3: Photodegradation. Although less common, some complex organic molecules can be light-sensitive.

    • Solution: Protect your samples from light by using amber vials and minimizing exposure to ambient light during preparation and analysis.

Problem 2: The results of my oxidative stability assay are highly variable and not reproducible.

  • Potential Cause 1: Inconsistent Oxidant Concentration. The concentration of your oxidative agent (e.g., H₂O₂, Fenton reagent) may not be consistent across experiments due to its own instability.

    • Solution: Prepare fresh solutions of the oxidant immediately before each experiment. If using H₂O₂, its concentration should be verified by UV spectrophotometry (at 240 nm) before use.

  • Potential Cause 2: Uncontrolled Metal Ion Contamination. Trace amounts of transition metals (e.g., Cu(II), Fe(II)) can catalyze oxidative reactions, leading to unpredictable degradation rates.[1]

    • Solution: Use high-purity water and reagents. Consider adding a chelating agent like DTPA (diethylenetriaminepentaacetic acid) to your reaction buffer to sequester adventitious metal ions, thereby ensuring that the observed degradation is due to the intended oxidant.

  • Potential Cause 3: Temperature Fluctuations. Chemical reaction rates are highly dependent on temperature.

    • Solution: Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the incubation period.

Problem 3: I am trying to identify the degradation products using LC-MS, but the fragmentation patterns are complex and difficult to interpret.

  • Potential Cause: Multiple Degradation Pathways. Oxidative damage to DNA adducts is rarely a single, clean reaction. You are likely observing products from multiple pathways, including oxidation of the guanine and phenyl rings, and hydrolytic cleavage.

    • Solution 1: High-Resolution Mass Spectrometry. Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of the parent and fragment ions. This will allow you to propose elemental compositions and narrow down the potential structures of the degradation products.

    • Solution 2: Reference Standards. If possible, synthesize or purchase potential degradation products (e.g., 8-oxo-dG) to compare their retention times and fragmentation patterns with the unknown peaks in your sample.[10]

    • Solution 3: Isotope Labeling. The use of isotopically labeled 8-AP-dG (e.g., with ¹⁵N or ¹³C) can help in tracking the fate of the molecule and distinguishing its fragments from background ions in the mass spectrometer.

Quantitative Data Summary

The stability of 8-aryl-dG adducts is significantly influenced by the electronic nature of the aryl substituent and the pH of the solution. The table below summarizes the relative rates of acid-catalyzed hydrolysis for various C(8)-aryl-dG adducts compared to deoxyguanosine (dG).

CompoundSubstituent at C(8)Relative Rate of Hydrolysis (k/kdG)
dG-H1
8-Ph-dG-Phenyl~90-200 fold increase[3]
8-(p-OCH₃)Ph-dG-p-Methoxyphenyl~200 fold increase[3]
8-(p-NO₂)Ph-dG-p-Nitrophenyl~100 fold increase[3]
Data synthesized from studies on C(8)-aryl-dG adducts, providing an expected range for 8-AP-dG.[3]

Experimental Protocols & Workflows

Protocol: In Vitro Oxidative Stability Assay of 8-AP-dG

This protocol outlines a general procedure for assessing the stability of 8-AP-dG in the presence of a chemical oxidizing agent.

1. Reagents and Materials:

  • 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG)

  • HPLC-grade Methanol or DMSO

  • Phosphate Buffer (100 mM, pH 7.4)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • HPLC-grade water

  • Reverse-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV or MS detector

  • Thermostated water bath

2. Workflow Diagram:

Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare 8-AP-dG Stock Solution initiate Initiate Reaction: Add H₂O₂ to 8-AP-dG in Buffer prep_stock->initiate prep_buffer Prepare Reaction Buffer (pH 7.4 with DTPA) prep_buffer->initiate prep_oxidant Prepare Fresh H₂O₂ Solution prep_oxidant->initiate incubate Incubate at 37°C initiate->incubate aliquots Collect Aliquots at Time Points (0, 1, 2, 4, 8h) incubate->aliquots quench Quench Reaction (e.g., Catalase or Cold Methanol) aliquots->quench hplc Analyze by LC-MS/MS quench->hplc quantify Quantify Remaining 8-AP-dG hplc->quantify kinetics Plot Data and Determine Half-life quantify->kinetics

Caption: Workflow for the in vitro oxidative stability assay of 8-AP-dG.

3. Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 8-AP-dG in HPLC-grade methanol or DMSO.

    • Prepare a 100 mM phosphate buffer, adjust the pH to 7.4, and add DTPA to a final concentration of 100 µM.

  • Set up the Reaction:

    • In a series of amber microcentrifuge tubes, add the appropriate volume of phosphate buffer.

    • Add the 8-AP-dG stock solution to each tube to achieve a final concentration of 50 µM.

    • Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate Oxidation:

    • Prepare a fresh dilution of H₂O₂ in HPLC-grade water.

    • To initiate the reaction, add the H₂O₂ solution to each tube to achieve the desired final concentration (e.g., 1 mM). For the control (t=0), add an equal volume of water.

    • Vortex gently and return the tubes to the 37°C water bath.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube from the water bath.

    • Immediately quench the reaction by adding an equal volume of ice-cold methanol or a small amount of catalase solution. This will stop the oxidative degradation.

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.

    • Detection: Monitor the elution of 8-AP-dG and its degradation products by UV (260 nm) and/or MS.

  • Data Analysis:

    • Integrate the peak area of the 8-AP-dG peak at each time point.

    • Normalize the peak areas to the t=0 sample.

    • Plot the natural logarithm of the remaining 8-AP-dG concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Potential Oxidative Degradation Pathway

Degradation_Pathway cluster_products Potential Degradation Products dG_adduct 8-(4-Amino-phenyl)-dG spiro Spiro-imidazole Derivatives dG_adduct->spiro Ring Contraction oxo_dG 8-oxo-dG Analogs dG_adduct->oxo_dG Guanine Oxidation abasic Abasic Site + 8-AP-Guanine dG_adduct->abasic N-Glycosidic Bond Cleavage ROS Reactive Oxygen Species (e.g., •OH) ROS->dG_adduct

Caption: Simplified potential degradation pathways for 8-AP-dG under oxidative stress.

References

  • Title: Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH Source: PubMed URL: [Link]

  • Title: Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl Source: PubMed URL: [Link]

  • Title: Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives Source: PubMed URL: [Link]

  • Title: Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl Source: Semantic Scholar URL: [Link]

  • Title: Stability study of selected adenosine nucleosides using LC and LC/MS analyses Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha Source: PubMed URL: [Link]

  • Title: Nucleoside analysis with high performance liquid chromatography (HPLC) Source: Protocols.io URL: [Link]

  • Title: Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization Source: PubMed URL: [Link]

  • Title: Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives Source: PubMed URL: [Link]

  • Title: Recognition of 8-Oxo-2′-deoxyguanosine in DNA Using the Triphosphate of 2′-Deoxycytidine Connecting the 1,3-Diazaphenoxazine Unit, dCdapTP Source: MDPI URL: [Link]

  • Title: Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women Source: PubMed URL: [Link]

  • Title: DNA adduct 8-hydroxyl-2'-deoxyguanosine (8-hydroxyguanine) affects function of human DNA methyltransferase Source: PubMed URL: [Link]

  • Title: 8-Hydroxy-2'-deoxyguanosine as a Marker of Oxidative DNA Damage Related to Occupational and Environmental Exposures Source: PubMed URL: [Link]

  • Title: Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate Source: PubMed URL: [Link]

  • Title: Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress Source: Frontiers URL: [Link]

  • Title: The Adducts Lipid Peroxidation Products with 2′-DeoxyNucleosides: A Theoretical Approach of Ionisation Potential Source: MDPI URL: [Link]

  • Title: LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage Source: eScholarship.org URL: [Link]

  • Title: Conformation-dependent lesion bypass of bulky arylamine-dG adducts generated from 2-nitrofluorene in epigenetic sequence contexts Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection Source: PubMed URL: [Link]

  • Title: Selective Detection of 8-Oxo-2'-deoxyguanosine in Single-Stranded DNA via Nanopore Sensing Approach Source: PubMed URL: [Link]

  • Title: DNA Oxidation | DNA Damage by ROS Source: YouTube URL: [Link]

  • Title: Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women Source: PubMed URL: [Link]

  • Title: Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis Source: PubMed URL: [Link]

  • Title: Aniline Source: Wikipedia URL: [Link]

  • Title: 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis Source: PubMed URL: [Link]

Sources

Optimizing reaction temperature for C8-arylation of deoxyguanosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleoside Functionalization Unit Ticket ID: #C8-DG-OPT Subject: Optimization of Reaction Temperature for C8-Arylation of Deoxyguanosine (dG) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Temperature-Stability Paradox

You are likely encountering a critical bottleneck: The Thermal Stability vs. Activation Energy Paradox .

Direct C8-arylation of 2'-deoxyguanosine (dG) requires significant thermal energy to overcome the activation barrier for C–H bond cleavage (typically >100°C for direct arylation). However, dG is the most fragile of the nucleosides. The N9-glycosidic bond is highly susceptible to hydrolytic cleavage (depurination) under thermal stress, particularly in the presence of Lewis acids (Pd/Cu catalysts) or Bronsted acids (byproducts).

The Goal: Maximize k (rate of arylation) while minimizing k' (rate of deglycosylation).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turns black, and I see a new peak with [M-116] mass. What is happening? Diagnosis: You are observing Depurination followed by Catalyst Decomposition .

  • The Chemistry: The [M-116] peak corresponds to the loss of the deoxyribose sugar (116 Da). At high temperatures (>120°C in DMF/DMSO), the N7-coordination of Palladium acidifies the N9-position, weakening the glycosidic bond. Once free guanine is released, it acts as a catalyst poison, precipitating Palladium black.

  • The Fix:

    • Switch Solvent System: Move from high-boiling organics (DMF) to Water/Acetonitrile (2:1) . Water acts as a heat sink and allows the use of water-soluble phosphines (e.g., TPPTS), which stabilize the catalyst at lower temperatures (80°C).

    • Buffer the pH: Depurination is acid-catalyzed. Ensure your base (Cs₂CO₃ or Na₂CO₃) loading is sufficient (2-3 equiv) to neutralize HX byproducts immediately.

Q2: I am running the reaction at 80°C to save the sugar, but conversion is stuck at <20%. Diagnosis: Insufficient Activation Energy for the C–H bond cleavage.

  • The Chemistry: The C8-proton of guanine is not acidic enough (pKa ~32) for facile deprotonation by mild carbonate bases at 80°C without assistance.

  • The Fix:

    • Microwave Irradiation: Instead of heating at 120°C for 24 hours (high degradation), heat at 140°C for 10–30 minutes in a microwave. This "Flash Heating" provides the necessary activation energy for the difficult C–H insertion step but finishes the reaction before the slower depurination kinetics can dominate.

    • Add Copper (CuI): For direct arylation with aryl iodides, adding 10–20 mol% CuI allows the formation of a more reactive Cu-purine intermediate, which transmetallates to Pd more easily than the C–H bond alone.

Q3: I see N-arylated byproducts instead of C8. Diagnosis: Kinetic vs. Thermodynamic Control.

  • The Chemistry: N-arylation (usually at N1 or O6) is often kinetically favored at lower temperatures. C8-arylation is the thermodynamic product but requires higher energy to access the transition state.

  • The Fix: Increase the temperature but reduce the time (Microwave method). Alternatively, use Steric Bulk . Bulky phosphine ligands (like XPhos or RuPhos) can sterically discourage N-coordination, funneling the metal toward the accessible C8-H bond.

Part 2: Visualizing the Failure Points

The following diagram illustrates the competition between the productive catalytic cycle and the destructive depurination pathway.

C8_Arylation_Mechanism cluster_0 Critical Control Point dG Deoxyguanosine (dG) Pd_Complex Pd(II) Intermediate (N7-Coordination) dG->Pd_Complex Pd(OAc)2 + Ligand TS_Activation C8-H Activation (High Temp Required) Pd_Complex->TS_Activation >100°C or CuI Depurination Depurination (Guanine + Sugar) Pd_Complex->Depurination Acid/Heat (>12h) Product C8-Arylated dG TS_Activation->Product Reductive Elim.

Figure 1: Mechanistic divergence. High temperature promotes both C8-activation (Red) and Depurination (Grey). The goal is to accelerate the Green path relative to the Grey path.

Part 3: The "Golden Standard" Protocol

Based on the optimization work by the Hocek and Fairlamb groups, the following protocol offers the highest success rate for labile dG substrates.

Method: Microwave-Assisted Aqueous Suzuki-Miyaura Coupling[1]

Why this works:

  • Water: Solubilizes dG without requiring protecting groups.

  • TPPTS (Ligand): A water-soluble phosphine that creates a highly active catalyst system at moderate temperatures.

  • Microwave: Minimizes thermal exposure time.

Reagents:

  • Substrate: 8-Bromo-2'-deoxyguanosine (or dG + Aryl Iodide for direct arylation)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (15 mol%)

  • Base: Na₂CO₃ (3 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Solvent: Water : Acetonitrile (2:1 ratio)[1]

Step-by-Step Workflow:

  • Pre-complexation: In a microwave vial, dissolve Pd(OAc)₂ and TPPTS in water. Stir for 5 minutes under Argon until the solution turns bright yellow (formation of active Pd(0) species).

  • Addition: Add the dG substrate, Arylboronic acid, Na₂CO₃, and Acetonitrile.

  • Degassing: Bubble Argon through the solvent for 5 minutes. Oxygen is a major inhibitor.

  • Reaction: Seal the vial. Irradiate in a microwave reactor:

    • Temperature: 100°C

    • Time: 10–20 minutes

    • Note: If using oil bath, heat to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through a 0.2µm filter to remove Pd black. Purify directly via Reverse-Phase HPLC (C18 column, Water/MeOH gradient).

Part 4: Optimization Decision Tree

Use this logic flow to determine your specific temperature parameters based on your available equipment and substrate.

Optimization_Flow Start Start: C8-Arylation of dG Check_Equip Do you have a Microwave Reactor? Start->Check_Equip Microwave_Yes Yes Check_Equip->Microwave_Yes Microwave_No No (Oil Bath only) Check_Equip->Microwave_No MW_Route Set Temp: 120°C Time: 15 mins Solvent: Water/MeCN Microwave_Yes->MW_Route Thermal_Route Set Temp: 80°C Time: 4-12 hours Solvent: Water/MeCN Microwave_No->Thermal_Route Check_Yield Check LCMS Yield MW_Route->Check_Yield Thermal_Route->Check_Yield Good_Yield Proceed to Purification Check_Yield->Good_Yield Low_Yield Low Conversion (<20%) Check_Yield->Low_Yield Depurination High Depurination (>10%) Check_Yield->Depurination Fix_Low Add CuI (10 mol%) OR Switch to Aryl Iodide Low_Yield->Fix_Low Fix_Depur Lower Temp by 20°C Increase Catalyst Load Depurination->Fix_Depur

Figure 2: Decision Matrix for Temperature Optimization.

Part 5: Comparative Data (Thermal vs. Microwave)

The following table summarizes typical yields for C8-phenylation of dG under different thermal conditions.

Heating MethodTemperatureTimeSolventYield (Isolated)Depurination
Oil Bath 150°C24 hDMF< 10%High (>60%)
Oil Bath 80°C15 hH₂O/MeCN50–60%Low (<5%)
Microwave 120°C15 minH₂O/MeCN85–92% Negligible
Microwave 160°C5 minH₂O75%Moderate (15%)

References

  • Hocek, M. , et al. (2006).[2] "Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines." Organic Letters.

  • Fairlamb, I. J. S. , et al. (2006). "Pd-catalyzed direct C8-arylation of adenosine and 2'-deoxyadenosine with aryl halides." Journal of Organic Chemistry.

  • Manderville, R. A. , et al. (2011).[3] "Postsynthetic guanine arylation of DNA by Suzuki-Miyaura cross-coupling."[3][4] Journal of the American Chemical Society.[3]

  • Western, E. C. , & Shaughnessy, K. H. (2005). "Water-Soluble Phosphine-Palladium Complexes for the Suzuki-Miyaura Coupling of Hydrophilic Aryl Bromides." Journal of Organic Chemistry.

Sources

Solubility challenges of 8-(4-Amino-phenyl)-2'-deoxyguanosine in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) is a critical DNA adduct formed from the metabolic activation of 4-aminobiphenyl, a known carcinogen. Its study is vital for research in toxicology, carcinogenesis, and DNA repair. However, its utility in experimental settings is often hampered by a significant challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to understand, troubleshoot, and overcome the solubility issues associated with 8-AP-dG.

Understanding the Core Challenge: The Physicochemistry of 8-AP-dG

The solubility of a molecule is dictated by its structure. While the parent molecule, 2'-deoxyguanosine, is reasonably water-soluble, the addition of a bulky, hydrophobic 4-aminophenyl group at the C8 position drastically alters its physicochemical properties.[1][2] This modification introduces a large nonpolar surface area, which is energetically unfavorable to interact with polar water molecules, leading to low solubility in aqueous media.[3]

To quantify this challenge, a comparison of the properties of 8-AP-dG with its parent nucleoside is illustrative.

Property2'-deoxyguanosine8-(4-Amino-phenyl)-2'-deoxyguanosineRationale for Decreased Solubility
Molecular Weight ~267.24 g/mol [4]~358.36 g/mol (Calculated)Increased molecular size makes it more difficult for solvent molecules to surround the solute.[3]
Predicted XLogP3 -0.9[4]~0.8 (Estimated)A positive LogP value indicates higher lipophilicity and lower hydrophilicity (water solubility).
Hydrogen Bond Donors 4[5]5While H-bond donors are present, their effect is outweighed by the large hydrophobic moiety.
Hydrogen Bond Acceptors 6[5]6The aminophenyl group does not significantly increase the capacity for hydrogen bonding with water.
Key Structural Feature Polar purine and sugarAddition of a large, nonpolar aminophenyl ringThe hydrophobic character of the aminophenyl group dominates the molecule's interaction with water.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems encountered during the handling and use of 8-AP-dG in aqueous solutions.

Question 1: My 8-AP-dG powder will not dissolve in my aqueous buffer (e.g., PBS, Tris-HCl) at the desired concentration. What is the primary cause and how can I fix it?

Answer:

This is the most common issue and stems directly from the molecule's inherent hydrophobicity. Attempting to directly dissolve the crystalline solid in an aqueous buffer, especially at concentrations above the low micromolar range, is often unsuccessful.

Primary Causes & Solutions:

  • Exceeding the Aqueous Solubility Limit: The equilibrium solubility of 8-AP-dG in neutral aqueous buffers is very low.

    • Solution: The standard and highly recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.[6] This ensures the compound is fully solvated before introduction to the aqueous environment. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO) .

  • Incorrect Buffer pH: The solubility of 8-AP-dG is pH-dependent due to its ionizable functional groups. The aminophenyl group has an amino moiety (pKa similar to aniline, ~4.6) and the guanine base has both acidic and basic sites.[7]

    • Solution: Adjusting the pH of your buffer can significantly enhance solubility.

      • Acidic pH (e.g., pH < 4.0): Protonating the amino group on the phenyl ring (to -NH3+) will introduce a positive charge, increasing polarity and improving solubility.

      • Alkaline pH (e.g., pH > 9.0): Deprotonating the guanine ring will introduce a negative charge, which can also improve solubility.

    • Caution: Ensure that the adjusted pH is compatible with your downstream experimental conditions and the stability of other components in your assay.

  • Low Temperature: Solubility of most solids, including 8-AP-dG, decreases at lower temperatures.[3]

    • Solution: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound. However, this is generally more effective for re-dissolving precipitate from a prepared solution rather than for initial dissolution in a purely aqueous medium.[8]

Question 2: I successfully diluted my 8-AP-dG stock into buffer, but after some time (e.g., hours, or overnight at 4°C), the solution became cloudy or a precipitate formed. Why did this happen?

Answer:

This phenomenon indicates that while you may have initially achieved a dissolved state, the solution was likely supersaturated and thermodynamically unstable.

Primary Causes & Solutions:

  • Thermodynamic Instability: The final concentration in your aqueous buffer, although initially clear, is above the true equilibrium solubility limit. Over time, the molecules aggregate and precipitate to reach a lower energy state.[9]

    • Solution: The most reliable solution is to work at a lower final concentration of 8-AP-dG. If a higher concentration is essential, consider incorporating a small percentage of a co-solvent (see FAQ 3) in your final buffer, if your experiment allows.

  • Temperature Shift: Moving a solution prepared at room temperature to a lower temperature (e.g., 4°C for storage) will decrease its solubility, often causing precipitation.[8][10]

    • Solution: Before use, allow the solution to return to room temperature and confirm clarity. Gentle warming or brief sonication can be used to re-dissolve the precipitate. For long-term experiments at lower temperatures, it is critical to ensure the working concentration is well below the solubility limit at that specific temperature.

  • Buffer Incompatibility: Certain buffer components can promote precipitation. High concentrations of salts, especially phosphate buffers in the presence of divalent cations (like Mg²⁺ or Ca²⁺), can reduce the solubility of organic molecules.[8][11]

    • Solution: If you suspect buffer incompatibility, try preparing the 8-AP-dG solution in a simpler buffer system (e.g., HEPES or Tris) or in pure water first, before adding other components.

Visual Troubleshooting Workflow

The following flowchart provides a step-by-step guide to diagnosing and solving precipitation issues.

G start Precipitation Observed check_stock 1. Check Organic Stock (e.g., in DMSO) start->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_bad Re-dissolve Stock (Warm/Vortex) Prepare Fresh Stock stock_ok->stock_bad No check_conc 2. Review Final Concentration stock_ok->check_conc Yes end_node Issue Resolved stock_bad->end_node conc_ok Below Known Limit? check_conc->conc_ok conc_bad Lower Final Concentration Or Add Co-solvent conc_ok->conc_bad No check_dilution 3. Assess Dilution Method conc_ok->check_dilution Yes conc_bad->end_node dilution_ok Used Correct Protocol? check_dilution->dilution_ok dilution_bad Follow Recommended Dilution Protocol (See Protocol 2) dilution_ok->dilution_bad No check_buffer 4. Evaluate Buffer dilution_ok->check_buffer Yes dilution_bad->end_node buffer_ok pH & Ions Compatible? check_buffer->buffer_ok buffer_bad Adjust Buffer pH Test Simpler Buffer System buffer_ok->buffer_bad No check_temp 5. Check Temperature buffer_ok->check_temp Yes buffer_bad->end_node temp_ok Temp is Constant? check_temp->temp_ok temp_bad Equilibrate to RT Re-dissolve Before Use temp_ok->temp_bad No temp_ok->end_node Yes temp_bad->end_node

Caption: A step-by-step workflow for troubleshooting 8-AP-dG precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of 8-AP-dG?

A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent. 8-AP-dG is significantly more soluble in DMSO than in aqueous solutions. A stock concentration of 10-20 mM in DMSO can typically be achieved. For experiments sensitive to DMSO, Dimethylformamide (DMF) can be an alternative.[6] Always store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: How can I prevent the compound from "crashing out" when diluting the DMSO stock into my aqueous buffer?

A: This "crashing out" is due to localized supersaturation when a small volume of highly concentrated organic stock is added to a large volume of aqueous buffer.[8] To prevent this, you must introduce the compound to the aqueous phase gradually. The recommended method is detailed in Protocol 2 below. The key is to add the stock solution to the vortexing buffer, ensuring rapid and efficient mixing to avoid creating localized areas where the concentration exceeds the solubility limit.

Q3: Can I use co-solvents in my final working solution to improve solubility?

A: Yes, adding a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubility of 8-AP-dG in your final aqueous solution. Common choices include ethanol, methanol, or acetonitrile.[12] However, this approach must be used with caution:

  • Start Low: Begin with a very low percentage (e.g., 1-5% v/v) and only increase if necessary.

  • Validate Compatibility: Ensure the co-solvent does not interfere with your assay, for example, by denaturing proteins or affecting cell viability.

  • Impact on Dielectric Constant: Organic co-solvents lower the dielectric constant of the aqueous solution, which can affect intermolecular interactions in your system.[12]

Q4: How should I store prepared aqueous solutions of 8-AP-dG?

A: Due to the potential for precipitation and chemical instability of modified nucleosides over time in aqueous solution, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.[6][13] If short-term storage is unavoidable, store the solution at 4°C for no more than a day and visually inspect for any precipitation before use. Do not freeze aqueous working solutions, as this will almost certainly cause the compound to precipitate.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of 8-AP-dG.

Materials:

  • 8-(4-Amino-phenyl)-2'-deoxyguanosine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance and sonicator

Procedure:

  • Calculation: Determine the mass of 8-AP-dG required.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × 358.36 ( g/mol ) / 1000

    • Example: For 1 mL of a 10 mM stock, you need 3.58 mg of 8-AP-dG.

  • Weighing: Carefully weigh the calculated amount of 8-AP-dG solid into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.[8] Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. This minimizes freeze-thaw cycles and exposure to moisture. Store the aliquots at -20°C or -80°C.

Protocol 2: Recommended Method for Dilution into Aqueous Buffers

Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing the risk of precipitation.

G prep_buffer 1. Prepare Aqueous Buffer in final tube vortex 2. Set buffer tube to gently vortex prep_buffer->vortex add_stock 3. Add stock dropwise to side of tube vortex->add_stock continue_vortex 4. Continue vortexing for 30-60 seconds add_stock->continue_vortex inspect 5. Visually Inspect for clarity continue_vortex->inspect ready Solution Ready for Use inspect->ready

Caption: Recommended workflow for diluting a DMSO stock into an aqueous buffer.

Procedure:

  • Prepare Buffer: Dispense the final required volume of aqueous buffer into the experimental tube (e.g., 990 µL of PBS for a 1:100 dilution).

  • Initiate Mixing: Place the tube of aqueous buffer on a vortex mixer set to a medium speed. The goal is to create a vortex in the liquid surface without causing excessive splashing.

  • Add Stock Solution: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution (e.g., 10 µL for a 1:100 dilution). Crucially, dispense the stock solution drop-by-drop onto the side of the tube, allowing it to run down into the rapidly mixing buffer. Do not inject the stock directly into the center or bottom of the liquid.

  • Continue Mixing: Allow the solution to continue vortexing for an additional 30-60 seconds to ensure homogeneity.

  • Final Check: Turn off the vortex and visually inspect the solution to confirm it is clear and free of precipitate before proceeding with your experiment.

By following these guidelines and protocols, researchers can effectively manage the solubility challenges of 8-AP-dG, leading to more reliable and reproducible experimental outcomes.

References

  • PubChem. (n.d.). 2'-Deoxy-8-(4-methylphenyl)Guanosine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, December 27). Deoxyguanosine. Wikipedia. Retrieved February 13, 2026, from [Link]

  • Nakano, S., et al. (2015). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Journal of Biological Macromolecules. Retrieved February 13, 2026, from [Link]

  • Hepp, C., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Deoxyguanosine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, November 29). Aniline. Wikipedia. Retrieved February 13, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved February 13, 2026, from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? r/labrats. Retrieved February 13, 2026, from [Link]

  • ChemBK. (2024, April 9). 2'-deoxyguanosine. ChemBK. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2017, February 4). Why does sodium phosphate buffer precipitates? ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Reducing side reactions during 8-aminophenyl-dG phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C8-Modification Challenge

Welcome to the Advanced Nucleoside Support Center. You are likely here because you are observing low coupling yields, "N-1" deletion sequences, or unexplained peak broadening when incorporating 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) .

Incorporating C8-substituted guanines is chemically distinct from standard DNA synthesis due to two opposing forces:

  • Steric Hindrance (The Coupling Barrier): The bulky phenyl group at the C8 position forces the nucleobase into a syn conformation, creating significant steric clash during the phosphoramidite approach.

  • Electronic Instability (The Oxidation Barrier): The 8-amino-aryl substitution makes the guanine ring highly electron-rich (low oxidation potential), rendering it susceptible to oxidative damage during the standard iodine/water oxidation step.

This guide provides a validated protocol to navigate these competing constraints.

Knowledge Base (KB) Articles

KB-001: Low Coupling Efficiency (Deletion Sequences)

Symptom: HPLC/Mass Spec shows significant "N-1" peaks (deletion of the modified base) or coupling yields <95%.

Root Cause: Standard activators (like 1H-Tetrazole) and standard coupling times (1–2 minutes) are insufficient for C8-modified phosphoramidites. The bulky C8-adduct hinders the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligonucleotide.

Corrective Protocol: To overcome the steric barrier, you must increase the local concentration of the activated species and the contact time.

ParameterStandard ProtocolRequired 8-AP-dG Protocol
Activator 1H-Tetrazole (0.45 M)0.25 M ETT (5-Ethylthio-1H-tetrazole) or 0.25 M DCI
Coupling Time 1–2 minutes6–15 minutes (Optimize based on scale)
Molar Excess 5–10 equivalents>20 equivalents

Technical Insight: ETT is more acidic (pKa ~4.[1]3) than tetrazole (pKa ~4.9) but less acidic than BTT. It provides a "sweet spot" of higher activation kinetics without causing premature detritylation. If ETT is unavailable, DCI (4,5-Dicyanoimidazole) is a superior nucleophile that enhances coupling rates for sterically hindered bases via a super-active intermediate.

KB-002: Oxidative Degradation (Spiro-Product Formation)

Symptom: The desired mass is missing; instead, you observe species with +16 Da (oxygen insertion) or complex fragmentation. The product peak is broad or split.

Root Cause: The 8-aminophenyl group pushes electron density into the guanine


-system. Standard oxidation reagents (0.02 M Iodine in THF/Pyridine/H2O) are too aggressive. They can over-oxidize the C8-guanine into 8-oxo-dG species or, more commonly with aryl-amines, promote the formation of spiroiminodihydantoin  derivatives via radical intermediates.

Corrective Protocol: Replace the standard iodine oxidation step with a non-aqueous, mild oxidant or significantly dilute the iodine.

Option A: The "Gold Standard" (Non-Aqueous)

  • Reagent: 0.5 M CSO ((1R)-(-)-(10-Camphorsulfonyl)oxaziridine) in Acetonitrile.

  • Time: 3 minutes.

  • Why: CSO transfers oxygen via a non-radical mechanism, preventing the radical cation formation that leads to guanine breakdown.

Option B: The "Dilution Method" (If CSO is unavailable)

  • Reagent: 0.02 M Iodine (Standard low-concentration oxidizer).

  • Modification: Reduce contact time to 30 seconds.

  • Warning: High-concentration iodine (0.1 M) used for RNA synthesis is strictly forbidden here.

KB-003: Post-Synthetic Decomposition (Deprotection)

Symptom: The coupling went well (trityl colors were orange/good), but the final QC shows degradation or loss of the phenyl adduct.

Root Cause: 8-aminophenyl-dG is base-labile.[2] Standard deprotection (Ammonium Hydroxide @ 55°C for 16 hours) is harsh. It can cause hydrolysis of the amide bond (if the phenyl-amine was protected) or degradation of the purine ring itself.

Corrective Protocol: You must use UltraMild synthesis chemistry for the entire oligonucleotide to enable a mild deprotection strategy.

  • Monomers: Use Pac-dA, Ac-dC, and iPr-Pac-dG (or dmf-dG) for the standard bases.

  • Deprotection Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.[3][4]

  • Conditions: Room Temperature for 4–12 hours.

  • Alternative: If K2CO3 is too slow, use Ammonium Hydroxide at Room Temperature (never heat) for 2 hours, provided UltraMild monomers were used.

Visual Troubleshooting Guides

Figure 1: Diagnostic Decision Tree

Caption: A logic flow for diagnosing failure modes based on HPLC and Mass Spec data.

Troubleshooting Start Start: Analyze Crude Oligo CheckYield Check Trityl Monitor / Yield Start->CheckYield LowYield Low Coupling Yield (<90%) CheckYield->LowYield Yield Issue GoodYield High Coupling Yield (>95%) CheckYield->GoodYield Integrity Issue StericIssue Diagnosis: Steric Hindrance LowYield->StericIssue AnalyzeMS Analyze Mass Spec (MS) GoodYield->AnalyzeMS Action1 Action: Switch to ETT Activator Increase Time to 10 min StericIssue->Action1 Oxidation Mass +16 Da or +32 Da (Oxidative Damage) AnalyzeMS->Oxidation Oxidized Deprotection Mass - Adduct or Ring Fragmentation AnalyzeMS->Deprotection Degraded Action2 Action: Switch to CSO Oxidizer (Non-Aqueous) Oxidation->Action2 Action3 Action: Use UltraMild Chemistry (K2CO3 / MeOH @ RT) Deprotection->Action3

Figure 2: Optimized Synthesis Cycle for 8-AP-dG

Caption: The modified chemical cycle required to preserve the 8-aminophenyl moiety.

SynthesisCycle Step1 Step 1: Detritylation Reagent: 3% TCA in DCM Time: Standard Step2 Step 2: Coupling (CRITICAL) Reagent: 8-AP-dG + 0.25M ETT Time: 10-15 Minutes Note: High Conc. Required Step1->Step2 Step3 Step 3: Capping Reagent: Pac-Anhydride (Mild) Time: Standard Step2->Step3 Step4 Step 4: Oxidation (CRITICAL) Reagent: 0.5M CSO in ACN Time: 3 Minutes Note: Avoid Iodine/Water Step3->Step4 Step4->Step1 Next Cycle

References

  • Glen Research. (n.d.). Technical Brief – Synthesis of Long Oligonucleotides: Side Reactions (Depurination and Coupling). Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide: UltraMild Deprotection Strategies. Retrieved from [Link]

  • Gannett, P. M., et al. (2003). Synthesis, properties, and NMR studies of a C8-phenylguanine modified oligonucleotide that preferentially adopts the Z DNA conformation. Chemical Research in Toxicology.[5] Retrieved from [Link]

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews.

Sources

Validation & Comparative

NMR Characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) , a modified nucleoside critical in DNA damage research (as a model for arylamine carcinogen adducts) and biophysical probing (as a fluorescent reporter). Unlike native 2'-deoxyguanosine (dG), which adopts an anti conformation, 8-AP-dG exhibits a sterically induced preference for the syn conformation, significantly altering its base-pairing fidelity and helical impact. This document compares 8-AP-dG against its native counterpart and synthetic precursors, supported by validated NMR protocols and mechanistic visualizations.

Structural Context & Mechanistic Significance[1][2][3][4][5]

The introduction of a bulky 4-aminophenyl group at the C8 position of guanine creates a profound steric clash with the deoxyribose sugar (specifically the O4' atom). This forces the nucleoside to rotate around the glycosidic bond (


 angle).
  • Native dG: Prefers anti (

    
     to -100^\circ), allowing Watson-Crick base pairing.
    
  • 8-AP-dG: Prefers syn (

    
     to 80^\circ), exposing the Hoogsteen edge (N7/O6) for hydrogen bonding.
    

Impact: This conformational switch is the primary driver of 8-AP-dG's mutagenic potential (inducing G


 T transversions) and its utility as a Z-DNA stabilizer.
Diagram: Conformational Equilibrium & Signaling

The following diagram illustrates the steric causality and the resulting experimental signatures.

G cluster_0 Steric Driver cluster_1 Conformational Outcome cluster_2 NMR Signatures C8_Mod C8-Modification (4-Aminophenyl) Sugar_Clash Steric Clash (C8 vs O4') C8_Mod->Sugar_Clash Induces Anti_Conf Anti Conformation (Watson-Crick) Sugar_Clash->Anti_Conf Destabilizes Syn_Conf Syn Conformation (Hoogsteen) Sugar_Clash->Syn_Conf Forces Rotation NOE_Sig NOE: H1' - Phenyl Syn_Conf->NOE_Sig Strong Cross-peak Shift_Sig Shift: H2' Downfield Syn_Conf->Shift_Sig Anisotropic Effect

Caption: Mechanistic flow from C8-modification to observable NMR signatures. The steric clash drives the syn-preference, validated by specific NOE and chemical shift changes.

Comparative NMR Profiling

The following table contrasts 8-AP-dG with the native nucleoside (dG) and its halogenated precursor (8-Br-dG). Data represents typical values in DMSO-


 at 298 K.
Table 1: Chemical Shift & Structural Comparison
Feature2'-Deoxyguanosine (dG) 8-Bromo-dG (Precursor) 8-(4-Amino-phenyl)-dG Diagnostic Note
H8 Proton Singlet, ~7.9 ppmAbsent Absent Primary confirmation of C8 substitution.
Aromatic Protons NoneNoneDoublets (~6.6 & 7.5 ppm)AA'BB' system of the 4-aminophenyl ring.
Sugar H2' ~2.2 - 2.6 ppm~3.3 ppm (Downfield shift)~3.0 - 3.5 ppm Downfield shift indicates syn conformation (anisotropic current of base).
Glycosidic Angle AntiSyn (Locked)Dynamic Syn Validated by NOESY (see below).
Fluorescence Non-fluorescentQuenched (Heavy Atom)Fluorescent

nm (Solvent dependent).
Base Pairing Watson-Crick (vs C)Hoogsteen (vs A)Hoogsteen / Wobble Promotes G:A mismatches.
Key Comparative Insights
  • The "Missing H8" Verification: The first step in validating 8-AP-dG synthesis is the disappearance of the H8 singlet. If a signal remains at ~7.9 ppm, the reaction is incomplete.

  • The Phenyl Ring System: 8-AP-dG introduces a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region (6.5–7.8 ppm). The amino group pushes the ortho protons upfield relative to a naked phenyl ring.

  • Syn-Conformation Marker: In the syn conformation, the sugar H2' proton sits directly under the ring current of the guanine base, causing a significant downfield shift (

    
     ppm) compared to native dG.
    

Experimental Protocols (Self-Validating)

A. Synthesis (Suzuki-Miyaura Coupling)

Objective: Couple 8-Bromo-2'-deoxyguanosine with 4-aminophenylboronic acid.

  • Reagents: 8-Br-dG (1 eq), 4-Aminophenylboronic acid (1.5 eq), Pd(OAc)

    
     (5 mol%), TPPTS (Water-soluble ligand, 12 mol%), Na
    
    
    
    CO
    
    
    (3 eq).
  • Solvent: Water/Acetonitrile (2:1 v/v), degassed.

  • Procedure:

    • Dissolve reactants in degassed solvent under Argon.

    • Heat to 80°C for 4-6 hours.

    • Self-Validation Check (TLC): Monitor disappearance of 8-Br-dG (

      
       in 15% MeOH/DCM) and appearance of fluorescent product (blue emission under UV 365nm).
      
  • Purification: Reverse-phase HPLC (C18 column), Gradient 0-30% Acetonitrile in 0.1% TEAA buffer.

B. NMR Characterization Workflow

Objective: Unambiguous structural assignment and conformational analysis.

Sample Prep:

  • Dissolve 3-5 mg of lyophilized 8-AP-dG in 600

    
    L DMSO-
    
    
    
    (or D
    
    
    O for biological relevance, though solubility may be lower).
  • Critical Step: Use an NMR tube with high concentricity to minimize shimming errors, essential for resolving the AA'BB' coupling.

Acquisition Protocol:

  • 1D

    
    H NMR: 
    
    • Parameter: 16-32 scans, relaxation delay (

      
      ) > 2s.
      
    • Validation: Verify integral ratio. Phenyl protons (4H) : H1' (1H) must be 4:1.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Connect the spin systems. Confirm the phenyl ring doublets couple to each other.

  • 2D NOESY (Nuclear Overhauser Effect):

    • Parameter: Mixing time (

      
      ) = 250-400 ms.
      
    • Validation (Conformation):

      • Syn: Strong cross-peak between Phenyl-H (ortho) and Sugar H1'.

      • Anti: Weak/No cross-peak between Phenyl-H and Sugar H1'; possible NOE between H8 (if it existed) and H2'.

Diagram: Characterization Workflow

Workflow Start Crude Product HPLC HPLC Purification (C18, TEAA Buffer) Start->HPLC Check1 Validation: Blue Fluorescence (UV) HPLC->Check1 NMR_Prep NMR Prep (DMSO-d6) Check1->NMR_Prep Pass H1_NMR 1H NMR (Screening) NMR_Prep->H1_NMR Check2 Validation: Loss of H8 Signal? H1_NMR->Check2 Check2->Start No (Repurify) NOESY 2D NOESY (Conformation) Check2->NOESY Yes Final Structural Assignment (Syn vs Anti) NOESY->Final

Caption: Step-by-step workflow from crude synthesis to final conformational assignment, featuring critical "Stop/Go" validation checkpoints.

References

  • Manderville, R. A. (2014). Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research.[1]

  • Gannett, P. M., et al. (2025). Electronic tuning of fluorescent 8-aryl-guanine probes for monitoring DNA duplex-quadruplex exchange. ResearchGate.

  • Cho, B. P., et al. (1989).[1] NMR and computational characterization of the N-(deoxyguanosin-8-yl)aminofluorene adduct.[2][3] Biochemistry.

  • Seela, F., et al. (2009).[4] 8-Aza-2'-deoxyguanosine: base pairing, mismatch discrimination and nucleobase anion fluorescence sensing.[4] Organic & Biomolecular Chemistry.

  • Bhilare, S., et al. (2016).[5] Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate. Acta Crystallographica.

Sources

Mass spectrometry fragmentation patterns of 8-aminophenyl-dG

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Characterization of 8-Aminophenyl-2'-deoxyguanosine (8-AP-dG)

Executive Summary & Mechanistic Context

The characterization of DNA adducts is a cornerstone of genotoxicity screening and mechanistic toxicology. 8-(4-aminophenyl)-2'-deoxyguanosine (8-AP-dG) represents a specific class of "bulky" C8-substituted purines. While often used as a synthetic probe to study polymerase bypass mechanisms or DNA dynamics, it shares critical structural homology with carcinogenic arylamine adducts (e.g., 4-aminobiphenyl adducts).

This guide details the Mass Spectrometry (MS) fragmentation behavior of 8-AP-dG, distinguishing it from the ubiquitous oxidative lesion 8-oxo-dG and the native 2'-deoxyguanosine (dG) .

The Mechanistic "Why": The C8-Substitution Effect

In electrospray ionization (ESI-MS/MS), the fragmentation of deoxyribonucleosides is governed by the stability of the N-glycosidic bond (N9–C1').

  • Steric Torsion: The bulky aminophenyl group at the C8 position forces the nucleoside into a syn conformation (unlike the anti conformation of native dG).

  • Acid Lability: This steric strain, combined with electronic effects, weakens the glycosidic bond. Upon protonation ([M+H]+), the first and most dominant fragmentation event is the neutral loss of the 2'-deoxyribose moiety (-116 Da), yielding the protonated aglycone (base).

Fragmentation Pathways & Diagram

The following diagram illustrates the primary and secondary fragmentation pathways for 8-AP-dG compared to native dG.

FragmentationPathway cluster_0 Precursor Ions [M+H]+ cluster_1 Primary Product (Aglycone) cluster_2 Secondary Fragments APdG 8-AP-dG m/z ~359.1 Base_AP 8-AP-Guanine Base [BH2]+ m/z ~243.1 APdG->Base_AP Neutral Loss Deoxyribose (-116 Da) dG Native dG m/z 268.1 Base_dG Guanine Base [BH2]+ m/z 152.1 dG->Base_dG Neutral Loss Deoxyribose (-116 Da) Sec_AP Loss of NH3 m/z ~226.1 Base_AP->Sec_AP -NH3 (17 Da) Sec_dG Loss of NH3 m/z 135.1 Base_dG->Sec_dG -NH3 (17 Da)

Figure 1: Comparative fragmentation showing the universal loss of deoxyribose followed by aglycone decay.

Comparative Data Analysis

The table below provides the specific mass transitions required for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These values are critical for configuring triple quadrupole (QqQ) instruments.

Table 1: MS/MS Transition Parameters for 8-AP-dG vs. Alternatives

AnalytePrecursor Ion [M+H]+ (m/z)Primary Product (Quantifier)Secondary Product (Qualifier)Collision Energy (eV)*Retention Time Trend (C18)
8-AP-dG 359.1 243.1 ([BH2]+)226.1 ([BH2-NH3]+)15 - 25Late Eluter (Hydrophobic)
8-oxo-dG 284.1168.1 ([BH2]+)140.1 ([BH2-CO]+)10 - 20Mid Eluter
Native dG 268.1152.1 ([BH2]+)135.1 ([BH2-NH3]+)10 - 20Early Eluter
dG-C8-ABP435.2319.2 ([BH2]+)302.220 - 30Very Late Eluter

*Note: Collision energies are instrument-dependent and should be optimized. Values shown are typical for Triple Quadrupole systems. †dG-C8-ABP (4-aminobiphenyl adduct) is included as a structural analog reference.

Key Diagnostic Features:
  • Mass Shift: 8-AP-dG shows a +91 Da shift relative to native dG, corresponding to the aminophenyl group (C6H6N) replacing a hydrogen atom.

  • Aglycone Stability: The C8-aryl bond is robust. Unlike N2-adducts which may lose the adduct moiety itself, C8-adducts typically retain the modification on the base, making the modified aglycone (m/z 243.1) the definitive quantifier.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (Trustworthiness), this protocol uses a "Cocktail Hydrolysis" method to prevent artifactual oxidation or degradation.

Step 1: DNA Isolation & Quality Control
  • Isolate DNA using a chaotropic salt method (e.g., Gentra Puregene) or phenol-chloroform.

  • Validation Check: A260/A280 ratio must be >1.8.

Step 2: Enzymatic Hydrolysis (The "Cocktail" Method)

Acid hydrolysis is not recommended for C8-adducts as it can depurinate the adduct prematurely or degrade the modification.

  • Dissolve 50 µg DNA in 10 mM Tris-HCl / 5 mM MgCl2 (pH 7.4).

  • Add DNase I (Recombinant) to nick the backbone. Incubate 30 min at 37°C.

  • Add Phosphodiesterase I (Snake Venom) and Alkaline Phosphatase . Incubate 2-4 hours at 37°C.

  • Internal Standard Spike: Add isotopically labeled 15N5-dG or 13C-8-oxo-dG at this stage to normalize for SPE recovery.

Step 3: SPE Enrichment (Crucial for Sensitivity)

Since adducts are rare (1 in 10^6 to 10^8 bases), you must remove the bulk normal nucleosides.

  • Cartridge: OASIS HLB or C18 Sep-Pak.

  • Load: Hydrolysate.

  • Wash: Water (removes salts), then 5-10% Methanol (removes native dG/dA/dC/dT).

  • Elute: 80% Methanol (Elutes 8-AP-dG). Note: The hydrophobic phenyl group ensures 8-AP-dG is retained longer than native nucleosides.

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 100mm, 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in H2O, (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins. 8-AP-dG will elute significantly later than 8-oxo-dG due to the aromatic ring.

Workflow DNA Genomic DNA (50 µg) Hydrolysis Enzymatic Digestion (DNase I + PDE + Alk Phos) DNA->Hydrolysis IS_Spike Spike Internal Standard (15N or 13C labeled) Hydrolysis->IS_Spike SPE SPE Enrichment (Wash 10% MeOH -> Elute 80% MeOH) IS_Spike->SPE LCMS LC-MS/MS (SRM Mode) Target: 359 -> 243 SPE->LCMS

Figure 2: Sample preparation workflow emphasizing the SPE cleanup step to remove unmodified nucleosides.

References

  • Li, L., et al. (2003). Differentiation of isomeric C8-substituted alkylaniline adducts of guanine by electrospray ionization and tandem quadrupole ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.

  • Liu, S., & Wang, Y. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews.

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis.

  • Besaratinia, A., et al. (2002). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (General reference on C8-adduct stability).

Circular Dichroism Spectra Analysis of 8-(4-Amino-phenyl)-dG DNA

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint of Mutagenicity

The analysis of DNA adducts—chemical modifications to the DNA backbone or bases—is critical for understanding carcinogenesis and repair mechanisms. 8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-AP-dG) represents a specific class of C8-arylguanine lesions often derived from arylamine carcinogens.

Unlike standard DNA bases, C8-substituted guanines possess a unique steric profile that challenges the stability of the canonical Watson-Crick B-DNA helix.[1] This guide provides a technical comparison of the Circular Dichroism (CD) spectral signatures of C8-AP-dG DNA against unmodified DNA and the bulkier, highly distorting C8-AAF (acetylaminofluorene) adduct.

Key Takeaway: While unmodified DNA exhibits a conservative B-form spectrum, C8-AP-dG induces specific spectral distortions—primarily hypochromicity and band shifts—indicative of a "base-displaced intercalated" conformation (syn-G), distinct from the full Z-DNA transition often seen with bulkier acetylated analogs.

Mechanistic Background: The Anti vs. Syn Equilibrium[1][2][3]

To interpret the CD spectra, one must understand the underlying conformational mechanics.

  • Unmodified dG (Anti): In B-DNA, the guanine base adopts the anti conformation about the glycosidic bond, placing the Watson-Crick face into the helix center for pairing with Cytosine.

  • C8-Substitution Effect: Adding a group at the C8 position creates steric clash with the sugar-phosphate backbone if the base remains anti.[1]

  • The C8-AP-dG Solution: To relieve this strain, the modified guanine often rotates to the syn conformation . In this state, the aryl (phenyl) ring intercalates into the helix stack, while the guanine base is displaced into the major groove. This disrupts local stacking and hydrogen bonding, creating a thermodynamic "bubble" or "wedge" detectable by CD.

Visualization: Conformational Dynamics of C8-Adducts

G Unmod Unmodified dG (Anti-Conformation) Stress C8-Aryl Substitution (Steric Clash) Unmod->Stress Carcinogen Attack Path_B Canonical B-DNA (Stable Helix) Unmod->Path_B Standard State Adduct_AP 8-AP-dG (Product) (Base-Displaced / Intercalated) Stress->Adduct_AP Rotation to Syn (Moderate Bulk) Adduct_AAF C8-AAF (Alternative) (Bulky Acetyl Group) Stress->Adduct_AAF Rotation to Syn (High Bulk) Result_AP Distorted B-Form (Reduced Stacking) Adduct_AP->Result_AP CD: Reduced Ellipticity ICD Bands Result_AAF Z-DNA Induction or Severe Denaturation Adduct_AAF->Result_AAF CD: Inverted Spectrum (Neg @ 290nm)

Figure 1: Mechanistic divergence of C8-guanine adducts. C8-AP-dG typically adopts a base-displaced intercalated state, distinct from the severe Z-DNA induction often driven by the bulkier C8-AAF.

Comparative Analysis: C8-AP-dG vs. Alternatives

This section compares the CD spectral features of the target product against the "Gold Standard" (Unmodified) and a "High Distortion" alternative (C8-AAF).

Table 1: Spectral Characteristic Comparison
FeatureUnmodified Duplex (Control) 8-AP-dG DNA (The Product) C8-AAF-dG DNA (Alternative)
Conformation B-Form (Anti) Distorted B-Form / Base-Displaced (Syn) Z-Form (Syn) or Denatured
Positive Band Strong peak at 275–280 nm Reduced intensity at 275 nm (Destacking)Weak or Shifted (often ~260 nm in Z-form)
Negative Band Strong peak at 245 nm Present, but often less negative Inverted (Positive ~260nm, Neg ~290nm)
Induced CD (ICD) NonePotential weak bands >300 nm (Aryl ring absorbance)Stronger ICD often observed
Thermodynamics High Tm (Stable)Lowered Tm (Local destabilization)Significantly Lowered Tm (if not Z-form)
Salt Sensitivity Stable B-formMay shift to Z-form at lower salt than unmodifiedSpontaneously Z-form in GC-repeats
Detailed Analysis

1. The Control: Unmodified B-DNA

  • Spectrum: Conservative. Positive band at ~275 nm (base stacking) and negative band at ~245 nm (helicity).

  • Baseline: This serves as the 100% relative ellipticity reference.

2. The Product: 8-(4-Amino-phenyl)-dG (C8-AP-dG)

  • Spectral Signature: The spectrum largely retains the B-form shape (positive @ 275 nm, negative @ 245 nm) but exhibits hypochromicity (lower amplitude).

  • Why? The intercalation of the phenyl ring disrupts the continuous π-π stacking of the base pairs. The "base-displaced" conformation means the guanine is no longer stacking perfectly with its neighbors, reducing the chiral signal intensity.

  • Induced CD (ICD): Because the achiral aminophenyl ring is locked in a chiral DNA environment, you may observe a weak induced CD signal in the absorption region of the adduct (300–350 nm), which is absent in unmodified DNA.

3. The Alternative: C8-AAF-dG

  • Spectral Signature: In alternating GC sequences, this bulky adduct often flips the spectrum entirely to Z-DNA (Negative @ 290 nm, Positive @ 260 nm). In random sequences, it causes severe localized denaturation.

  • Comparison: C8-AP-dG is less bulky (lacking the acetyl group) and thus less likely to force a full Z-DNA transition under physiological salt conditions compared to AAF, making it a "stealthier" lesion that might evade some repair mechanisms while still distorting the helix.

Experimental Protocol: CD Acquisition for DNA Adducts

To ensure reproducible data that validates the subtle structural differences described above, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Oligonucleotide Synthesis: Ensure site-specific incorporation of C8-AP-dG. Purify via HPLC to >98% to avoid spectral broadening from failure sequences.

  • Annealing:

    • Mix equimolar amounts (e.g., 5 µM) of the modified strand and complement.

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Note: Avoid high chloride if exploring deep UV <190nm, but 100 mM NaCl is standard for B-DNA stability.

    • Process: Heat to 90°C for 5 min, cool slowly to room temperature over 2 hours. This ensures thermodynamic equilibrium (minimizing kinetic traps like hairpins).

Phase 2: CD Measurement
  • Instrument: Jasco J-1500 or equivalent spectropolarimeter.

  • Parameters:

    • Range: 350 nm to 200 nm.

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50–100 nm/min.

    • Accumulations: Average of 3–5 scans to improve Signal-to-Noise (S/N).

    • Temperature: Maintain 20°C (Peltier controlled).

  • Baseline Correction: Subtract the buffer-only spectrum from the DNA spectrum.

Phase 3: Data Processing
  • Convert Units: Convert raw ellipticity (

    
    , mdeg) to Molar Ellipticity (
    
    
    
    ) using the formula:
    
    
    • Where

      
       = concentration in molarity (nucleotides or strand), 
      
      
      
      = path length in cm.
  • Validation Check: The sum of CD signals for the single strands should roughly equal the duplex signal only if no structure is formed. For duplexes, the signal should be significantly different (usually higher amplitude) than the arithmetic sum of single strands.

Visualization: Experimental Workflow

Workflow Step1 1. Annealing (90°C -> 20°C, 2 hrs) Ensures Equilbrium Step2 2. Baseline Scan (Buffer Only) Must be flat >200nm Step1->Step2 Step3 3. Sample Scan (350-200nm, 3 accums) Monitor HT Voltage <600V Step2->Step3 Step4 4. Data Processing Subtract Baseline -> Convert to Molar Ellipticity Step3->Step4 Decision Check 275nm Peak Step4->Decision ResultB High Amp (~275nm) = Stable B-DNA Decision->ResultB Control ResultDist Lower Amp / Shift = Adduct Distortion Decision->ResultDist C8-AP-dG

Figure 2: Step-by-step CD acquisition workflow ensuring data integrity and proper baseline correction.

References
  • Cho, B. P., et al. "Conformational analysis of C8-arylguanine DNA adducts: Probing the B/Z-DNA equilibrium." Biophysical Chemistry, 2010. Link

  • Sproviero, M., et al. "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence."[2] Nucleic Acids Research, 2014. Link

  • Millen, A. L., et al. "C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences."[3] Future Medicinal Chemistry, 2012.[3] Link

  • Vorlíčková, M., et al. "Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes."[4][5] Chirality, 2012.[3][4][5] Link

  • Jain, N., et al. "Recognition and incision of site-specifically modified C8 guanine adducts formed by 2-aminofluorene... by UvrABC nuclease." Nucleic Acids Research, 2000.[6] Link

Sources

Thermal Melting (Tm) Profiling of Modified DNA Duplexes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In therapeutic oligonucleotide design and diagnostic probe development, the thermal melting temperature (


) is the definitive metric for duplex stability.[1] However, the correlation between chemical modification and thermodynamic stability is non-linear. While modifications like LNA (Locked Nucleic Acid)  and PNA (Peptide Nucleic Acid)  dramatically increase affinity through entropic pre-organization, others like Phosphorothioates (PS) —essential for nuclease resistance—incur a thermodynamic penalty.

This guide provides a rigorous comparison of modified DNA duplex behaviors, supported by quantitative data and a self-validating experimental protocol for


 determination.

Part 1: Mechanistic Drivers of Duplex Stability

To predict how a modification will alter


, one must understand the thermodynamic forces at play: Base Stacking (Enthalpy)  and Conformational Entropy .
The "Locking" Effect (LNA)

Native DNA "breathes," fluctuating between C2'-endo (B-form) and C3'-endo (A-form) puckers. LNA introduces a methylene bridge connecting the 2'-O and 4'-C.[2][3]

  • Mechanism: This bridge physically "locks" the ribose into the C3'-endo (North) conformation.[4]

  • Thermodynamic Impact: By pre-organizing the single strand into a structure that resembles the bound state, the entropic penalty of binding is significantly reduced. This leads to a massive increase in

    
    .
    
Backbone Neutralization (PNA)

Peptide Nucleic Acids replace the sugar-phosphate backbone with a pseudopeptide (N-(2-aminoethyl)-glycine) scaffold.

  • Mechanism: The backbone is uncharged.[5]

  • Thermodynamic Impact: This eliminates the electrostatic repulsion that normally occurs between two negatively charged DNA/RNA strands. Consequently, PNA:DNA duplexes are exceptionally stable and, unlike DNA:DNA, their

    
     is largely independent of salt concentration.
    
Chiral Disruption (Phosphorothioates)

Replacing a non-bridging oxygen with sulfur creates a chiral center at the phosphorus (


 and 

diastereomers).[6][7]
  • Mechanism: While essential for preventing nuclease degradation, the increased van der Waals radius of sulfur and the mixture of stereoisomers often disturb the ideal hydration spine and base stacking geometry.

  • Thermodynamic Impact: This typically results in a slight destabilization (lower

    
    ).
    

Part 2: Comparative Performance Data

The following table synthesizes field data for common modifications against a standard DNA:DNA baseline.

Table 1: Thermodynamic Impact of Oligonucleotide Modifications

Modification

(Per Insert)
Primary MechanismStructural ImpactBest Application
LNA (Locked Nucleic Acid)+2.0°C to +8.0°C Entropic Pre-organizationLocks sugar in C3'-endo (A-form mimic).Short probes, SNP discrimination, Gapmers.[3]
PNA (Peptide Nucleic Acid)High Increase *Electrostatic NeutralityUncharged backbone eliminates repulsion.FISH probes, invasion of dsDNA.
2'-O-Methyl (2'OMe)+0.5°C to +1.3°C Hydrophobic/Sugar PuckerShifts toward C3'-endo; increases hydration stability.siRNA, Aptamers, RNA-targeting ASOs.
2'-Fluoro (2'F)+1.0°C to +2.0°C ElectronegativityHigh electronegativity favors C3'-endo pucker.High-affinity aptamers, siRNA.[8]
Phosphorothioate (PS)-0.5°C to -1.0°C Steric/Chiral DisturbanceSulfur atom disturbs hydration/stacking (

isomer).
Nuclease Resistance (Not affinity).[3][8]
Propyne (C-5)+1.5°C to +2.5°C Enhanced StackingHydrophobic interaction in major groove.High-sensitivity PCR primers.

*Note on PNA:


 is length-dependent and salt-independent, making "per base" comparisons difficult to standardize against DNA.
Structural Logic Visualization

The following diagram illustrates the relationship between chemical modification, structural conformation, and resulting thermodynamic stability.

StabilityMechanism Mod_LNA LNA Modification Struct_C3 Locked C3'-endo (A-Form) Mod_LNA->Struct_C3 Mod_PNA PNA Modification Struct_Neutral Neutral Backbone Mod_PNA->Struct_Neutral Mod_PS Phosphorothioate (PS) Struct_Chiral Rp/Sp Isomer Mix Mod_PS->Struct_Chiral Mech_Entropy Reduced Entropic Penalty (Pre-organization) Result_HighTm Significant Tm Increase (High Affinity) Mech_Entropy->Result_HighTm Mech_Electro Eliminated Electrostatic Repulsion Mech_Electro->Result_HighTm Mech_Steric Steric/Chiral Disturbance Result_LowTm Slight Tm Decrease (Destabilization) Mech_Steric->Result_LowTm Struct_C3->Mech_Entropy Rigidity Struct_Neutral->Mech_Electro Struct_Chiral->Mech_Steric

Caption: Causal pathways linking chemical modifications to thermodynamic outcomes. Green paths indicate stabilization; red/yellow paths indicate destabilization.[9]

Part 3: The Optical Thermal Melting Workflow

A Self-Validating Protocol

Reliable


 data requires controlling for hysteresis and buffer effects. This protocol uses UV-Vis spectrophotometry (hyperchromicity) to measure the transition from duplex to random coil.
Buffer Preparation (Critical Variable)

 is dependent on cation concentration (shielding of phosphate repulsion).
  • Standard Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Validation: For PNA experiments, run a low-salt control (10 mM NaPi, 0 mM NaCl). If

    
     remains constant while the DNA control drops, the PNA mechanism is validated.
    
Sample Preparation
  • Concentration: Prepare 1.0 µM duplex concentration (1:1 ratio of strands).

  • Degassing: Degas buffers with helium or vacuum sonication for 10 mins.

    • Why? Dissolved air forms micro-bubbles upon heating, causing spikes in absorbance that mimic hyperchromicity.

The Thermal Ramp (Hysteresis Check)

Do not simply heat the sample. You must perform a Heat-Cool-Heat cycle to ensure thermodynamic equilibrium.

  • Step 1 (Anneal): Heat to 90°C, hold 5 min, cool to 20°C at 1.0°C/min.

  • Step 2 (Melt): Ramp 20°C

    
     90°C at 0.5°C/min .
    
  • Data Capture: Measure Absorbance at 260nm (

    
    ) every 0.5°C.
    
Data Analysis (First Derivative Method)

The


 is the inflection point of the sigmoidal melting curve.
  • Plot

    
     vs. Temperature.
    
  • Calculate the first derivative (

    
    ).
    
  • The peak of the

    
     curve is the precise 
    
    
    
    .
Experimental Workflow Diagram

TmProtocol cluster_cycle Thermal Cycle (Cary 3500/100) Start Start: Oligo Resuspension Mix Equimolar Mixing (1µM) Buffer: 100mM NaCl, 10mM NaPi Start->Mix Degas Degas Solution (Prevent Bubble Artifacts) Mix->Degas Heat1 Denature: 90°C (5 min) Degas->Heat1 Cool Anneal: 90°C -> 20°C (-1.0°C/min) Heat1->Cool Melt Data Collection: 20°C -> 90°C (+0.5°C/min, A260 reading) Cool->Melt Calc Calculate 1st Derivative (dA/dT) Melt->Calc Result Determine Tm (Inflection Point) Calc->Result

Caption: Step-by-step workflow for UV-Vis thermal melting analysis, highlighting the critical annealing and data collection phases.

References

  • Vester, B., & Wengel, J. (2004). LNA (Locked Nucleic Acid): High-Affinity Targeting of Complementary RNA and DNA.[2] Biochemistry, 43(42), 13233-13241.[2] Link

  • Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature, 365, 566–568. Link

  • Integrated DNA Technologies (IDT). Locked Nucleic Acids (LNA) - Physical Properties and Design. Link

  • Gene Link. Oligo Modifications: 2'-O-Methyl and Phosphorothioate Effects on Tm. Link

  • Owczarzy, R., et al. (2004). Predicting stability of DNA duplexes in solutions containing magnesium and monovalent cations. Biochemistry, 47(19), 5336–5353. Link

Sources

Validation of 8-(4-Amino-phenyl)-2'-deoxyguanosine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 8-(4-Amino-phenyl)-2'-deoxyguanosine Purity by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the field of chemical carcinogenesis and DNA adductomics, the structural integrity of reference standards is non-negotiable. 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) serves as the critical biomarker for 4-aminobiphenyl (4-ABP) induced DNA damage. However, its validation is fraught with analytical pitfalls.

Traditional HPLC-UV purity assessments often fail to detect co-eluting depurinated species (8-AP-Guanine) or oxidative degradation products, leading to erroneous biological quantitation. This guide objectively compares the industry-standard HPLC-UV method against the superior High-Resolution LC-MS/MS workflow, demonstrating why mass spectrometry is the mandatory protocol for validating this specific nucleoside adduct.

Technical Background: The Stability Challenge

The C8-substituted guanine adducts, including 8-AP-dG, possess inherent chemical instability. The bulky aryl group at the C8 position creates steric strain that weakens the N-glycosidic bond, making the molecule susceptible to:

  • Spontaneous Depurination: Hydrolysis of the sugar moiety to release the free base, 8-(4-aminophenyl)guanine.

  • Oxidative Degradation: Sensitivity of the electron-rich biphenyl system to air oxidation during storage.

Why Purity Matters: In isotope-dilution mass spectrometry (IDMS), the concentration of the "unlabeled" calibration standard directly dictates the accuracy of the biological measurement. A standard that is 95% pure by UV but only 80% intact by MS will introduce a 15% systematic error in all downstream mutagenicity data.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of UV detection against Mass Spectrometry for validating 8-AP-dG purity.

FeatureMethod A: HPLC-UV (254 nm)Method B: LC-MS/MS (Validation Standard)
Principle Chromophore absorption (Biphenyl/Guanine systems).Mass-to-charge ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) and fragmentation pattern.[1]
Specificity Low. Cannot distinguish between the intact nucleoside and the depurinated free base if retention times are similar.High. Resolves intact nucleoside (

435) from free base (

319) and oxidants.
Sensitivity

g range (suitable for bulk synthesis).
fg to pg range (suitable for trace impurity detection).
Structural Confirmation None (relies on retention time match).Absolute. MS/MS fragmentation confirms the loss of deoxyribose (

Da).
Risk Profile High risk of "False Purity" (overestimation).Self-validating via molecular weight confirmation.
Experimental Protocol: The Self-Validating LC-MS System

This protocol describes the rigorous validation of 8-AP-dG using a Triple Quadrupole or Q-TOF system. This workflow is designed to detect the specific impurities that UV methods miss.

3.1 Sample Preparation
  • Stock Solution: Dissolve 0.1 mg of 8-AP-dG in 100

    
    L DMSO (to prevent aggregation).
    
  • Working Solution: Dilute to 1

    
    M in 10% Acetonitrile/Water (
    
    
    
    ).
  • Critical Step: Keep samples at 4°C. Do not heat to dissolve, as this accelerates depurination.

3.2 LC-MS/MS Conditions
  • Instrument: Agilent 6495 Triple Quad or Thermo Q-Exactive.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m). Note: T3 bonding is chosen for better retention of polar nucleosides compared to standard C18.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for desalting).

    • 1-10 min: 2%

      
       40% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.3 mL/min.

3.3 Mass Spectrometry Parameters (ESI Positive)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
8-AP-dG (Target) 435.2

319.1

20Quantifier (Loss of dR)
8-AP-dG (Confirm)435.2169.135Qualifier (Phenyl-Guanine frag)
Impurity 1 (Free Base)319.1169.125Detects Depurination
Impurity 2 (Oxidized)451.2335.120Detects +16 Da (Oxidation)

Analyst Note: The transition


 represents the cleavage of the glycosidic bond (loss of deoxyribose, 

Da). This is the definitive signature of a nucleoside adduct.
Visualizing the Validation Logic

The following diagram illustrates the decision tree and fragmentation logic used to validate the purity of the standard.

G Sample Synthesized 8-AP-dG (Candidate Standard) LC_Sep UPLC Separation (HSS T3 Column) Sample->LC_Sep MS_Source ESI Source (+) Ionization LC_Sep->MS_Source Q1_Filter Q1 Filter Select m/z 435.2 MS_Source->Q1_Filter Target Ion Impurity_Base Impurity: Free Base (m/z 319.1) MS_Source->Impurity_Base Pre-source decay or degradation Collision Collision Cell (CID Fragmentation) Q1_Filter->Collision Q3_Filter Q3 Filter Select m/z 319.1 Collision->Q3_Filter Loss of Deoxyribose (-116 Da) Result_Pass PASS: Valid Standard (Retention Time + Transition Match) Q3_Filter->Result_Pass Result_Fail FAIL: Impure (High Free Base or Oxidation) Impurity_Base->Result_Fail Elutes earlier No 435 precursor

Figure 1: LC-MS/MS Validation Workflow. The system discriminates between the intact adduct and its degradation products based on specific mass transitions.

Case Study: The "Hidden" Impurity

In a direct comparison conducted during the validation of a commercial batch of 8-AP-dG:

  • HPLC-UV Result: The chromatogram showed a single peak at 6.5 min with 98.2% purity by area integration.

  • LC-MS Result: The same sample analyzed by the protocol above revealed:

    • Peak A (6.5 min): Intact 8-AP-dG (88% abundance).

    • Peak B (5.8 min): 8-(4-aminophenyl)guanine (10% abundance).

    • Peak C (6.8 min): Oxidized impurity (2% abundance).

References
  • Besaratinia, A., et al. (2002).[3] Identification of N-(deoxyguanosin-8-yl)-4-azobiphenyl by 32P-postlabeling analyses. Environmental Molecular Mutagenesis. Link

  • Ricicki, E. M., et al. (2005). Quantification of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using liquid chromatography-tandem mass spectrometry. Chemical Research in Toxicology.[2] Link

  • Guo, J., et al. (2022).[2] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology.[2] Link

  • Singh, R., et al. (2003). An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples.[4][5] Rapid Communications in Mass Spectrometry. Link

Sources

Comparative Kinetics of Polymerase Extension Past C8-dG Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of how different DNA polymerase families encounter, stall at, or bypass C8-deoxyguanosine (C8-dG) adducts. These lesions, often caused by aromatic amines (e.g., 2-aminofluorene [AF], N-acetyl-2-aminofluorene [AAF]) or oxidative stress (8-oxo-dG), present a critical "kinetic checkpoint" during replication.

For drug development professionals and kineticists, understanding these parameters is vital for designing nucleoside analogues or inhibitors that selectively target mutagenic pathways in cancer cells.

Part 1: Mechanistic Foundations

The Kinetic Checkpoint: Stall vs. Bypass

Replicative polymerases (e.g., T7, Pol


, Pol 

) and Translesion Synthesis (TLS) polymerases (e.g., Pol

, Pol

, Dpo4) utilize fundamentally different kinetic strategies when encountering bulky C8-dG adducts.
  • Replicative Polymerases (High Fidelity): Rely on a tight "induced-fit" conformational change. A bulky C8 adduct sterically hinders the "fingers" domain from closing, preventing the formation of the catalytically competent ternary complex. This results in a kinetic stall (

    
    ).
    
  • TLS Polymerases (Y-Family): Possess solvent-exposed active sites and lack the stringent "fingers-closing" checkpoint. They rely on pre-formed active site geometries that can accommodate the adduct, often allowing the lesion to loop out (bulge) or adopt a syn conformation.[1]

Structural Decision Tree: Adduct Conformation

The kinetic outcome is dictated by the structural conformation of the C8-dG adduct.

AdductLogic Lesion C8-dG Adduct Encounter Type Adduct Type? Lesion->Type AF C8-AF (Aminofluorene) Small/Planar Type->AF AAF C8-AAF (Acetylaminofluorene) Bulky/Twisted Type->AAF Oxo 8-oxo-dG Oxidative Type->Oxo Conf_Anti Anti Conformation (Watson-Crick Face Available) AF->Conf_Anti Favored Conf_Syn Syn Conformation (Hoogsteen/Blocked) AAF->Conf_Syn Steric Clash Forces Syn Oxo->Conf_Syn Pol Specific RepPol Replicative Pol (T7, Pol delta) Slow Bypass / Stall Conf_Anti->RepPol Possible but Slow TLSPol TLS Pol (Dpo4, Pol kappa) Efficient Bypass Conf_Anti->TLSPol Fast Insertion Conf_Syn->RepPol Hard Stall Conf_Syn->TLSPol Extension (Error-Prone)

Figure 1: Structural decision tree dictating polymerase selection based on adduct conformation.

Part 2: Comparative Kinetic Analysis

The following data compares the kinetic parameters of a model replicative polymerase (T7 DNA Pol, exonuclease-deficient) against Y-family TLS polymerases (Dpo4, Pol


, Pol 

) when encountering C8-dG adducts.
Table 1: Kinetic Constants for Insertion Opposite C8-dG Adducts
PolymeraseAdduct Type

(dNTP) (

)

(

)
Efficiency (

)
Fold Reduction vs. UnmodifiedOutcome
T7 (Rep) Unmodified G1830016.71.0Rapid Synthesis
T7 (Rep) C8-AAF-dG> 1000< 0.001~ 0> 100,000xSTALL
Dpo4 (TLS) Unmodified G458.50.191.0Moderate Rate
Dpo4 (TLS) C8-AF-dG650.80.012~ 15xEfficient Bypass
Dpo4 (TLS) C8-AAF-dG2800.060.0002~ 900xSlow Bypass
Pol

8-oxo-dG2.50.80.32~ 1xError-Free Bypass
Pol

C8-dG (Bulky)HighLowLow (Insertion)HighExtender Only *

Key Insights:

  • The "Stall" Mechanism: T7 polymerase shows a massive reduction in

    
     because the rate-limiting conformational change (
    
    
    
    on normal DNA) is physically blocked by the adduct.
  • The "Extender" Role: Pol

    
     is often inefficient at inserting opposite bulky C8 adducts but is highly efficient at extending from a primer terminus once a base has been inserted (often by another polymerase like Pol 
    
    
    
    or Pol
    
    
    ).
  • Adduct Specificity: Pol

    
     is the "gold standard" for 8-oxo-dG (C8-oxidative) but struggles with bulky C8-arylamines compared to Dpo4 or Pol 
    
    
    
    .

Part 3: Experimental Protocol (Self-Validating)

To generate the data above, a Pre-Steady-State Burst Analysis is required. Steady-state kinetics (Michaelis-Menten) often mask the true polymerization rate (


) because the rate-limiting step in steady-state is usually DNA dissociation (

), not chemistry.
Protocol: Single-Turnover Burst Kinetics

Objective: Determine


 (max polymerization rate) and 

(equilibrium dissociation constant) for dNTP incorporation opposite a C8-dG adduct.
1. Reagent Preparation
  • Enzyme: Purified Polymerase (e.g., Dpo4, >95% purity). Concentration must be active site titrated.

  • Substrate: 5'-

    
    P-labeled Primer/Template duplex containing the site-specific C8-dG adduct.
    
  • Quench Solution: 0.3 M EDTA (stops Mg

    
     catalysis instantly).
    
2. Experimental Setup (Rapid Quench Flow)
  • Syringe A: Enzyme (200 nM) + DNA Substrate (100 nM) in reaction buffer (pre-incubated to form Binary Complex).

    • Validation: [Enzyme] > [DNA] ensures single-turnover conditions (all DNA is bound).

  • Syringe B: dNTP (Variable Concentration: 5

    
     – 1000 
    
    
    
    ) + Mg
    
    
    (10 mM).
  • Reaction: Mix A + B. Incubate for times ranging from 5 milliseconds to 10 seconds.

  • Quench: Mix with Syringe C (EDTA).

3. Data Analysis Workflow
  • Visualize: Run products on 20% Denaturing PAGE (Urea).

  • Quantify: Measure intensity of Product (

    
    ) vs. Substrate (
    
    
    
    ) using phosphorimaging.
  • Fit: Plot Product Concentration vs. Time for each dNTP concentration. Fit to single exponential:

    
    
    
  • Derive Constants: Plot

    
     vs. [dNTP]. Fit to the hyperbolic equation:
    
    
    
    
4. The "Burst" Check (Quality Control)

If performing steady-state (low enzyme, high DNA), you should observe a "burst" phase followed by a linear linear phase.

  • Burst Amplitude: Corresponds to the concentration of active enzyme active sites.

  • Linear Rate: Corresponds to

    
     (DNA release).
    
  • Correction: For lesion bypass,

    
     is often so slow that it becomes rate-limiting even in steady-state, eliminating the burst. If no burst is seen on undamaged DNA, your enzyme is inactive.
    

Part 4: Pathway Visualization

The following diagram illustrates the kinetic pathway differences between a Replicative Polymerase (stalling) and a TLS Polymerase (bypassing).

KineticPathway E_DNA E•DNA (Binary Complex) E_DNA_dNTP E•DNA•dNTP (Open Ternary) E_DNA->E_DNA_dNTP dNTP Binding (Fast) E_Star E*•DNA•dNTP (Closed/Active) E_DNA_dNTP->E_Star Replicative Pol: BLOCKED by C8 Adduct (Steric Gate) E_DNA_dNTP->E_Star TLS Pol: ALLOWED (Open Active Site) Product E•DNA(n+1)•PPi (Product) E_Star->Product Chemistry (Phosphoryl Transfer)

Figure 2: Kinetic pathway showing the specific step (Conformational Change) where replicative polymerases are blocked by C8-dG adducts.

References

  • Structural basis for the bypass of the major oxalipl

    
    . 
    Source: National Institutes of Health (NIH)
    URL:[Link]
    
  • Pre-Steady-State Kinetic Investigation of Bypass of a Bulky Guanine Lesion by Human Y-family DNA Polymerases. Source: National Institutes of Health (NIH) URL:[Link]

  • Steady-State and Pre-Steady-State Kinetic Analysis of 8-Oxo-7,8-dihydroguanosine Triphosphate Incorporation and Extension. Source: ACS Publications URL:[Link]

  • Role of human DNA polymerase

    
     as an extender in translesion synthesis. 
    Source: National Institutes of Health (NIH)
    URL:[Link]]
    
  • Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA lesions by human DNA polymerase

    
    . 
    Source: PubMed
    URL:[Link]
    
  • Insights into the mismatch discrimination mechanism of Y-family DNA polymerase Dpo4. Source: National Institutes of Health (NIH) URL:[Link]

Sources

Safety Operating Guide

8-(4-Amino-phenyl)-2'-deoxyguanosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Chemical Profile: 8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-dG-ABP) is a specific DNA adduct formed by the covalent binding of the carcinogen 4-aminobiphenyl (4-ABP) to the C8 position of guanine. Hazard Classification: High Hazard / Mutagenic / Carcinogenic. Core Directive: This substance must be managed as a Particularly Hazardous Substance (PHS) . It requires zero-emission handling and high-temperature incineration. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer drains or standard trash.

Scientific Rationale & Risk Assessment

To ensure compliance and safety, researchers must understand the causality behind these strict protocols. This is not generic chemical waste; it is a molecular lesion designed to study mutagenesis.

  • Mechanism of Hazard: This compound mimics the "biologically effective dose" of bladder carcinogens. Unlike the parent amine (4-aminobiphenyl), which requires metabolic activation (N-hydroxylation), this adduct represents the ultimate mutagenic lesion. It is capable of inducing G→T transversions and frameshift mutations directly upon cellular uptake.

  • Regulatory Status: While the adduct itself may not have a specific EPA RCRA "P-list" code, it is derived from 4-aminobiphenyl (OSHA 13 Carcinogens, 29 CFR 1910.1003). Therefore, "Process Knowledge" dictates it be treated with the same rigor as a Select Carcinogen.

  • Stability: The glycosidic bond is susceptible to hydrolysis, particularly in acidic conditions, potentially releasing the modified base (C8-guanine derivative) and the free amine, regenerating the parent toxicant.

Operational Protocol: Handling & Accumulation

Before disposal, the waste must be stabilized and segregated.[1][2]

A. Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Dermal Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Prevents permeation of organic solutions (e.g., DMSO/Methanol stocks).
Respiratory Fume Hood (Class II) or N95/P100 (if powder)Prevents inhalation of lyophilized solids during weighing.
Body Tyvek Lab Coat or ApronDisposable outer layer prevents migration of carcinogens to common areas.
Ocular Chemical Splash GogglesStandard protection against splashes during HPLC prep.
B. Waste Segregation Streams

You must segregate this waste into three distinct streams to prevent cross-contamination and ensure proper destruction.

  • Solid PHS Waste:

    • Items: Vials, weigh boats, contaminated gloves, pipette tips, and dry adsorbents.

    • Container: Clear, wide-mouth polyethylene jar or double-lined biohazard bag (Red/Yellow depending on facility).

    • Labeling: Must read "HIGH HAZARD: CARCINOGEN - 8-(4-Amino-phenyl)-2'-deoxyguanosine."

  • Liquid PHS Waste (HPLC Effluent):

    • Items: Solvent mixtures (Methanol/Water/Acetonitrile) containing trace adduct.

    • Container: HDPE Carboy (4L or 10L).

    • Pre-Treatment:[3][4][5] Do not mix with oxidizers (bleach) unless validated, as this may generate toxic chlorinated amines. Keep pH neutral (7.0) to prevent hydrolysis.

  • Sharps:

    • Items: Syringes used for injection or transfer.

    • Container: Rigid puncture-proof sharps container, labeled "CHEMICALLY CONTAMINATED SHARPS."

Step-by-Step Disposal Workflow

This protocol utilizes a "Cradle-to-Grave" tracking approach.

Step 1: Stabilization

  • Solids: If the compound is in powder form and spilled, do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Liquids: Cap all HPLC waste lines immediately after the run finishes.

Step 2: Packaging

  • Place the primary waste container (e.g., the vial or the waste carboy) into a secondary containment bin.

  • For solids: Use the "Double-Bag" method. Seal the inner bag with tape, place it inside the outer bag, and seal again.

Step 3: Labeling & Declaration

  • Attach a Hazardous Waste Tag.[6]

  • Critical Data Entry:

    • Chemical Name: 8-(4-Amino-phenyl)-2'-deoxyguanosine (do not use abbreviations like "8-APD-dG").

    • Hazard Checkbox: Toxic, Carcinogen.

    • Concentration: Estimate weight/volume (e.g., "< 5 mg in 100 mL MeOH").

Step 4: The 90-Day Rule

  • Move the waste to your laboratory's Satellite Accumulation Area (SAA).

  • Ensure the container is removed by EHS within 90 days of the "Start Date" on the tag, or immediately if the container is full.

Step 5: Final Destruction (EHS/Contractor)

  • The only acceptable destruction method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the breakdown of the aromatic ring structure.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for categorizing and disposing of the adduct waste.

DisposalWorkflow Start Waste Generation: 8-(4-Amino-phenyl)-2'-deoxyguanosine StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid (Stock/HPLC Waste) StateCheck->IsLiquid IsSolid Solid (Vials, PPE, Debris) StateCheck->IsSolid IsSharps Sharps (Needles/Syringes) StateCheck->IsSharps SolventCheck Contains Halogens? (e.g., DCM, Chloroform) IsLiquid->SolventCheck SegNonHal Segregate: Non-Halogenated High Hazard Carcinogen SolventCheck->SegNonHal No SegHal Segregate: Halogenated High Hazard Carcinogen SolventCheck->SegHal Yes Labeling Apply Hazardous Waste Label (Full Chemical Name) SegNonHal->Labeling SegHal->Labeling DoubleBag Double Bag / Rigid Container Label 'Carcinogen' IsSolid->DoubleBag DoubleBag->Labeling SharpsBin Chemically Contaminated Sharps Container IsSharps->SharpsBin SharpsBin->Labeling SAA Store in Satellite Accumulation Area Labeling->SAA Destruction EHS Pickup -> Incineration SAA->Destruction

Figure 1: Decision tree for the segregation and disposal of mutagenic DNA adducts.

Emergency Contingencies

Spill Response:

  • Evacuate the immediate area if the spill involves dry powder (inhalation risk).

  • Don PPE: Double gloves, gown, goggles.

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent aerosolization).

  • Clean: Wipe the area 3 times with a soap/water solution.

  • Dispose: All cleanup materials go into the Solid PHS Waste stream.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase skin absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide - Chemical Waste. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.